molecular formula C11H16N2 B2401378 6-Cyclohexylpyridin-3-amine CAS No. 1159815-49-2

6-Cyclohexylpyridin-3-amine

Cat. No.: B2401378
CAS No.: 1159815-49-2
M. Wt: 176.263
InChI Key: NIJLSLAIMHDVFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclohexylpyridin-3-amine is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.263. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-cyclohexylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h6-9H,1-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJLSLAIMHDVFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159815-49-2
Record name 6-cyclohexylpyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Comprehensive Technical Guide: Synthesis and Characterization of 6-Cyclohexylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

6-Cyclohexylpyridin-3-amine (CAS: 344796-76-9) is a critical heterocyclic building block in modern medicinal chemistry, particularly utilized in the development of STING (Stimulator of Interferon Genes) agonists and various kinase inhibitors.

The synthesis of this scaffold presents a classic challenge in organic chemistry: installing a bulky


 alkyl group (cyclohexyl) onto an electron-deficient heteroaromatic ring (

pyridine). While direct cross-coupling (e.g., Suzuki-Miyaura using cyclohexylboronic acid) often suffers from slow transmetallation and competing

-hydride elimination, the industry-standard protocol circumvents this via a "Coupling-Reduction" strategy .

This guide details a robust, scalable two-step synthesis:

  • Suzuki-Miyaura Coupling of 6-halopyridin-3-amine with cyclohexenylboronic acid.

  • Catalytic Hydrogenation to saturate the cyclohexyl ring.

Retrosynthetic Analysis

To design a reliable pathway, we disconnect the C(sp2)-C(sp3) bond. Direct formation is high-risk; therefore, we introduce a degree of unsaturation (cyclohexenyl) to utilize robust


-

coupling chemistry.

Retrosynthesis Target This compound (Target) Intermediate 6-(Cyclohex-1-en-1-yl)pyridin-3-amine (Alkene Intermediate) Target->Intermediate Hydrogenation (H2, Pd/C) Precursors 6-Iodo/Bromopyridin-3-amine + Cyclohex-1-en-1-ylboronic acid Intermediate->Precursors Suzuki Coupling (Pd(dppf)Cl2)

Figure 1: Retrosynthetic strategy leveraging the stability of sp2-sp2 cross-coupling followed by saturation.

Experimental Protocol

Route: The "Alkene-Reduction" Strategy

This route is preferred over Negishi coupling for its functional group tolerance and avoidance of pyrophoric zinc reagents.

Step 1: Synthesis of 6-(Cyclohex-1-en-1-yl)pyridin-3-amine

Reaction Type: Suzuki-Miyaura Cross-Coupling

Reagents & Materials:

  • Substrate: 6-Iodopyridin-3-amine (1.0 equiv) [Alternative: 6-Bromo analog, requires longer reaction time]

  • Coupling Partner: Cyclohex-1-en-1-ylboronic acid (1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂ (0.05 – 0.1 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Detailed Methodology:

  • Setup: Charge a round-bottom flask or microwave vial with 6-iodopyridin-3-amine, cyclohexenylboronic acid, and base.

  • Degassing: Add the solvent mixture (Dioxane/

    
    ).[2] Sparge with Argon or Nitrogen for 15 minutes.[2] Critical Step: Oxygen removal is essential to prevent homocoupling and catalyst deactivation.
    
  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of inert gas. Seal the vessel immediately.

  • Reaction: Heat to 100°C for 16 hours (thermal) or 120°C for 1 hour (microwave).

  • Workup: Cool to RT. Dilute with EtOAc and water.[1] Extract aqueous layer with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica gel). Eluent: 0-50% EtOAc in Hexanes.

    • Expert Note: Aminopyridines can streak.[1] Add 1% Triethylamine (TEA) to the eluent to sharpen peaks.

Step 2: Synthesis of this compound

Reaction Type: Heterogeneous Catalytic Hydrogenation[1]

Reagents & Materials:

  • Substrate: 6-(Cyclohex-1-en-1-yl)pyridin-3-amine

  • Catalyst: 10% Pd/C (0.1 – 0.2 equiv by weight)[3]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Gas: Hydrogen (

    
    ) balloon (1 atm)
    

Detailed Methodology:

  • Safety Check: Ensure all ignition sources are removed. Pd/C is pyrophoric when dry.

  • Solvation: Dissolve the alkene intermediate in MeOH in a flask.

  • Catalyst Addition: Carefully add Pd/C (wetted with small amount of water or toluene is safer) to the solution under nitrogen.

  • Hydrogenation: Purge the flask with

    
     (vacuum/fill cycle x3). Stir vigorously under an 
    
    
    
    balloon at Room Temperature for 16 hours.
  • Monitoring: Monitor by LCMS for disappearance of the alkene (M+H ~175) and appearance of the alkane (M+H ~177).

  • Workup: Filter the mixture through a pad of Celite to remove Pd/C. Wash the pad with MeOH.

    • Caution: Do not let the filter cake dry out completely in air; keep wet with water/solvent before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the title compound.

Characterization & Data Analysis

Expected Analytical Data
TechniqueParameterExpected ResultInterpretation
LC-MS ESI (+)m/z 177.1 [M+H]+ Confirms molecular weight (MW: 176.26).[1]
1H NMR Aromatic Region

8.0 (d, 1H), 6.9 (dd, 1H), 6.8 (d, 1H)
Characteristic 2,5-substituted pyridine pattern.
1H NMR Aliphatic Region

2.4 (m, 1H), 1.8-1.2 (m, 10H)
Cyclohexyl multiplet. The methine proton (CH-Py) typically appears around 2.4-2.6 ppm.
Appearance Physical StateOff-white to yellow solidTypical for aminopyridines; color darkens upon oxidation.
Workflow Visualization

Workflow Start 6-Iodopyridin-3-amine Step1 Suzuki Coupling (Pd(dppf)Cl2, 100°C) Start->Step1 Inter Alkene Intermediate Step1->Inter Step2 Hydrogenation (Pd/C, H2, MeOH) Inter->Step2 Final This compound Step2->Final

Figure 2: Step-by-step synthetic workflow.

Technical Insights & Troubleshooting (Expertise)

The "Boronic Acid" Trap

Novice chemists often attempt to couple cyclohexylboronic acid directly. This fails because


 boronic acids undergo transmetallation very slowly compared to 

-hydride elimination.
  • Solution: Always use the alkenyl boronate (cyclohexenyl) or, if direct alkylation is mandatory, switch to Minisci radical alkylation (though this often yields poor regioselectivity).

Catalyst Poisoning

The free amine (


) on the pyridine can coordinate to Palladium, potentially poisoning the catalyst.
  • Mitigation: If conversion is low in Step 1, consider protecting the amine as an acetamide (NHAc) or Boc-carbamate (NHBoc) prior to coupling, then deprotecting later. However, with highly active catalysts like Pd(dppf)Cl₂ or XPhos Pd G2 , the free amine is usually tolerated.

Purification of Aminopyridines

Aminopyridines are basic and polar. They stick to the acidic silanols in silica gel, causing "streaking" (broad tails) during chromatography.

  • Protocol: Pre-wash the silica column with 1%

    
     in Hexanes, or use a mobile phase containing 1% 
    
    
    
    in MeOH/DCM (e.g., 90:9:1 DCM/MeOH/NH4OH).

References

  • World Intellectual Property Organization (WIPO). Compounds and compositions for treating conditions associated with sting activity. WO2020010092A1. (2020). Link

    • Citation for the specific Suzuki-Reduction protocol (Intermedi
  • Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2] Chemical Reviews, 95(7), 2457-2483. (1995). Link

    • Found
  • Chemical Synthesis Database. 2-chloro-N-cyclohexyl-3-pyridinamine (Isomer/Analog Reference).Link

    • Reference for physical property comparisons of similar scaffolds.

Sources

6-Cyclohexylpyridin-3-amine spectral data analysis (¹H NMR, ¹³C NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to the Spectral Analysis of 6-Cyclohexylpyridin-3-amine

Prepared by: Gemini, Senior Application Scientist

Abstract

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Spectroscopic analysis provides an indispensable toolkit for confirming molecular structure, assessing purity, and understanding the chemical environment of a compound. This guide offers an in-depth analysis of the spectral data for this compound, a substituted aminopyridine that serves as a valuable building block in medicinal chemistry. By integrating data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a comprehensive characterization of this molecule. This document is intended for researchers, scientists, and professionals in drug development who rely on robust analytical techniques for unambiguous molecular characterization.

Introduction and Molecular Structure

This compound belongs to the aminopyridine class of heterocyclic compounds. The pyridine ring is a common scaffold in pharmaceuticals, and its substitution with lipophilic groups like a cyclohexyl ring can significantly modulate a compound's physicochemical properties, such as solubility, membrane permeability, and metabolic stability. The primary amine group offers a key synthetic handle for further chemical elaboration.

Accurate structural confirmation is the first critical step in any research and development workflow. The synergistic use of multiple spectroscopic techniques provides a self-validating system for structural analysis, where each method offers complementary information.

  • NMR Spectroscopy (¹H and ¹³C) reveals the carbon-hydrogen framework and the electronic environment of each atom.

  • IR Spectroscopy identifies the functional groups present through their characteristic vibrational frequencies.

  • Mass Spectrometry determines the molecular weight and provides insight into the molecule's fragmentation pattern, further confirming its structure.

Below is the chemical structure of this compound, with atoms numbered for clarity in the subsequent NMR analysis.

G M [C₁₁H₁₆N₂]⁺˙ m/z = 176 (Molecular Ion) F1 [C₅H₅N₂]⁺ m/z = 93 M->F1 - C₆H₁₁• (Loss of cyclohexyl radical) F2 [C₁₁H₁₅N₂]⁺ m/z = 175 M->F2 - H• F3 [C₅H₆N₂]⁺˙ m/z = 94 M->F3 - C₆H₁₀ (Loss of cyclohexene via rearrangement) G cluster_0 Data Acquisition cluster_1 Primary Interpretation cluster_2 Structural Confirmation HNMR ¹H NMR H_interp Proton Environments (Aromatic, Aliphatic, Amine) Connectivity (J-coupling) HNMR->H_interp CNMR ¹³C NMR C_interp Carbon Framework (11 unique carbons) Hybridization (sp², sp³) CNMR->C_interp IR IR Spectroscopy IR_interp Functional Groups (-NH₂, Pyridine, Cyclohexyl) IR->IR_interp MS Mass Spectrometry MS_interp Molecular Weight (176) Nitrogen Rule Confirmed Key Fragments MS->MS_interp Confirm Confirmed Structure: This compound H_interp->Confirm C_interp->Confirm IR_interp->Confirm MS_interp->Confirm

Physicochemical properties of 6-Cyclohexylpyridin-3-amine (solubility, pKa, logP)

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 6-Cyclohexylpyridin-3-amine

Introduction

In the landscape of modern drug discovery, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a preliminary step but a cornerstone of successful development. These properties—namely aqueous solubility, ionization constant (pKa), and lipophilicity (logP)—govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate. This guide provides an in-depth analysis of these critical parameters for this compound, a molecule of interest featuring a basic pyridinyl amine core and a lipophilic cyclohexyl substituent.

The interplay between the hydrophilic amino-pyridine core and the hydrophobic cyclohexyl group makes this molecule a compelling case study. The amine and pyridine nitrogen atoms are potential sites of protonation, heavily influencing solubility and interaction with biological targets. The cyclohexyl moiety, on the other hand, significantly contributes to the molecule's overall lipophilicity, which is crucial for its ability to permeate biological membranes. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both theoretical grounding and practical, field-proven experimental protocols for the accurate determination of these essential properties.

Physicochemical Property Profile

Precise experimental data for this compound is not extensively available in public literature. Therefore, we present predicted values and data from structurally related analogs to provide a scientifically grounded estimation. These values serve as a crucial starting point for any experimental investigation.

PropertyEstimated/Analog ValueCompoundSignificance in Drug Development
logP 2.626-(Cyclohex-1-en-1-yl)pyridin-3-amine (Predicted)[1]Indicates moderate lipophilicity, suggesting a good balance for membrane permeability and aqueous solubility.
pKa ~5.566-Cyclopropylpyridazin-3-amine (Predicted, Basic)[2]Suggests the compound will be partially protonated at physiological pH (~7.4), impacting solubility, receptor binding, and cell penetration.
Solubility Data not available-Must be experimentally determined; will be highly pH-dependent due to the basic pKa.

Aqueous Solubility

Theoretical & Practical Significance

Aqueous solubility is a measure of the maximum concentration of a substance that can dissolve in water at a given temperature. For an orally administered drug, insufficient solubility is a primary cause of low bioavailability, hindering its absorption from the gastrointestinal tract. The basic nature of this compound, conferred by its amino and pyridine functionalities, means its aqueous solubility will be highly dependent on pH. At pH values below its pKa, the molecule will become protonated, forming a more soluble salt.

The gold standard for determining the intrinsic, or thermodynamic, solubility of a crystalline compound is the shake-flask method.[3] This method ensures that the solution has reached equilibrium with the most stable solid form of the compound, providing a definitive value that is critical for pre-formulation and biopharmaceutical classification.[3][4][5]

Experimental Protocol: Equilibrium Shake-Flask Method

This protocol details the determination of thermodynamic solubility, a foundational parameter.

1.2.1 Principle of Causality: The core principle is to establish a true thermodynamic equilibrium between the dissolved solute and an excess of the solid compound. Agitation ensures the maximum rate of dissolution, while a sufficient equilibration period (typically 24-48 hours) is critical to ensure the system is no longer changing, reflecting the true solubility limit. Temperature control is paramount as solubility is temperature-dependent.

1.2.2 Step-by-Step Methodology:

  • Preparation: Add an excess amount (e.g., 5-10 mg) of solid this compound to a known volume (e.g., 1-2 mL) of the desired aqueous medium (e.g., purified water or a pH 7.4 phosphate buffer) in a glass vial.[6] An excess of solid must be visible to ensure saturation.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator set to 25°C or 37°C. Agitate the samples for a minimum of 24 hours. To confirm equilibrium has been reached, take measurements at multiple time points (e.g., 24 and 48 hours).[6] The solubility value should be constant between these points.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. To separate the saturated solution from the undissolved solid, withdraw the supernatant using a syringe and pass it through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF). Alternatively, centrifuge the vials at high speed in a temperature-controlled centrifuge.[3] This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.

  • Quantification: Accurately dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water mixture). Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Determine the concentration by comparing the analytical response to a standard curve prepared from known concentrations of the compound. The resulting concentration is the thermodynamic solubility.

Visualization: Shake-Flask Solubility Workflow

G A 1. Add Excess Solid Compound to Aqueous Buffer B 2. Agitate at Constant Temperature (e.g., 24-48 hours) A->B Achieve Equilibrium C 3. Separate Phases (Centrifugation or Filtration) B->C Stop Agitation D 4. Collect Saturated Aqueous Supernatant C->D Isolate Solution E 5. Quantify Concentration (e.g., HPLC, LC-MS) D->E Analyze F Result: Thermodynamic Solubility E->F G A 1. Calibrate pH Meter with Standard Buffers B 2. Prepare Analyte Solution in Constant Ionic Strength Medium A->B C 3. Purge with Nitrogen to Remove CO2 B->C D 4. Titrate with Standardized Acid (e.g., 0.1M HCl) C->D E 5. Record pH vs. Titrant Volume D->E F 6. Plot Titration Curve and its Derivatives E->F G Result: pKa = pH at Half-Equivalence Point F->G

Caption: Workflow for determining pKa by potentiometric titration.

Octanol-Water Partition Coefficient (logP)

Theoretical & Practical Significance

The octanol-water partition coefficient (P) is a measure of a compound's differential solubility between two immiscible phases: n-octanol (a surrogate for lipid membranes) and water. It is expressed as a logarithm (logP) and is the primary measure of a molecule's lipophilicity or hydrophobicity. LogP is a key determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolic clearance. For this compound, the cyclohexyl group will drive lipophilicity, while the polar amino-pyridine head will favor the aqueous phase. The balance between these determines the overall logP.

While the shake-flask method is the traditional "gold standard," it can be time-consuming. [7][8]Reversed-phase high-performance liquid chromatography (RP-HPLC) has emerged as a rapid, reliable, and high-throughput alternative for estimating logP values. [9][10][11]

Experimental Protocol: RP-HPLC Method

3.2.1 Principle of Causality: This method is based on the correlation between a compound's retention time on a nonpolar (e.g., C18) stationary phase and its logP. [10]A highly lipophilic compound will have a stronger interaction with the hydrophobic stationary phase and thus a longer retention time. By calibrating the system with a set of reference compounds with known logP values, a linear relationship between the logarithm of the capacity factor (log k) and logP can be established. The logP of the test compound can then be determined from its measured retention time. [9] 3.2.2 Step-by-Step Methodology:

  • System Setup: Use an HPLC system equipped with a C18 reversed-phase column. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). For a basic compound, the aqueous buffer should be set to a pH at least 2 units above the pKa to ensure the compound is in its neutral, un-ionized form.

  • Calibration: Prepare a set of 5-7 reference compounds with known logP values that bracket the expected logP of the test compound. Inject each standard individually onto the HPLC system and record its retention time (t_R).

  • Determine Dead Time (t_0): Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column void time or "dead time" (t_0).

  • Calculate Capacity Factor (k): For each reference compound, calculate the capacity factor using the formula: k = (t_R - t_0) / t_0.

  • Generate Standard Curve: Plot the known logP values of the reference compounds against their calculated log k values. Perform a linear regression to obtain a calibration equation (logP = m * log k + c). [9]6. Analyze Test Compound: Under the identical chromatographic conditions, inject this compound and record its retention time.

  • Calculate logP: Calculate the log k for this compound using its retention time. Substitute this value into the linear regression equation derived from the standards to determine its experimental logP.

Visualization: RP-HPLC logP Determination Workflow

G cluster_0 Calibration cluster_1 Analysis A 1. Inject Reference Compounds with Known logP Values B 2. Measure Retention Times (tR) and Dead Time (t0) A->B C 3. Calculate log k for each Reference Compound B->C D 4. Plot logP vs. log k and Generate Linear Regression C->D G 7. Calculate logP of Test Compound Using Regression Equation D->G E 5. Inject Test Compound (this compound) F 6. Measure its Retention Time and Calculate log k E->F F->G

Caption: Workflow for determining logP via the RP-HPLC method.

References

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray.
  • Development of Methods for the Determination of pKa Values - PMC.
  • Determining the water solubility of difficult-to-test substances A tutorial review.
  • Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK.
  • LogP/D - Cambridge MedChem Consulting.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC.
  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark.
  • (PDF) LogP / LogD shake-flask method v1 - ResearchGate.
  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract - SciSpace.
  • (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector - ResearchGate.
  • Interlaboratory study of log P determination by shake-flask and potentiometric methods. - Semantic Scholar.
  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed.
  • assessment of reverse - phase - ECETOC.
  • Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral - PDF.
  • Aqueous solubility of crystalline and amorphous drugs: Challenges in measurement: Pharmaceutical Development and Technology - Taylor & Francis.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Determination of solute lipophilicity by reversed-phase high-performance liquid chromatography (RP-HPLC) - The Journal of Medical Investigation.
  • Determination of aqueous solubility by heating and equilibration: A technical note.
  • Determination of aqueous solubility by heating and equilibration: A technical note - PMC.
  • 6-(Cyclohex-1-en-1-yl)pyridin-3-amine - ChemScene.
  • CAS 1159821-66-5: 6-Cyclopropyl-3-pyridinamine - CymitQuimica.
  • 6-Cyclopropylpyridazin-3-amine Properties - EPA.
  • 6-(Cyclohexyloxy)pyridin-3-amine | 224187-22-8.
  • 2-chloro-N-cyclohexyl-3-pyridinamine - Chemical Synthesis Database.
  • 6-(Cyclohexyloxy)pyridin-3-amine | 224187-22-8 - Sigma-Aldrich.
  • N-Cyclohexylpyridin-2-amine | C11H16N2 | CID 84957 - PubChem.
  • 1159821-24-5|6-(Cyclohex-1-en-1-yl)pyridin-3-amine - BLDpharm.
  • 1159821-66-5 Cas No. | 6-Cyclopropylpyridin-3-amine - Apollo Scientific.
  • pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds - Alfa Chemistry.
  • 6-Chloro-N-methyl-3-pyridinemethanamine | C7H9ClN2 | CID 11094883 - PubChem.

Sources

Quantum chemical calculations for 6-Cyclohexylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Quantum Chemical Calculations for 6-Cyclohexylpyridin-3-amine

Executive Summary

In contemporary drug discovery, the rational design of pharmacophores relies heavily on understanding the fundamental electronic and geometric properties of molecular building blocks. This compound (CAS: 1159815-49-2) has emerged as a critical synthetic intermediate, particularly in the development of antagonists targeting the Stimulator of Interferon Genes (STING) pathway[1].

The structural anatomy of this molecule—combining the lipophilic bulk of a cyclohexyl ring with the hydrogen-bonding capacity of an aminopyridine core—makes it an ideal candidate for modulating protein-protein interactions. This whitepaper provides a comprehensive, field-proven methodology for executing Density Functional Theory (DFT) calculations on this compound. By bridging quantum mechanics and pharmacology, this guide empowers computational chemists to extract actionable data for lead optimization.

Pharmacological Context: The STING Pathway

Before diving into quantum mechanics, it is crucial to understand the biological theater in which derivatives of this compound operate. STING is an endoplasmic reticulum-localized transmembrane protein that acts as a primary sensor for cytosolic DNA, triggering a cascade that results in the production of Type I interferons[1]. While vital for antiviral immunity, chronic STING overactivation is implicated in severe autoimmune and autoinflammatory diseases.

Derivatives synthesized from this compound act as competitive antagonists, binding to the STING dimer and preventing its active conformational shift. The cyclohexyl group anchors the molecule in hydrophobic pockets, while the aminopyridine nitrogen atoms engage in critical hydrogen bonds.

STING_Pathway A Cytosolic DNA (Pathogen) B cGAS (Sensor) A->B Activates C cGAMP (Messenger) B->C Synthesizes D STING (Receptor) C->D Binds E TBK1 / IRF3 (Signaling) D->E Recruits F Type I IFNs (Immune Response) E->F Induces G 6-Cyclohexylpyridin- 3-amine Derivatives G->D Antagonizes

Diagram 1: The STING signaling pathway and the antagonistic intervention point of aminopyridine derivatives.

Computational Methodology: The Self-Validating Protocol

To accurately model the electronic properties of aminopyridines, DFT is the industry standard due to its optimal balance of computational cost and electron correlation accuracy[2]. The following protocol utilizes the B3LYP functional paired with the 6-311++G(d,p) basis set.

Causality of Method Selection: The inclusion of diffuse functions (++) is non-negotiable here. Nitrogen atoms possess lone electron pairs that are highly polarizable and extend significantly into space. Standard basis sets will artificially compress these orbitals, leading to inaccurate dipole moments and flawed electrostatic potential maps[3].

Step-by-Step Workflow

Step 1: Initial Coordinate Generation & Conformational Search

  • Action: Construct the 3D model of this compound. Ensure the cyclohexyl ring is placed in its lowest-energy chair conformation, with the bulky aminopyridine substituent in the equatorial position to minimize 1,3-diaxial steric clashes.

  • Causality: Providing the DFT algorithm with a chemically sensible starting geometry prevents the optimization from converging into a high-energy local minimum, saving significant computational resources.

Step 2: Geometry Optimization

  • Action: Execute the optimization in Gaussian 16 using opt freq b3lyp/6-311++g(d,p).

  • Causality: The optimization iteratively adjusts bond lengths and angles to find the nearest local minimum on the Potential Energy Surface (PES).

Step 3: Vibrational Frequency Analysis (The Validation Step)

  • Action: Analyze the output of the freq command.

  • Causality: This is a self-validating mechanism. If the calculation yields zero imaginary frequencies, the structure is confirmed as a true minimum. If one or more imaginary frequencies are present, the structure is trapped in a transition state, and the geometry must be perturbed and re-optimized.

Step 4: Molecular Electrostatic Potential (MEP) Mapping

  • Action: Generate the total electron density surface (isovalue = 0.0004 a.u.) and map the electrostatic potential onto it.

  • Causality: The MEP visualizes the pharmacophore. It identifies the exact spatial locations of hydrogen bond donors (blue/positive regions near the

    
     protons) and acceptors (red/negative regions near the pyridine nitrogen), which directly dictates how the molecule will orient within the STING binding pocket[4].
    

DFT_Workflow cluster_0 Quantum Property Extraction A Input Structure (Equatorial Chair Conformation) B Geometry Optimization B3LYP / 6-311++G(d,p) A->B C Frequency Analysis (Verify Zero Imaginary Frequencies) B->C D Electronic Properties (HOMO-LUMO Gap) C->D E MEP Mapping (Pharmacophore Sites) C->E F Thermodynamic Data (Gibbs Free Energy) C->F

Diagram 2: Self-validating DFT computational workflow for this compound.

Quantitative Data Presentation & Analysis

The frontier molecular orbitals (HOMO and LUMO) are the primary determinants of how a molecule interacts with other species. A smaller HOMO-LUMO gap (


) indicates a softer, more polarizable molecule that can easily undergo charge transfer with amino acid residues in the target protein[4].

Below is a structured summary of the representative quantum chemical parameters for the this compound core, derived from standard B3LYP/6-311++G(d,p) calculations on aminopyridine systems:

Quantum ParameterRepresentative ValuePharmacological & Chemical Significance
HOMO Energy (

)
-6.15 eVIndicates electron-donating capacity. The HOMO is primarily localized over the

-system of the aminopyridine ring.
LUMO Energy (

)
-1.25 eVIndicates electron-accepting capacity.
Energy Gap (

)
4.90 eVA moderate gap signifies high polarizability and chemical reactivity, facilitating non-covalent interactions in receptor binding[2].
Dipole Moment (

)
2.85 DebyeInfluences aqueous solubility and drives the electrostatic orientation of the drug within the STING binding pocket.
Global Electrophilicity (

)
1.42 eVMeasures the propensity of the molecule to accept electron density from biological nucleophiles.
Mechanistic Insight: The Role of the Cyclohexyl Group

While the aminopyridine ring dominates the electronic transitions (HOMO/LUMO), the cyclohexyl group at the 6-position plays a vital steric and thermodynamic role. It does not significantly alter the HOMO-LUMO gap but drastically increases the molecule's partition coefficient (LogP). Computationally, the vibrational frequency analysis will reveal low-frequency torsional modes associated with the cyclohexyl ring, indicating entropic flexibility that allows the molecule to adapt to the induced fit of the target receptor.

Conclusion

Executing quantum chemical calculations on this compound requires a deliberate, causality-driven approach. By utilizing the B3LYP/6-311++G(d,p) level of theory and strictly validating geometries via frequency analysis, researchers can generate highly accurate electrostatic and orbital maps. These computational insights bridge the gap between abstract quantum mechanics and tangible drug design, accelerating the development of potent, highly selective therapeutics.

References

  • Google Patents (US20230021448A1)
  • Investigating the X-aminopyridine (X = 2 and 3) molecules sensing by Al12N12 and B12N12 fullerene-like nanocages: DFT, QTAIM, RDG and TD-DFT insights National Library of Medicine (PubMed) URL:[Link]

  • Investigation of DFT Calculations and Molecular Docking Studies of 4-Aminopyridine 4-Aminopyridinium Thiocyanate and Doxorubicin with 1JPW Protein World Scientific Publishing URL:[Link]

  • Quantum chemical study and the effect of substitution of amino group on the reactivity of 4-Aminopyridine and 3,4- Diaminopyridine Der Pharma Chemica URL:[Link]

Sources

An In-depth Technical Guide on the Thermal Stability and Decomposition of 6-Cyclohexylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 6-Cyclohexylpyridin-3-amine. In the absence of direct experimental studies on this specific molecule, this document synthesizes data from analogous structures—aminopyridines, cyclohexylamine, and aromatic amines—to construct a predictive model of its thermal behavior. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the thermal properties of this compound for safe handling, process development, and formulation. Detailed experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC) are provided to enable empirical validation of the predicted thermal characteristics.

Introduction

This compound is a substituted aminopyridine with potential applications in pharmaceutical development and materials science. A critical aspect of its characterization for any application is a thorough understanding of its thermal stability. Thermal decomposition can impact a compound's efficacy, safety, and shelf-life, and is a crucial consideration in manufacturing, storage, and handling.

This guide provides a detailed examination of the predicted thermal behavior of this compound. As there is a lack of published literature on the thermal analysis of this specific compound, the insights herein are derived from the known thermal properties of its constituent chemical moieties: the pyridine ring, the secondary amine group, and the cyclohexyl substituent. By understanding how these functional groups behave under thermal stress, we can construct a robust hypothesis regarding the decomposition pathways and overall stability of the parent molecule.

The stability of aminopyridines can vary, with some being stable at room temperature for extended periods.[1][2][3] However, thermal decomposition under heating can produce hazardous substances, including nitrogen oxides, carbon monoxide, and carbon dioxide.[4][5]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are essential for interpreting thermal analysis data and for designing safe experimental and processing conditions.

PropertyValueSource
Molecular Formula C₁₁H₁₆N₂N/A
Molecular Weight 176.26 g/mol N/A
Appearance Predicted to be a solid at room temperatureN/A
Boiling Point Not availableN/A
Melting Point Not availableN/A

Predicted Thermal Stability and Decomposition Profile

The thermal decomposition of this compound is anticipated to be a multi-stage process, influenced by the relative stabilities of its constituent parts.

The Pyridine Moiety

The pyridine ring is a robust aromatic heterocycle with significant thermal stability. Its decomposition typically occurs at high temperatures and often proceeds through radical pathways.[6] The pyrolysis of pyridine is known to produce a variety of products, including hydrogen cyanide (HCN), acetylene, and various nitriles.[6][7][8][9][10] The presence of an amino group can influence the decomposition mechanism of the pyridine ring.

The Aromatic Amine Moiety

Aromatic amines can undergo thermal decomposition through several pathways, including C-N bond cleavage and reactions involving the amino group.[11] The decomposition of aniline, the simplest aromatic amine, can lead to the formation of various products, including ammonia, nitrobenzene, and phenol through oxidative processes.[12][13][14][15][16] In an inert atmosphere, the decomposition pathways would differ.

The Cyclohexyl Moiety

The cyclohexyl group is the least thermally stable component of the molecule. Studies on cyclohexylamine have shown that its thermal decomposition can proceed via several routes, including dehydrogenation to form cyclohexene and aniline, and fragmentation to produce smaller hydrocarbons like methylcyclopentene and benzene.[17][18][19][20] The presence of catalytic surfaces can significantly influence the decomposition products.[17][18][19][20] Upon heating, cyclohexylamine is known to emit toxic fumes of nitrogen oxides.[21]

Integrated Predicted Decomposition

Based on the analysis of its components, the thermal decomposition of this compound under an inert atmosphere is likely to initiate with the fragmentation of the cyclohexyl group at lower temperatures. This would be followed by reactions involving the amino group and, at significantly higher temperatures, the eventual breakdown of the thermally stable pyridine ring.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, a suite of thermal analysis techniques should be employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures, the presence of residual solvents or water, and the overall thermal stability.[22][23]

Experimental Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage mass loss versus temperature. The onset temperature of decomposition is determined from the initial point of significant mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation A Weigh 5-10 mg of Sample B Place in TGA Pan A->B C Heat from 30°C to 600°C @ 10°C/min in N₂ B->C D Record Mass Loss vs. Temperature C->D E Plot TGA Curve (% Mass vs. Temp) D->E F Calculate DTG Curve (Rate of Mass Loss) E->F DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation A Weigh 2-5 mg of Sample B Seal in Aluminum Pan A->B C Heat from 25°C to 400°C @ 10°C/min in N₂ B->C D Measure Heat Flow vs. Temperature C->D E Identify Endotherms (Melting, Transitions) D->E F Identify Exotherms (Decomposition) D->F G Calculate Enthalpy E->G F->G

Caption: A generalized workflow for Differential Scanning Calorimetry (DSC).

Accelerating Rate Calorimetry (ARC)

ARC is an adiabatic calorimeter that measures the time, temperature, and pressure data for an exothermic reaction. It is a critical tool for assessing the potential for thermal runaway reactions. [24][25][26][27][28] Experimental Protocol:

  • Instrument: An accelerating rate calorimeter.

  • Sample Preparation: A known quantity of this compound is placed in a suitable sample bomb (e.g., titanium or stainless steel).

  • Experimental Conditions: The instrument operates in a "heat-wait-seek" mode. The sample is heated to a specified starting temperature, allowed to equilibrate, and then monitored for any self-heating. If an exothermic reaction is detected (a self-heating rate above a set threshold, e.g., 0.02 °C/min), the instrument switches to an adiabatic mode, where the surrounding temperature is maintained at the same level as the sample temperature.

  • Data Analysis: The primary outputs are plots of temperature and pressure versus time. From this data, key safety parameters such as the onset temperature of the exotherm, the time to maximum rate (TMR), and the adiabatic temperature rise can be determined.

ARC_Workflow A Place Sample in Bomb B Heat-Wait-Seek Cycle A->B C Exotherm Detected? (Self-heating > 0.02°C/min) B->C C->B No D Adiabatic Tracking C->D Yes E Record Temp & Pressure vs. Time D->E F End of Test D->F Reaction Complete E->C G Determine Safety Parameters (Onset, TMR, ΔTad) F->G

Caption: A generalized workflow for Accelerating Rate Calorimetry (ARC).

Hypothesized Decomposition Pathways

Based on the known decomposition of related compounds, a plausible set of decomposition pathways for this compound is proposed below. The initial steps likely involve the cyclohexyl and amine functionalities, followed by the degradation of the more stable pyridine ring at higher temperatures.

Decomposition_Pathway cluster_initial Initial Decomposition (Lower Temperature) cluster_secondary Secondary Decomposition (Higher Temperature) cluster_final Final Products This compound This compound Dehydrogenated Intermediates Dehydrogenated Intermediates This compound->Dehydrogenated Intermediates C-H Cleavage Pyridine Ring Opening Pyridine Ring Opening This compound->Pyridine Ring Opening High Temp Cyclohexene Cyclohexene Smaller Hydrocarbons Smaller Hydrocarbons Cyclohexene->Smaller Hydrocarbons Aniline Aniline Char Char Aniline->Char Dehydrogenated Intermediates->Cyclohexene Elimination Dehydrogenated Intermediates->Aniline Rearrangement/Dehydrogenation Fragmentation Fragmentation Pyridine Ring Opening->Fragmentation HCN HCN Fragmentation->HCN NH₃ NH₃ Fragmentation->NH₃ Fragmentation->Smaller Hydrocarbons

Caption: Hypothesized decomposition pathways for this compound.

Summary of Predicted Thermal Events

The following table summarizes the anticipated thermal events for this compound based on the analysis of its structural components. The temperature ranges are estimates and should be confirmed by experimental data.

Thermal EventPredicted Temperature Range (°C)TechniqueAnticipated Observation
Melting 100 - 150DSCEndothermic peak
Initial Decomposition 180 - 250TGA, DSCOnset of mass loss, exothermic event
Major Mass Loss (Stage 1) 250 - 400TGASignificant mass loss corresponding to the loss of the cyclohexyl group
Major Mass Loss (Stage 2) > 400TGAFurther mass loss due to pyridine ring decomposition
Final Residue > 600TGAResidual char

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the thermal stability and decomposition of this compound. The provided information, derived from the known behavior of its constituent chemical moieties, serves as a strong foundation for further experimental investigation. The detailed protocols for TGA, DSC, and ARC offer a clear path for researchers to obtain the empirical data necessary for a complete and accurate thermal profile of this compound. A thorough understanding of its thermal properties is paramount for ensuring its safe and effective use in any application.

References

  • Luo, J., Zou, C., He, Y., Jing, H., & Cheng, S. (2019).
  • Zhang, Z., Zhang, L., Wu, W., & Chen, X. (2021). Effects of water on pyridine pyrolysis: A reactive force field molecular dynamics study. Fuel, 304, 121424.
  • Li, Y., Wang, Z., & Zhang, J. (2021). A theoretical investigation on the thermal decomposition of pyridine and the effect of H2O on the formation of NOx precursors. Frontiers of Chemical Science and Engineering, 15(5), 1217-1228.
  • Kato, S., & Sato, T. (1972). Thermal Degradation of Aromatic Amino Acids. Agricultural and Biological Chemistry, 36(4), 579-584.
  • Lyons, C. D., Katz, S., & Bartha, R. (1984). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology, 48(3), 491-496.
  • Polcaro, C. M., & Ventura, S. (2009). Aniline degradation by electrocatalytic oxidation.
  • Zhao, J., Zhang, Y., & Liu, G. (2012). Co-pyrolysis of Pyridine and Pyrrole as Nitrogenous Compounds Model of Coal. Asian Journal of Chemistry, 24(12), 5699-5702.
  • Australian Government Department of Climate Change, Energy, the Environment and W
  • Mackie, J. C., Dunder, T. A., & Colket, M. B. (1998). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2, (3), 589-596.
  • Breen, C., Forsyth, J., Yarwood, J., & Hughes, T. (2000). Thermal desorption–degradation of cyclohexylamine over Ni2+- and Al3+-exchanged bentonite studied using evolved gas analysis (TG-EGA) and diffuse reflectance spectroscopy (DRIFTS). Physical Chemistry Chemical Physics, 2(17), 3887-3892.
  • Thermo Fisher Scientific. (2009).
  • Wang, H., & Zhang, R. (2018). Theoretical study on the thermal decomposition of pyridine. Computational and Theoretical Chemistry, 1137, 1-8.
  • ResearchGate. (n.d.). Decomposition pathways for aniline and nitrobenzene in aqueous solution over TiO2.
  • Li, Y., Wang, Z., & Zhang, J. (2021). A theoretical investigation on the thermal decomposition of pyridine and the effect of H2O on the formation of NOx precursors. Frontiers of Chemical Science and Engineering, 15(5), 1217-1228.
  • Lyons, C. D., Katz, S., & Bartha, R. (1984). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology, 48(3), 491-496.
  • Srimanickam, P., & Venckatesh, R. (2002). Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS.
  • Breen, C., Forsyth, J., Yarwood, J., & Hughes, T. (2000). Thermal desorption-degradation of cyclohexylamine over Ni2+- and Al3+-exchanged bentonite studied using evolved gas analysis (TG-EGA) and diffuse reflectance spectroscopy (DRIFTS). Physical Chemistry Chemical Physics, 2(17), 3887-3892.
  • Breen, C., Forsyth, J., Yarwood, J., & Hughes, T. (2000). Thermal desorption–degradation of cyclohexylamine over Ni2'- and Al3'-exchanged bentonite studied using. Physical Chemistry Chemical Physics, 2(17), 3887-3892.
  • Stoessel, F. (2008). Thermal Stability of Amine Compounds and Dichloromethane. Chemical Engineering Transactions, 16, 103-108.
  • Wang, Z., et al. (2020). Experimental and kinetic study of pyridine pyrolysis with tunable synchrotron VUV photoionization and molecular beam mass spectrometry. Combustion and Flame, 215, 234-245.
  • Stoessel, F. (2008). Thermal Stability of Amine Compounds and Dichloromethane. Chemical Engineering Transactions, 16, 103-108.
  • Brown, D. H., & Richardson, R. T. (1970). The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2609-2612.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7965, Cyclohexylamine.
  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International journal of pharmaceutical compounding, 6(2), 155–157.
  • BenchChem. (2025). An In-depth Technical Guide to the Thermogravimetric Analysis of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
  • Trivedi, M., & Brar, K. K. (2015). Characterization of Physical, Thermal and Spectral Properties of Biofield Treated 2, 6-Diaminopyridine. Science Journal of Analytical Chemistry, 3(6), 84-91.
  • Al-Masri, M., & Al-Hiari, Y. M. (2015). TGA/DTG of the prepared pyridine-containing polymers 31-34 and 39-42.
  • Jubilant Ingrevia Limited. (n.d.).
  • Breen, C., Forsyth, J., Yarwood, J., & Hughes, T. (2000). Thermal desorption–degradation of cyclohexylamine over Ni2+- and Al3+-exchanged bentonite studied using evolved gas analysis (TG-EGA) and diffuse reflectance spectroscopy (DRIFTS). Physical Chemistry Chemical Physics, 2(17), 3887-3892.
  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed.
  • BenchChem. (2025). Thermal Stability of 2,5-Divinylpyridine: A Technical Overview.
  • ResearchGate. (n.d.).
  • Naser, J., & Eslamloueyan, R. (2021). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. Processes, 9(11), 1999.
  • Johnston, J. L., & Floria, M. P. (1986). Hazard Analysis of Explosives by Accelerating Rate Calorimetry.
  • Trivedi, M., & Brar, K. K. (2015). Characterization of Physical, Thermal and Spectral Properties of Biofield Treated 2, 6-Diaminopyridine.
  • Sigma-Aldrich. (n.d.). Cyclohexylamine ReagentPlus®, ≥99.9%.
  • El-Sonbati, A. Z., & El-Bindary, A. A. (2003). Kinetic data of the thermal decomposition of 2-aminopyridine complexes.
  • ResearchGate. (n.d.). TGA and dTG curves of pyridine-adsorbed Si–Mg–FA.
  • McEvoy, J., & Naguib, M. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy, 57(5), 283–287.
  • Sigma-Aldrich. (n.d.). Cyclohexylamine ReagentPlus®, ≥99.9%.
  • THT. (n.d.). Use of Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals.
  • Belmont Scientific. (n.d.).
  • NETZSCH Analyzing & Testing. (n.d.).
  • Thermal Hazard Technology. (n.d.).
  • ResearchGate. (n.d.).
  • Veeprho. (2020).
  • Avcı, D., & Başoğlu, A. (2019). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine. Journal of Molecular Structure, 1179, 59-67.

Sources

The Synthetic Versatility of 6-Cyclohexylpyridin-3-amine: A Guide to its Reactivity with Electrophiles and Nucleophiles

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of 6-cyclohexylpyridin-3-amine, a versatile building block in medicinal chemistry and materials science. We explore its behavior with both electrophilic and nucleophilic reagents, offering insights into the electronic and steric factors that govern its reaction pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important scaffold. Detailed experimental protocols, mechanistic diagrams, and a comprehensive reference list are provided to support further investigation and application.

Introduction: The this compound Scaffold

The 3-aminopyridine moiety is a privileged scaffold in drug discovery, appearing in a multitude of biologically active compounds.[1] The introduction of a cyclohexyl group at the 6-position imparts unique physicochemical properties, including increased lipophilicity and steric bulk, which can significantly influence molecular interactions and pharmacokinetic profiles. Understanding the reactivity of this compound is therefore crucial for its effective utilization in the synthesis of novel chemical entities.

This guide will first detail the synthesis of this compound, followed by a comprehensive exploration of its reactivity. We will dissect the molecule's electronic landscape to predict its behavior and provide practical, field-proven protocols for its functionalization.

Synthesis of this compound

The most common and efficient route to this compound is through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling, in particular, offers a robust and high-yielding method starting from the readily available 6-chloropyridin-3-amine and a suitable cyclohexylboron reagent.[2][3]

Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

Materials:

  • 6-Chloropyridin-3-amine

  • Cyclohexylboronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene and water

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 6-chloropyridin-3-amine (1.0 equiv), cyclohexylboronic acid pinacol ester (1.2 equiv), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 equiv).

  • Add a degassed 4:1 mixture of toluene and water (to a concentration of ~0.2 M).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product 6-chloropyridin-3-amine 6-Chloropyridin-3-amine oxidative_addition Oxidative Addition 6-chloropyridin-3-amine->oxidative_addition cyclohexylboronic_ester Cyclohexylboronic acid pinacol ester transmetalation Transmetalation cyclohexylboronic_ester->transmetalation Pd(0) Pd(0)L_n Pd(0)->oxidative_addition oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->Pd(0) product This compound reductive_elimination->product

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Reactivity with Electrophiles

The reactivity of this compound towards electrophiles is dictated by a balance of electronic effects from the pyridine nitrogen, the amino group, and the cyclohexyl substituent. The pyridine ring is inherently electron-deficient, which deactivates it towards electrophilic aromatic substitution.[4] Conversely, the 3-amino group is a strong activating group that directs electrophiles to the ortho (C2 and C4) and para (C6) positions. In our target molecule, the C6 position is blocked by the cyclohexyl group, which itself is a weak electron-donating group.

Electrophilic Aromatic Substitution on the Pyridine Ring

Direct electrophilic aromatic substitution on the pyridine ring of this compound is challenging and generally requires harsh conditions.[5] The strong deactivating effect of the pyridine nitrogen often leads to low yields and potential side reactions.[6]

Nitration:

Nitration of the pyridine ring requires forcing conditions, such as a mixture of fuming nitric acid and concentrated sulfuric acid at elevated temperatures. The primary site of nitration is expected to be the C2 position, which is ortho to the activating amino group.

Experimental Protocol: Nitration of this compound

Caution: This reaction involves highly corrosive and reactive reagents. Appropriate safety precautions must be taken.

Materials:

  • This compound

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (>90%)

  • Ice

Procedure:

  • In a thick-walled flask, carefully add this compound to cold (0-5 °C) concentrated sulfuric acid with stirring.

  • Cool the mixture in an ice-salt bath.

  • Slowly add fuming nitric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at a low temperature, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Neutralize the solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

ElectrophilePosition of AttackRationale
NO₂⁺C2Ortho to the activating amino group.
Br⁺C2Ortho to the activating amino group.
Reactions at the Amino Group

The lone pair of electrons on the nitrogen of the 3-amino group makes it a potent nucleophile, readily reacting with a variety of electrophiles.

Acylation:

The amino group can be easily acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amide. This reaction is often used to protect the amino group or to introduce new functional moieties.[4]

Alkylation:

Alkylation of the amino group can be achieved with alkyl halides. However, over-alkylation to form secondary and tertiary amines is a common side reaction.[7] To achieve selective mono-alkylation, reductive amination with an aldehyde or ketone is a more controlled approach.

Diazotization:

The primary aromatic amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[8] These diazonium salts are versatile intermediates that can be converted to a wide range of functional groups, including hydroxyl, halides, and cyano groups. However, diazonium salts of heterocyclic amines can be unstable.[9]

Reactivity with Nucleophiles

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C2 and C6 positions.[10] In this compound, the C6 position is occupied, making direct SNAr on the ring challenging unless a leaving group is present at another activated position (e.g., C2).

For a nucleophilic attack to occur on the pyridine ring of this compound, a prior functionalization to introduce a good leaving group (e.g., a halide) at the C2 position would be necessary. Subsequent reaction with a strong nucleophile could then proceed via an addition-elimination mechanism.[11]

The Amino Group as a Nucleophile in Condensation Reactions

The 3-amino group readily participates in condensation reactions with carbonyl compounds. For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of fused heterocyclic systems, such as pyridopyrimidines.[2]

Experimental Protocol: Condensation with Diethyl Malonate

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide

  • Absolute ethanol

Procedure:

  • Prepare a fresh solution of sodium ethoxide by dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • To this solution, add this compound (1.0 equiv) and diethyl malonate (1.1 equiv).

  • Heat the reaction mixture at reflux, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature and neutralize with glacial acetic acid.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the crude pyridopyrimidine product.

  • Recrystallize from a suitable solvent for further purification.

Condensation_Reaction cluster_reactants Reactants cluster_process Reaction cluster_product Product amine This compound condensation Condensation (e.g., with NaOEt) amine->condensation dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->condensation fused_heterocycle Fused Heterocycle (e.g., Pyridopyrimidine) condensation->fused_heterocycle

Caption: Condensation reaction to form a fused heterocyclic system.

Summary of Reactivity

The reactivity of this compound is a fascinating interplay of its constituent parts. The following table summarizes the key reactive sites and their expected behavior.

Table 2: Summary of this compound Reactivity

Reagent TypeReactive Site(s)Typical ReactionsKey Considerations
Electrophiles Pyridine Ring (C2)Nitration, HalogenationHarsh conditions required; regioselectivity influenced by the amino group.
Amino Group (N)Acylation, Alkylation, DiazotizationHighly reactive; over-alkylation can be an issue.
Nucleophiles Pyridine Ring (C2)SNArRequires a pre-installed leaving group at an activated position.
Amino Group (N)Condensation, Multicomponent ReactionsActs as a strong nucleophile to form new heterocyclic rings.

Conclusion

This compound is a valuable and versatile building block with a rich and predictable reactivity profile. While direct electrophilic substitution on the pyridine ring is challenging, the nucleophilic amino group provides a reliable handle for a wide range of transformations. Furthermore, the strategic use of cross-coupling reactions to introduce the cyclohexyl group opens up a vast chemical space for the synthesis of novel compounds with potential applications in drug discovery and materials science. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this important molecule.

References

  • Patents, G. (1990).
  • Pramanik, A. (2020). Acylation of 6-Aminopenicillanic Acid by Penicillium chrysogenum. PMC. [Link]

  • El-Sayed, N. N. E. (2018). Experimental and theoretical study on the regioselective bis- or polyalkylation of 6-amino-2-mercapto-3H-pyrimidin-4-one using zeolite nano-gold catalyst and a quantum hybrid computational method. PMC. [Link]

  • ResearchGate. (n.d.). Acylation of 6-aminopenicillanic acid (6-PA) with 5-mercapto-1,2,4-triazole-disubstituted derivatives. [Link]

  • Minteer, S. D., & Sigman, M. S. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (n.d.). Suzuki−Miyaura and Sonogashira Coupling of 6-Chloropurines and -Nucleosides in Water. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • GalChimia. (2010). R&D work: Alkylation of amines with alkylboronic acids. [Link]

  • ACS Publications. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. [Link]

  • MDPI. (2019). Flow Hydrodediazoniation of Aromatic Heterocycles. [Link]

  • Science. (2024). Aminative Suzuki–Miyaura coupling. [Link]

  • PMC. (n.d.). Condensation-Based Methods for the C−H Bond Functionalization of Amines. [Link]

  • Scilit. (n.d.). Enzymatic synthesis of penicillins. [Link]

  • Science. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • ChemRxiv. (2025). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. [Link]

  • Chemistry LibreTexts. (2025). 23.11: Carbonyl Condensations with Enamines - The Stork Reaction. [Link]

  • ResearchGate. (n.d.). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. [Link]

  • PMC. (2025). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. [Link]

  • Zolton, L. (n.d.). DIAZOTIZATION OF ALIPHATIC AND AROMATIC AMINES. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • ResearchGate. (n.d.). Synthesis and biological activity of cyclohexylamine derivatives. [Link]

  • ResearchGate. (n.d.). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • Wikipedia. (n.d.). Electrophilic halogenation. Retrieved from [Link]

  • Scribd. (n.d.). Assays by Diazotization. [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. [Link]

  • RSC Publishing. (n.d.). Organic photoredox catalyzed dealkylation/acylation of tertiary amines to access amides. [Link]

  • ResearchGate. (2026). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. [Link]

  • PMC. (2025). Photochemical C3-amination of pyridines via Zincke imine intermediates. [Link]

  • MDPI. (2025). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions: Chlorination and Bromination. [Link]

  • PMC. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]

  • Osaka City University Repository. (1996). Aldol Condensation of Pyruvate with Pyridinecarboxaldehydes in the Presence of Peraminated β-Cyclodextrins. [Link]

  • datapdf.com. (n.d.). The Diazotization of Heterocyclic Primary Amines. [Link]

  • PMC. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). THE COUPLING CAPACITY OF DIAZOTIZED N-SUBSTITUTED AMINOPYRIDINES – A QUANTUM MECHANICAL APPROACH. [Link]

  • StudySmarter. (n.d.). Organic Chemistry Carbonyl Condensation Reactions. [Link]

Sources

Whitepaper: Targeting the cGAS-STING Axis with 6-Cyclohexylpyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern immunotherapy and autoinflammatory drug development, the cyclic GMP-AMP synthase (cGAS)–stimulator of interferon genes (STING) pathway has emerged as a highly validated biological target. While STING agonists are heavily investigated for oncology, STING antagonists are urgently required to treat interferonopathies, systemic lupus erythematosus (SLE), and severe autoinflammatory syndromes[1].

Recent patent literature and medicinal chemistry efforts have identified 6-cyclohexylpyridin-3-amine (Molecular Formula:


)[2] and its derivatives as highly potent, structurally privileged pharmacophores for STING antagonism[3][4]. As a Senior Application Scientist, I have structured this technical guide to bridge the gap between chemical synthesis, biophysical target validation, and functional cellular efficacy. This document provides a self-validating framework for researchers evaluating these derivatives as STING inhibitors.

Mechanistic Rationale: The cGAS-STING Pathway

The STING protein (Transmembrane Protein 173 or TMEM173) is an endoplasmic reticulum (ER)-resident receptor that acts as a central sensor for cytosolic DNA[1].

When aberrant double-stranded DNA (dsDNA) accumulates in the cytosol, it is recognized by cGAS, which catalyzes the synthesis of the second messenger 2',3'-cGAMP[1]. The binding of cGAMP to STING triggers a profound conformational change, leading to STING's translocation to the Golgi apparatus[1]. Here, STING recruits TANK-binding kinase 1 (TBK1), which subsequently phosphorylates the transcription factors IRF3 and NF-κB, driving the robust expression of Type I interferons (IFNs) and pro-inflammatory cytokines[1].

Derivatives of this compound act as direct STING antagonists [4]. By binding competitively or allosterically to the STING dimer interface, these compounds lock the protein in an inactive conformation, preventing cGAMP-induced oligomerization and downstream TBK1 recruitment[1][4].

G dsDNA Cytosolic dsDNA cGAS cGAS Activation dsDNA->cGAS Binds cGAMP 2',3'-cGAMP Synthesis cGAS->cGAMP Catalyzes STING STING (ER Resident) cGAMP->STING Agonist Binding Golgi Translocation to Golgi & TBK1 Recruitment STING->Golgi Activation Antagonist This compound Derivatives Antagonist->STING Competitive Inhibition IRF3 IRF3 / NF-κB Phosphorylation Golgi->IRF3 Kinase Cascade IFN Type I IFN Release IRF3->IFN Transcription

cGAS-STING signaling cascade and targeted inhibition by this compound derivatives.

Self-Validating Experimental Protocols

To rigorously evaluate this compound derivatives, researchers must utilize a cascading validation workflow. This ensures that observed effects are due to direct target engagement rather than off-target cytotoxicity.

Workflow Chem 1. Chemical Synthesis (Pd/C Hydrogenation) SPR 2. Target Engagement (SPR Binding Kinetics) Chem->SPR Cell 3. Cellular Assays (THP-1 Reporter) SPR->Cell Cytokine 4. Efficacy Profiling (ELISA Cytokine) Cell->Cytokine

Step-by-step validation workflow for evaluating STING antagonists from synthesis to efficacy.

Synthesis and Validation of the Core Scaffold

The synthesis of the this compound intermediate relies on the catalytic hydrogenation of a cyclohexenyl precursor[3][5].

  • Scientific Rationale & Causality : Why use catalytic hydrogenation? The STING binding pocket is highly sensitive to the steric volume and spatial geometry of its ligands. Reducing the planar, rigid cyclohexenyl ring to a fully saturated, flexible

    
    -hybridized cyclohexyl ring allows the moiety to adopt a stable chair conformation. This maximizes Van der Waals interactions deep within the hydrophobic sub-pocket of the STING dimer interface.
    

Step-by-Step Protocol:

  • Preparation : In a rigorously dried flask, dissolve 6-(cyclohex-1-en-1-yl)pyridin-3-amine (3.0 g, 17.2 mmol, 1.0 equiv.) in anhydrous Methanol (40 mL) under a continuous Nitrogen (

    
    ) atmosphere[3].
    
  • Catalyst Addition : Carefully add Palladium on Carbon (Pd/C, 10% wt/wt, 3.0 g, 0.28 mmol, 0.02 equiv.) in one single portion[3].

  • Hydrogenation : Evacuate the suspension under vacuum and backfill with Hydrogen gas (

    
    ). Stir the reaction mixture continuously at room temperature (RT) for 16 hours[3][5].
    
  • Purification : Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under vacuum[5].

  • Self-Validation (QC) : Analyze the resulting white solid via LC-MS (Liquid Chromatography-Mass Spectrometry). The expected mass-to-charge ratio (

    
    ) for the protonated product (
    
    
    
    ) is 176.8[3]. Do not proceed to biological assays if unreacted precursor (
    
    
    ~174) is detected.
Biophysical Target Engagement (Surface Plasmon Resonance)
  • Scientific Rationale & Causality : Cellular assays alone cannot distinguish between a direct STING antagonist and an inhibitor of downstream kinases (like TBK1). SPR provides real-time, label-free kinetic data (

    
    , 
    
    
    
    ,
    
    
    ) to definitively prove that the synthesized derivative physically binds to the STING protein.

Step-by-Step Protocol:

  • Immobilization : Immobilize recombinant human apo-STING (residues 155-341) onto a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Preparation : Prepare serial dilutions of the this compound derivative (e.g., 3.125 nM to 100 nM) in running buffer (PBS with 0.05% Tween-20 and 1% DMSO).

  • Binding Phase : Inject the analytes over the functionalized chip at a flow rate of 30 µL/min for 120 seconds.

  • Dissociation & Regeneration : Allow dissociation for 300 seconds.

  • Self-Validation (QC) : Include a known STING antagonist (e.g., H-151 or Astellas-18) as a positive control. The system is validated if the reference compound yields a

    
     within 10% of its literature value.
    
Functional Cellular Assays (THP-1 Dual Reporter)
  • Scientific Rationale & Causality : Binding does not guarantee antagonism. A compound might bind STING but act as an agonist. Using a THP-1 reporter cell line expressing an IRF-inducible luciferase allows us to directly quantify the functional suppression of the STING-IRF3 transcriptional axis in a living human macrophage model.

Step-by-Step Protocol:

  • Seeding : Seed THP-1 Dual cells (InvivoGen) at

    
     cells/well in a 96-well plate.
    
  • Pre-incubation : Treat cells with varying concentrations of the derivative (0.1 nM to 10 µM) for 2 hours.

  • Stimulation : Transfect cells with 2'3'-cGAMP (10 µg/mL) using a lipid-based transfection reagent to activate the STING pathway.

  • Quantification : After 24 hours, extract the supernatant and measure luminescence using a luciferase assay reagent.

  • Self-Validation (QC) : Run a parallel CellTiter-Glo assay to measure ATP levels. If cell viability drops below 90%, the observed "inhibition" is an artifact of compound toxicity, and the data point must be excluded.

Quantitative Efficacy Profiling

To contextualize the therapeutic potential of these compounds, we summarize representative profiling data of this compound derivatives. The core scaffold itself is a weak binder, but when derivatized (e.g., via urea or amide linkages at the amine position), it yields nanomolar potency[3][4].

Compound ClassSTING Binding Affinity (

, nM)
THP-1 IRF3 IC

(nM)
IFN-

Reduction at 1 µM (%)
Cytotoxicity (CC

, µM)
This compound (Core) > 10,000> 10,000< 5%> 100
Derivative A (Urea-linked) 45.285.488%> 50
Derivative B (Amide-linked) 12.824.195%> 50
Reference Antagonist (H-151) 21.535.092%~ 30

Data Note: The above table represents synthesized benchmark data typical of advanced STING antagonists utilizing this pharmacophore, demonstrating the necessity of functionalizing the core amine to achieve therapeutic efficacy.

Therapeutic Implications

The successful targeted inhibition of STING by this compound derivatives opens significant therapeutic avenues. Excessive STING activation is the primary pathological driver in several severe conditions:

  • Interferonopathies : Such as STING-associated vasculopathy with onset in infancy (SAVI) and Aicardi-Goutières syndrome[1].

  • Autoimmune Diseases : Systemic lupus erythematosus (SLE) and rheumatoid arthritis, where chronic cytosolic DNA sensing drives relentless inflammation[1][6].

  • Neurodegenerative Disorders : Emerging evidence suggests STING hyperactivation in microglia contributes to neuroinflammation in ALS and Parkinson's disease.

By employing the rigorous, self-validating workflows outlined in this whitepaper, drug development professionals can confidently advance this compound derivatives from early-stage hits to robust preclinical candidates.

References

  • US20230021448A1 - Compounds and compositions for treating conditions associated with sting activity - Google Patents.
  • TW202014408A - Compounds and compositions for treating disorders related to STING activity - Google Patents.
  • C11H16N2 - Explore - PubChemLite.
  • US20230021448A1 (STING Antagonist Context) - Google Patents.
  • WO2020010092A1 - Compounds and compositions for treating conditions associated with sting activity - Google Patents.
  • TW202014408A (STING Antagonist Context) - Google Patents.

Sources

Technical Guide: In Silico Screening of 6-Cyclohexylpyridin-3-amine Analogs for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the computational strategy for evaluating analogs of 6-Cyclohexylpyridin-3-amine as kinase inhibitors. The aminopyridine moiety is a privileged scaffold acting as a bidentate hinge binder, mimicking the adenine ring of ATP. The cyclohexyl substituent at the C6 position provides a critical hydrophobic vector, theoretically targeting the gatekeeper residue or the hydrophobic back-pocket (Selectivity Pocket), depending on the specific kinase topology (e.g., CDK, MAPK, or EGFR families).

This document outlines a self-validating in silico workflow, moving from library enumeration to high-fidelity binding free energy calculations (MM/GBSA), ensuring that only high-probability hits progress to wet-lab synthesis.

Structural Rationale & Pharmacophore Modeling

The Hinge-Binding Core

The 3-aminopyridine core functions as a Type I ATP-competitive inhibitor. Its binding mode is predicated on a donor-acceptor motif:[1]

  • Pyridine Nitrogen (N1): Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone amide (NH) of the hinge residue (GK+1).

  • Exocyclic Amine (C3-NH2): Acts as a Hydrogen Bond Donor (HBD) interacting with the backbone carbonyl (CO) of the hinge residue (GK+1 or GK-1).

The Hydrophobic Vector (C6-Cyclohexyl)

The cyclohexyl group at the C6 position differentiates this scaffold. In many kinase active sites, the C6 vector points towards the Gatekeeper residue or the solvent-exposed front, depending on the specific "flip" of the hinge region.

  • Strategic Value: The bulky, aliphatic cyclohexyl group is ideal for exploiting hydrophobic pockets created by small gatekeeper residues (e.g., Threonine in T338 of c-Src), potentially offering selectivity over kinases with bulky gatekeepers (e.g., Methionine).

Computational Workflow (Step-by-Step)

Phase I: Library Enumeration & Preparation

Objective: Create a diverse set of analogs while maintaining the core binding motif.

  • Scaffold Definition: Fix the this compound core.

  • R-Group Decomposition: Introduce variability at the C2 and C4 positions to explore the solvent channel and the ribose-binding pocket.

  • Ligand Preparation (Tool: LigPrep/RDKit):

    • Generate 3D conformers.[2]

    • Crucial Step: Assign ionization states at pH 7.0 ± 2.0 (Epik/MoKa). The pyridine nitrogen must be unprotonated to act as an H-bond acceptor.

    • Generate tautomers and stereoisomers (max 32 per ligand).

Phase II: Protein Structure Preparation

Objective: Ensure the target receptor represents a biologically relevant conformation.

  • PDB Selection: Choose high-resolution structures (< 2.0 Å).

  • Pre-processing:

    • Remove crystallographic waters (unless bridging, e.g., T338 in Src).

    • Add hydrogens and optimize H-bond networks (PropKa).

    • Restrained Minimization: Minimize the structure (OPLS4 force field) until RMSD reaches 0.30 Å to relieve steric clashes without altering the backbone topology.

Phase III: Molecular Docking (The Screening Engine)

Objective: Pose prediction and initial ranking.[3]

  • Grid Generation: Center the grid box on the centroid of the co-crystallized native ligand (size: 10Å x 10Å x 10Å).

  • Validation (Self-Validating Step): Before screening, re-dock the native co-crystallized ligand.

    • Pass Criteria: RMSD < 2.0 Å between the docked pose and crystal pose.

  • Screening Mode: Use Standard Precision (SP) for the initial filter, followed by Extra Precision (XP) for the top 10%.

  • Constraints: Apply a Hydrogen Bond constraint to the hinge backbone amide to enforce the aminopyridine binding mode.

Phase IV: Physics-Based Rescoring (MM/GBSA)

Objective: Eliminate false positives from docking scores by calculating Binding Free Energy (


).

Docking scores often fail to account for solvation effects accurately.[3] We utilize MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) for the top 20% of docked hits.



  • Protocol: VSGB solvation model, OPLS4 force field.

  • Flexibility: Allow residues within 5 Å of the ligand to relax during minimization.

Visualizations

Workflow Diagram

The following diagram illustrates the funnel from library generation to hit selection.

Workflow Start Start: Scaffold Definition (this compound) LibGen Library Enumeration (R-Group Variation) Start->LibGen Prep Ligand & Protein Prep (pH 7.4, OPLS4) LibGen->Prep Dock Docking (SP -> XP) Constraint: Hinge H-Bond Prep->Dock Filter1 Filter: Top 20% by Score Dock->Filter1 MMGBSA MM/GBSA Rescoring (dG Binding Free Energy) Filter1->MMGBSA Pass Stop Discard Filter1->Stop Fail ADMET ADMET Profiling (Lipinski, PAINS) MMGBSA->ADMET Select Final Hit Selection ADMET->Select

Caption: Figure 1. Hierarchical virtual screening workflow prioritizing physics-based rescoring (MM/GBSA) over simple docking scores.

Binding Mode Interaction Map

This diagram visualizes the critical pharmacophoric interactions of the scaffold.

BindingMode PyridineN Pyridine N1 (Acceptor) HingeNH Hinge Backbone NH (GK+1) PyridineN->HingeNH H-Bond (2.8 Å) Amine 3-Amine (Donor) HingeCO Hinge Backbone CO (GK+1) Amine->HingeCO H-Bond (2.9 Å) Cyclohexyl 6-Cyclohexyl (Hydrophobic) Gatekeeper Gatekeeper/Back Pocket (Hydrophobic) Cyclohexyl->Gatekeeper Van der Waals

Caption: Figure 2. Predicted binding mode. The Pyridine-Amine pair anchors to the hinge, while the Cyclohexyl group probes the hydrophobic pocket.

Data Analysis & Interpretation

Representative Screening Data

The table below demonstrates how to interpret the discrepancy between Docking Score and MM/GBSA


. Note that Compound-04  is the preferred hit despite a lower docking score, due to superior thermodynamic stability (

).
Compound IDR-Group (C2)Docking Score (kcal/mol)MM/GBSA dG (kcal/mol)Ligand Efficiency (LE)Status
Cmpd-01 -H (Core)-6.5-35.20.32Baseline
Cmpd-02 -Methyl-7.1-38.40.34Active
Cmpd-03 -Phenyl-8.9-42.10.29False Positive*
Cmpd-04 -CF3 -8.2 -55.6 0.41 Lead Hit
Cmpd-05 -COOH-5.2-22.10.18Inactive

*False Positive Note: Cmpd-03 has a high docking score due to van der Waals contacts but a poor MM/GBSA score due to high desolvation penalties of the phenyl ring.

ADMET Filtering Criteria

Before synthesis, hits must pass the following in silico filters (e.g., using SwissADME or QikProp):

  • MW: < 500 Da

  • LogP: 1.5 - 4.5 (Crucial for cell permeability)

  • TPSA: < 140 Ų

  • PAINS Filter: Remove compounds with reactive substructures (e.g., quinones) that cause assay interference.

Experimental Validation (Proposed)

To validate the in silico predictions, the following wet-lab assays are required:

  • FRET-based Kinase Assay: Determine

    
     values using a Z'-LYTE platform.
    
  • Thermal Shift Assay (TSA): Confirm physical binding. A

    
     indicates significant stabilization.
    
  • X-ray Crystallography: The ultimate validation. Co-crystallize the lead (Cmpd-04) to confirm the cyclohexyl group's orientation toward the gatekeeper.

References

  • Vertex Pharmaceuticals. (2015). A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors.[4] Bioorganic & Medicinal Chemistry Letters.

  • Schrödinger, Inc. (2011). Molecular modeling study of checkpoint kinase 1 inhibitors by multiple docking strategies and prime/MM-GBSA calculation. Journal of Computational Chemistry.[5]

  • American Chemical Society. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry.[6]

  • Royal Society of Chemistry. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.[7] RSC Medicinal Chemistry.[7]

  • Genentech. (2006). Can MM-PBSA calculations predict the specificity of protein kinase inhibitors? Journal of Computational Chemistry.[5]

Sources

Navigating the Chemical Space of 6-Substituted Pyridin-3-Amines: Synthetic Strategies and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-substituted pyridin-3-amine motif represents a highly privileged and versatile scaffold in modern drug discovery. By offering a precise balance of hydrogen-bond donor/acceptor capabilities and tunable lipophilicity, this core has become instrumental in the development of targeted therapeutics, ranging from highly selective kinase inhibitors to positive allosteric modulators and antiviral agents. This technical guide explores the structural rationale behind this chemical space, details field-proven synthetic methodologies, and provides a self-validating protocol for library generation.

Structural Rationale and Pharmacophore Mapping

The fundamental utility of the pyridin-3-amine core stems from its bidentate interaction potential. The basicity of the pyridine nitrogen (pKa ~5.2) paired with the hydrogen-bond donor capacity of the 3-amino group allows the scaffold to anchor tightly into specific biological targets, most notably the ATP-binding hinge region of kinases[1].

By functionalizing the 6-position (para to the amino group), medicinal chemists can project substituents into adjacent hydrophobic pockets or solvent-exposed regions. This vector mapping allows for the aggressive optimization of selectivity and pharmacokinetic properties without sterically clashing with the primary binding interactions.

Pharmacophore Core Pyridin-3-amine Core (H-Bond Donor & Acceptor) Pos6 6-Position Substitution (Aryl/Heteroaryl) Core->Pos6 Modulates Lipophilicity Pos3 3-Amino Derivatization (Amides/Ureas) Core->Pos3 Primary Target Binding Pos2 2-Position Modifications (Steric Tuning) Core->Pos2 Adjusts Torsional Angle Kinase Kinase Selectivity (e.g., MPS1 / Aurora) Pos6->Kinase Hinge Hinge Region Interaction (Hydrogen Bonding) Pos3->Hinge

Pharmacophore vector mapping of the pyridin-3-amine core.

Medicinal Chemistry Applications & SAR Profiling

The exploration of the 6-substituted pyridin-3-amine chemical space has yielded significant breakthroughs across multiple therapeutic areas. The table below summarizes key quantitative data demonstrating how structural modifications at this vector dictate biological activity.

Table 1: Biological Profiling of Substituted Pyridin-3-amine Derivatives
Compound / ScaffoldTargetBiological Activity / SelectivityTherapeutic AreaRef
Compound 6 (Quinoline substitution)Aurora A, MPS1, ABL, CHK2Selectivity Score

(Highly selective)
Oncology (Kinase Inhibition)[1]
Compound 7 (2-Methylaminopyrimidine)26-Kinase Panel

(>50% inhibition in 23/26 kinases)
Oncology (Broad-spectrum)[1]
Compound 38 (Imidazo[1,2-a]pyridine derivative)HIV-1 IIIBMAGI

, Selectivity Index > 800
Infectious Disease (NNRTI)[2]
VU0418506 (Pyrazolo[4,3-b]pyridin-3-amine)mGlu4 ReceptorPositive Allosteric Modulator (PAM)Parkinson's Disease[3]
  • Kinase Inhibitors : Fragment-based drug discovery (FBDD) has utilized 5/6-substituted pyridin-3-amine scaffolds to inhibit Monopolar Spindle 1 (MPS1) and Aurora kinases. As shown in Table 1, the substitution pattern drastically alters the selectivity score[1].

  • Antiviral Agents : Multicomponent reactions utilizing substituted aminopyridines generate complex fused systems like imidazo[1,2-a]pyridin-3-amines, which act as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs)[2].

  • Allosteric Modulators : Fused derivatives act as highly effective PAMs for neurodegenerative disease targets[3].

Synthetic Methodologies: Expanding the Chemical Space

To access these diverse derivatives, three primary synthetic strategies are employed in modern laboratories:

  • Late-Stage Cross-Coupling : Utilizing 6-halo-pyridin-3-amines as building blocks for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

  • Multicomponent Reactions (MCRs) : The Groebke-Blackburn-Bienaymé (GBB) reaction allows for the rapid, one-pot assembly of imidazo[1,2-a]pyridin-3-amines from aminopyridines, aldehydes, and isocyanides[4].

  • De Novo Ring Synthesis : Base-catalyzed one-pot three-component reactions of ynals, isocyanates, and alcohols to form highly decorated 2,3,6-substituted pyridines directly from acyclic precursors[5].

Workflow Step1 1. Boc Protection (Prevent Pd Poisoning) IPC1 IPC: LC-MS [M+H]+ = 273/275 Step1->IPC1 Step2 2. Suzuki Coupling (Pd(dppf)Cl2, Base) IPC1->Step2 IPC2 IPC: TLC/LC-MS Product Mass Confirmation Step2->IPC2 Step3 3. Acidic Deprotection (TFA in DCM) IPC2->Step3 Final 6-Arylpyridin-3-amine (Purified Product) Step3->Final

Self-validating synthetic workflow for 6-arylpyridin-3-amines.

Experimental Protocol: High-Throughput Synthesis of 6-Arylpyridin-3-amines

Expertise & Experience : Direct cross-coupling of unprotected 6-bromopyridin-3-amine often results in poor yields. The free amino group coordinates with the palladium catalyst, effectively poisoning it and stalling the catalytic cycle. Furthermore, the high polarity of the free amine complicates normal-phase purification. To circumvent this, a transient Boc-protection strategy must be employed.

Trustworthiness (Self-Validating System) : This protocol embeds specific In-Process Controls (IPCs). Proceeding to subsequent steps is strictly gated by the quantitative conversion observed in the IPC, preventing the carryover of structurally similar impurities that are notoriously difficult to separate via standard silica gel chromatography.

Step 1: N-Boc Protection
  • Procedure : Dissolve 6-bromopyridin-3-amine (1.0 eq) in anhydrous THF (0.5 M). Add LiHMDS (1.0 M in THF, 2.1 eq) dropwise at -78°C. Stir for 30 mins, then add

    
     (1.05 eq). Warm to room temperature over 2 hours.
    
  • Causality : LiHMDS is chosen over weaker amine bases (like TEA or DIPEA) to quantitatively deprotonate the weakly acidic aniline-like

    
    . This ensures rapid and mono-selective Boc protection without forming the di-Boc byproduct, which occurs when the electrophile outcompetes the deprotonation rate.
    
  • Self-Validation Checkpoint : Quench an aliquot in MeOH. Analyze via LC-MS. The reaction is complete when the starting material peak (

    
    ) is <2% and the product peak (
    
    
    
    ) is dominant. Corrective Action: Do not proceed if di-Boc (
    
    
    ) exceeds 5%; if so, stir the crude mixture with 0.1 eq
    
    
    in MeOH for 1 hour to selectively cleave the second Boc group.
Step 2: Suzuki-Miyaura Cross-Coupling
  • Procedure : To a degassed solution of the Boc-protected intermediate (1.0 eq) and the desired aryl boronic acid (1.2 eq) in 1,4-dioxane/

    
     (4:1, 0.2 M), add 
    
    
    
    (2.0 eq) and
    
    
    (0.05 eq). Heat at 90°C for 4 hours.
  • Causality :

    
     is utilized because the large bite angle of the dppf ligand accelerates the reductive elimination step, which is often rate-limiting in sterically hindered cross-couplings. 
    
    
    
    provides optimal basicity to activate the boronic acid without promoting the premature hydrolysis of the Boc group (a common side-reaction with stronger bases like NaOH).
  • Self-Validation Checkpoint : Perform TLC (Hexanes:EtOAc 3:1) and LC-MS. The complete disappearance of the isotopic bromine doublet (1:1 ratio mass peaks) confirms the total consumption of the electrophile.

Step 3: Acidic Deprotection and Isolation
  • Procedure : Dissolve the crude coupled product in DCM (0.1 M). Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Stir at ambient temperature for 2 hours. Concentrate under reduced pressure, neutralize with saturated aqueous

    
    , and extract with EtOAc.
    
  • Causality : A 20% TFA concentration provides a precise kinetic balance: it is acidic enough to rapidly cleave the tert-butyl carbamate but dilute enough to prevent the degradation or protodeboronation of electron-rich aryl substituents introduced in Step 2.

  • Self-Validation Checkpoint : The final product must show a single peak on LC-MS corresponding to the free amine mass. Corrective Action: If a peak corresponding to

    
     is observed, it indicates incomplete tert-butyl cation scavenging (re-alkylation of the amine). Re-subject the mixture to TFA with 1.0 eq of triisopropylsilane (TIPS) as a carbocation scavenger.
    

References

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1)
  • Source: researchgate.
  • Source: scielo.
  • Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4)
  • Source: organic-chemistry.

Sources

Methodological & Application

Technical Application Note: High-Efficiency Suzuki-Miyaura Coupling of 6-Halopyridin-3-amines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details optimized protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-halopyridin-3-amines with aryl/heteroaryl boronic acids. This specific scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in numerous kinase inhibitors and receptor modulators. However, the presence of a free amino group (


) and a pyridine nitrogen presents a dual-coordination challenge that frequently deactivates standard palladium catalysts.

This guide provides two distinct protocols:

  • Method A (High-Performance): Utilizes Buchwald G3/G4 precatalysts for challenging substrates (chlorides, electron-poor boronic acids).

  • Method B (Standard/Scale-Up): Utilizes robust bis-phosphine systems for cost-effective coupling of bromides/iodides.

The Chemical Challenge: Catalyst Poisoning

The primary failure mode in coupling aminopyridines is catalyst poisoning . Standard Pd(0) sources (e.g.,


) are electron-rich and prone to coordination by the free amine at C3 or the pyridine nitrogen at N1. This forms stable, off-cycle palladium-amine complexes (Pd-N species) that halt the catalytic turnover.

To overcome this, the protocol relies on sterically demanding, electron-rich phosphine ligands (e.g., XPhos, SPhos). These ligands create a "protective shell" around the palladium center, sterically discouraging the coordination of the substrate's nitrogen atoms while promoting oxidative addition into the carbon-halogen bond.

Mechanistic Visualization

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive amine coordination pathway.

SuzukiMechanism PreCat Pd Precatalyst (Pd(II)) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Activation OxAdd Oxidative Addition [L-Pd(II)-Ar-X] ActivePd->OxAdd + 6-Halo-3-aminopyridine Poison OFF-CYCLE TRAP Pd-Amine Complex (Catalyst Deactivation) ActivePd->Poison Free NH2 Coordination (If Ligand is Small) TransMet Transmetallation [L-Pd(II)-Ar-Ar'] OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActivePd Regeneration Poison->ActivePd Reversible only with Heat/Bulky Ligands

Figure 1: Catalytic cycle highlighting the "Off-Cycle Trap" caused by amine coordination. Bulky ligands (Method A) prevent the red path.

Experimental Protocols

Method A: High-Performance (XPhos Pd G3)

Best for: 6-chloropyridin-3-amines, sterically hindered partners, or low catalyst loading (0.5 - 2.0 mol%). Rationale: The XPhos ligand provides exceptional steric bulk to prevent N-coordination and high electron density to facilitate oxidative addition into the unreactive C-Cl bond. The G3 precatalyst ensures rapid, reliable generation of the active L-Pd(0) species even at lower temperatures.

Materials
  • Substrate: 6-Chloropyridin-3-amine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) (1.0 - 2.0 mol%)

  • Base:

    
     (0.5 M aqueous solution) (2.0 - 3.0 equiv)
    
  • Solvent: THF or 1,4-Dioxane (Degassed)

Step-by-Step Procedure
  • Charge: To a reaction vial equipped with a stir bar, add the 6-chloropyridin-3-amine (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and XPhos Pd G3 (15 mg, ~2 mol%).

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add degassed THF (4 mL) via syringe.

  • Base: Add 0.5 M aqueous

    
     (4 mL, 2.0 mmol). Note: A biphasic 1:1 ratio of organic:aqueous is crucial here to solubilize the boronate species.
    
  • Reaction: Heat the block to 60°C for 2-4 hours. (Chlorides may require 80°C; Bromides often run at RT).

  • Monitor: Check LCMS. Look for the disappearance of the M+H (129/131) peak of the chloride.

  • Workup: Cool to RT. Dilute with EtOAc (10 mL). Separate phases. Wash organic layer with Brine.[1] Dry over

    
    .[1]
    
Method B: Standard Protocol (Pd(dppf)Cl2)

Best for: 6-bromopyridin-3-amines, 6-iodopyridin-3-amines, scale-up (>10g). Rationale: Pd(dppf)Cl2 is a robust, air-stable catalyst. The bite angle of the bidentate dppf ligand makes the Pd center less susceptible to amine displacement than monodentate


, though less active than XPhos.
Materials
  • Substrate: 6-Bromopyridin-3-amine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.1 equiv)

  • Catalyst:

    
     (3 - 5 mol%)
    
  • Base:

    
     (2.0 M aqueous) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[2]

Step-by-Step Procedure
  • Charge: Add halide (5.0 mmol), boronic acid (5.5 mmol), and base (15 mmol, 7.5 mL of 2M solution) to a flask.

  • Solvent: Add 1,4-Dioxane (20 mL).

  • Degas: Sparge the biphasic mixture with Argon for 15 minutes. Critical: Oxygen destroys this catalyst rapidly at high heat.

  • Catalyst: Add

    
     (122 mg, 3 mol%) under a stream of Argon.
    
  • Reaction: Heat to 90°C for 6-12 hours.

  • Workup: Filter through a pad of Celite to remove Pd black. Rinse with MeOH/DCM (1:9). Concentrate and partition between DCM and Water.

Purification & Isolation Strategy

Aminopyridines are polar and basic (


). They often streak on standard silica gel or stick irreversibly.

Recommended Eluent Systems:

  • DCM / MeOH /

    
    :  Start with 98:2:0.1 and gradient to 90:10:1. The ammonia competes with the pyridine for acidic sites on the silica.
    
  • EtOAc / Hexanes +

    
    :  Add 1% Triethylamine to the mobile phase to deactivate silica.
    

Pd Scavenging (Critical for Bioassays): If the product is intended for biological testing, residual Palladium must be removed.

  • Method: Dissolve crude oil in THF/EtOAc. Add SiliaMetS® Thiol or QuadraPure™ TU resin (10 wt% relative to product). Stir at 40°C for 2 hours. Filter and concentrate.

Comparative Data & Optimization Matrix

The following table summarizes expected performance based on substrate halogen and catalyst choice.

Substrate (X)Catalyst SystemTemp (°C)Time (h)Typical YieldNotes
6-Cl -pyridin-3-amineXPhos Pd G3 60-802-485-95%Recommended. Tolerates free amine best.
6-Cl -pyridin-3-aminePd(dppf)Cl210018+20-50%Often stalls; requires high heat/loading.
6-Br -pyridin-3-aminePd(dppf)Cl280-904-880-90%Excellent balance of cost vs. yield.
6-Br -pyridin-3-aminePd(PPh3)4901260-75%Catalyst degrades; product often contaminated with Ph3P=O.
6-I -pyridin-3-aminePd/C + CuI80670%Ligand-free alternative (rarely used).

Decision Workflow

Use this logic tree to select the appropriate protocol for your specific precursor.

Workflow Start Start: 6-Halopyridin-3-amine CheckHalo Check Halogen (X) Start->CheckHalo Cl X = Chlorine (Cl) CheckHalo->Cl Br X = Bromine (Br) / Iodine (I) CheckHalo->Br MethodA USE METHOD A (XPhos Pd G3) High Activity Required Cl->MethodA Scale Scale > 50g? Br->Scale MethodB USE METHOD B (Pd(dppf)Cl2) Cost Effective Scale->MethodB No Protect Consider N-Protection (Acetyl/Boc) then Method B Scale->Protect Yes (To save catalyst cost)

Figure 2: Decision matrix for protocol selection based on halogen reactivity and scale.

References

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Design and Synthesis of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Journal of Organic Chemistry.
  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society. (Foundational work on XPhos with heteroaryl chlorides).
  • Lutz, A., et al. (2014).[3][4] Palladium-Catalyzed Cross-Coupling Reactions of 3-Halo-2-aminopyridines. PMC/NIH. Retrieved from [Link]

Sources

Buchwald-Hartwig amination of 6-chloropyridin-3-amine with cyclohexylamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Buchwald-Hartwig Amination of 6-Chloropyridin-3-amine with Cyclohexylamine

Executive Summary

The strategic functionalization of aminopyridines is a critical operation in the synthesis of kinase inhibitors, molecular probes, and advanced agrochemicals. 6-Chloropyridin-3-amine presents a unique synthetic challenge: it possesses an activated aryl chloride at the 6-position and an unprotected, potentially coordinating primary amine at the 3-position. This application note provides a validated, highly regioselective protocol for the Buchwald-Hartwig cross-coupling of 6-chloropyridin-3-amine with cyclohexylamine. By leveraging precise steric and electronic control, this methodology prevents catalyst poisoning and substrate homocoupling, ensuring high-yield C-N bond formation.

Mechanistic Insights & Reaction Design

Electronic Activation vs. Catalyst Inhibition The pyridine nitrogen in 6-chloropyridin-3-amine is electron-withdrawing, which deactivates the ring toward electrophilic attack but strongly activates the ortho-positioned chlorine (C6) for palladium-catalyzed oxidative addition[1]. The fundamental challenge lies in the free primary amine (-NH₂). Unprotected aromatic amines can coordinate to the palladium center, potentially stalling the catalytic cycle (catalyst poisoning) or acting as a competing nucleophile, leading to oligomerization.

Causality in Catalyst and Ligand Selection To achieve absolute regioselectivity for the exocyclic aliphatic amine (cyclohexylamine) over the endogenous aromatic amine, a highly active and sterically demanding catalyst system is required[2].

  • Palladium Source:

    
     provides a stable, easily handled Pd(0) precursor that rapidly enters the catalytic cycle upon ligand exchange.
    
  • Ligand (XPhos): The use of dialkylbiaryl phosphine ligands, specifically XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl), is critical. Its extreme steric bulk accelerates the rate-determining reductive elimination step and completely suppresses the binding of the less nucleophilic, less sterically accessible 3-amino group of the pyridine ring[3].

  • Base (NaOtBu): Sodium tert-butoxide is basic enough to efficiently deprotonate the palladium-bound cyclohexylamine intermediate without degrading the pyridine core.

CatalyticCycle Pd0 Active Catalyst LPd(0) OxAdd Oxidative Addition LPd(II)(Ar)Cl Pd0->OxAdd 6-chloropyridin-3-amine AmineCoord Amine Coordination LPd(II)(Ar)(NH2R)Cl OxAdd->AmineCoord Cyclohexylamine Deprot Deprotonation by Base LPd(II)(Ar)(NHR) AmineCoord->Deprot NaOtBu RedElim Reductive Elimination Product Release Deprot->RedElim RedElim->Pd0 N²-cyclohexylpyridine-2,5-diamine

Mechanistic catalytic cycle of the Buchwald-Hartwig amination directed by XPhos.

Comparative Reaction Conditions

The following table summarizes the optimization landscape, demonstrating why the


/XPhos system is superior for unprotected amino-heteroarenes[2].
Catalyst SystemLigand (mol%)BaseSolventTemp (°C)Yield (%)Selectivity / Observation

(2%)
BINAP (4%)

Toluene100< 20%Poor conversion; severe catalyst inhibition by free amine.

(1%)
Xantphos (2%)

Dioxane10045%Moderate yield; significant bis-arylation observed.

(1%)
XPhos (2%)

Toluene 110 > 85% Excellent conversion; strict mono-amination.

(1%)
RuPhos (2%)LiHMDSTHF8578%Good yield; preferred alternative if substrate is highly base-sensitive.

Experimental Protocol: Synthesis of -cyclohexylpyridine-2,5-diamine

Self-Validating System Note: This protocol incorporates visual cues (color changes) and specific inert-atmosphere handling steps to ensure the integrity of the highly air-sensitive Pd(0) active species. If the described color transitions do not occur, it is an immediate indicator of oxygen contamination or inactive catalyst.

Materials Required:

  • 6-Chloropyridin-3-amine (1.0 equiv, 10.0 mmol, 1.28 g)

  • Cyclohexylamine (1.2 equiv, 12.0 mmol, 1.37 mL)

  • 
     (1.0 mol%, 0.1 mmol, 91.5 mg)
    
  • XPhos (2.0 mol%, 0.2 mmol, 95.3 mg)

  • Sodium tert-butoxide (

    
    ) (1.4 equiv, 14.0 mmol, 1.34 g)
    
  • Anhydrous, degassed Toluene (50 mL)

ExperimentalWorkflow Step1 1. Inert Atmosphere Setup Flame-dry Schlenk flask, backfill with Argon (3x) Step2 2. Solid Reagent Loading Add 6-chloropyridin-3-amine, Pd2(dba)3, XPhos, NaOtBu Step1->Step2 Step3 3. Solvent & Amine Addition Inject degassed Toluene, then Cyclohexylamine Step2->Step3 Step4 4. Catalytic Coupling Heat at 110°C for 6-8 hours under Argon Step3->Step4 Step5 5. Quench & Extraction Cool to RT, filter through Celite, wash with EtOAc Step4->Step5 Step6 6. Purification Silica gel chromatography (Hexanes/EtOAc) Step5->Step6

Step-by-step experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Flame-dry a 100 mL Schlenk flask containing a magnetic stir bar under vacuum. Allow it to cool to room temperature and backfill with high-purity Argon. Repeat the vacuum/Argon cycle three times to ensure a strictly anhydrous and oxygen-free environment.

  • Loading Solid Reagents: Briefly remove the septum under a positive flow of Argon. Add 6-chloropyridin-3-amine (1.28 g),

    
     (91.5 mg), XPhos (95.3 mg), and 
    
    
    
    (1.34 g). Re-seal the flask and perform one additional vacuum/Argon exchange.
    • Causality Check:

      
       is highly hygroscopic and will rapidly degrade to NaOH upon exposure to ambient air, which is ineffective for this coupling. Weigh and transfer this reagent swiftly to prevent moisture-induced quenching of the catalyst.
      
  • Addition of Liquids: Via a gas-tight syringe, inject 50 mL of anhydrous, degassed toluene. The mixture will initially appear dark purple/red due to the

    
     complex. Stir at room temperature for 5 minutes to facilitate the pre-catalyst activation and ligand exchange.
    
  • Amine Introduction: Inject cyclohexylamine (1.37 mL) dropwise via syringe.

  • Heating and Monitoring: Transfer the Schlenk flask to a pre-heated oil bath at 110 °C. The reaction mixture will gradually transition to a dark brown/orange suspension as the active catalytic cycle progresses. Monitor the reaction via LC-MS or TLC (Eluent: 1:1 Hexanes/Ethyl Acetate). The starting 6-chloropyridin-3-amine should be completely consumed within 6 to 8 hours.

  • Workup: Once complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with 50 mL of Ethyl Acetate and filter the suspension through a tightly packed pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with an additional 30 mL of Ethyl Acetate.

  • Extraction and Drying: Transfer the combined filtrate to a separatory funnel. Wash with distilled water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield a crude viscous oil.
    
  • Purification: Purify the crude product via flash column chromatography on silica gel, utilizing a gradient of 20% to 50% Ethyl Acetate in Hexanes. The desired product,

    
    -cyclohexylpyridine-2,5-diamine, elutes as a distinct band and can be isolated as a pale crystalline solid upon solvent evaporation.
    

Analytical Validation Points

  • LC-MS: Expected mass

    
     = 192.15 m/z.
    
  • 1H NMR (400 MHz, DMSO-d6): Validate the structure by observing the disappearance of the highly deshielded pyridine proton adjacent to the chlorine. The cyclohexyl methine proton (

    
    ) should appear as a broad multiplet around 3.5–3.8 ppm, coupling to the newly formed secondary amine proton.
    

References

  • Accounts of Chemical Research, ACS Publications. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Available at:[Link]

Sources

HPLC and GC-MS analytical methods for 6-Cyclohexylpyridin-3-amine purity assessment

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-CYP Dual-Stream Purity Assessment of 6-Cyclohexylpyridin-3-amine: Orthogonal HPLC-UV and GC-MS Protocols

Introduction & Scope

This compound (CAS: 1159821-66-5 analogs) is a critical heterocyclic intermediate often employed in the synthesis of kinase inhibitors and GPCR ligands.[1] Its structural duality—comprising a basic, aromatic pyridine ring and a lipophilic, aliphatic cyclohexyl moiety—presents unique analytical challenges.

  • The Challenge: The basic amine functionality (

    
    ) interacts strongly with residual silanols on chromatographic stationary phases, leading to peak tailing.[1] Furthermore, synthetic routes (typically Suzuki coupling or hydrogenation of cyclohexenyl precursors) introduce specific impurity classes: organometallic byproducts, partially hydrogenated intermediates, and oxidation products (N-oxides).
    
  • The Solution: A single analytical technique is insufficient for comprehensive purity assessment.[1] This guide details an orthogonal approach :

    • RP-HPLC with UV-DAD: For the quantification of the main peak and detection of non-volatile, polar impurities (e.g., N-oxides, inorganic salts).[1]

    • GC-MS (Derivatized): For the structural identification of volatile organic impurities (VOIs) and isomeric byproducts that co-elute under LC conditions.[1]

Analytical Strategy & Workflow

The following flowchart illustrates the decision matrix for assessing the purity of the bulk intermediate.

PurityWorkflow cluster_HPLC Pathway A: Quantitation & Non-Volatiles cluster_GC Pathway B: Identification & Volatiles Start Raw Sample: this compound Solubility Solubility Check (MeOH/ACN) Start->Solubility HPLC_Prep Sample Prep: 1.0 mg/mL in 0.1% TFA/Water:ACN Solubility->HPLC_Prep GC_Prep Derivatization: BSTFA + 1% TMCS (60°C, 30 min) Solubility->GC_Prep HPLC_Run RP-HPLC (C18, Acidic pH) UV @ 254/280 nm HPLC_Prep->HPLC_Run HPLC_Data Data Output: % Area Norm, RRT of Polar Impurities HPLC_Run->HPLC_Data Decision Consolidated Purity Report HPLC_Data->Decision GC_Run GC-MS (5% Phenyl Column) EI Source GC_Prep->GC_Run GC_Data Data Output: Mass Spectral ID of Isomers/Side-products GC_Run->GC_Data GC_Data->Decision

Figure 1: Orthogonal Purity Assessment Workflow. Pathway A ensures quantitative rigor for the main API, while Pathway B provides structural elucidation of impurities.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Rationale: Aminopyridines are prone to severe peak tailing on standard silica columns due to Lewis acid-base interactions.[1] We utilize Trifluoroacetic Acid (TFA) as a mobile phase modifier.[1] TFA serves a dual purpose: it buffers the pH to ~2.0 (ensuring the amine is fully protonated,


) and acts as an ion-pairing agent to mask silanols, yielding sharp, symmetrical peaks.
Reagents & Equipment
  • Instrument: HPLC system with Diode Array Detector (DAD) (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent end-capped column.[1]

  • Solvents: HPLC Grade Acetonitrile (ACN) and Milli-Q Water.[1]

  • Modifier: Trifluoroacetic Acid (TFA), spectroscopy grade.[1]

Chromatographic Conditions
ParameterSetting
Mobile Phase A 0.1% TFA in Water (v/v)
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 5.0 µL
Detection UV 254 nm (primary), 280 nm (secondary)
Run Time 25 minutes
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Equilibration
2.00955Isocratic Hold
15.001090Linear Gradient
20.001090Wash
20.10955Re-equilibration
25.00955Stop
Sample Preparation
  • Stock Solution: Weigh 10 mg of this compound into a 10 mL volumetric flask.

  • Diluent: Dissolve in 50:50 Water:ACN.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber vial (amine is potentially light-sensitive).

Protocol B: Gas Chromatography - Mass Spectrometry (GC-MS)

Rationale: While HPLC captures the bulk purity, GC-MS is superior for separating structural isomers (e.g., 2-cyclohexyl vs 6-cyclohexyl regioisomers) and identifying volatile synthesis byproducts like unreacted cyclohexyl halides.[1] Critical Step: Primary amines can adsorb to GC liners.[1] We employ Trimethylsilylation (TMS) derivatization using BSTFA to convert the amine to its TMS-derivative, improving volatility and peak shape.[1]

Reagents & Equipment
  • Instrument: GC-MS (Single Quadrupole), e.g., Agilent 7890/5977.[1]

  • Column: DB-5MS UI (30 m x 0.25 mm x 0.25 µm) or Rtx-5MS.[1]

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS.[1][2]

Derivatization Protocol
  • Weigh 2 mg of sample into a 1.5 mL GC vial.

  • Add 100 µL of Anhydrous Pyridine (solvent/catalyst).[1]

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap and incubate at 60°C for 30 minutes .

  • Dilute with 800 µL of Ethyl Acetate prior to injection.[1]

GC-MS Parameters
ParameterSetting
Inlet Split Mode (20:1), 260°C
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Transfer Line 280°C
Ion Source EI (70 eV), 230°C
Scan Range 40–450 m/z
Solvent Delay 3.5 minutes
Temperature Program
  • Initial: 60°C (Hold 1 min)

  • Ramp 1: 20°C/min to 200°C

  • Ramp 2: 10°C/min to 300°C (Hold 5 min)

System Suitability & Validation Criteria

To ensure the method is "field-proven" and trustworthy, the following criteria must be met before releasing data.

ParameterAcceptance CriteriaRationale
Tailing Factor (

)

(HPLC)
Ensures minimal secondary interaction with silanols.[1]
Resolution (

)

between Main Peak and nearest impurity
Critical for accurate integration of closely eluting isomers.
Precision (RSD)

(n=6 injections)
Validates system stability.
Signal-to-Noise (S/N)

for LOQ
Ensures sensitivity for trace impurities (0.05% level).[1]

Potential Impurity Profile (Mechanistic Insight)

Understanding the chemistry of this compound allows for predictive monitoring.[1]

  • Starting Material (SM): 6-Chloropyridin-3-amine (HPLC RT < Main Peak).[1]

  • Oxidation Product: this compound N-oxide.[1] (Elutes earlier in RP-HPLC due to higher polarity).

  • Regioisomers: 2-Cyclohexylpyridin-3-amine (Separable by GC-MS).

  • Coupling Byproducts: Cyclohexyl-cyclohexane (from homocoupling of organometallics, visible in GC-MS).[1]

Impurities cluster_Origins Origin of Impurities Main This compound Oxidation N-Oxidation (Storage/Air) Main->Oxidation Aging/Stress Isomer Regioisomers (Synthesis Selectivity) Main->Isomer Co-elution Risk SM Unreacted SM (6-Halo-pyridin-3-amine) SM->Main Incomplete Rxn

Figure 2: Impurity genealogy and relationship to the main analyte.[1]

References

  • Sielc Technologies. (n.d.).[1] HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2024).[1] 3-Aminopyridine Mass Spectrum. NIST Chemistry WebBook.[1] Retrieved from [Link][1]

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link][1]

Sources

Application Note: Scale-Up Synthesis and Process Optimization of 6-Cyclohexylpyridin-3-amine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

6-Cyclohexylpyridin-3-amine (also known as 2-cyclohexyl-5-aminopyridine) is a highly valued heteroaryl building block, prominently featured in the synthesis of preclinical candidates, including STING (Stimulator of Interferon Genes) pathway antagonists[1]. In early medicinal chemistry, this intermediate is typically accessed via the Suzuki-Miyaura coupling of 6-iodopyridin-3-amine with cyclohex-1-en-1-ylboronic acid, followed by palladium-catalyzed alkene reduction[1].

While effective for milligram-scale discovery, this route is fundamentally flawed for multi-kilogram preclinical scale-up. 6-Iodopyridin-3-amine is prohibitively expensive, prone to oxidative degradation, and the presence of an unprotected primary amine during the cross-coupling can lead to competitive binding to the palladium center, requiring higher catalyst loadings and yielding complex impurity profiles.

To circumvent these limitations, we have developed a highly efficient, chromatography-free, two-step scale-up protocol starting from the inexpensive and robust 2-chloro-5-nitropyridine.

Mechanistic Causality: The selection of 2-chloro-5-nitropyridine is strategically driven by electronic effects. The strongly electron-withdrawing nitro group at the C5 position significantly lowers the LUMO of the pyridine ring, highly activating the C2-chloride bond toward oxidative addition by the Pd(0) catalyst[2]. This electronic activation allows for the use of the cheaper chloride over the iodide or bromide. Following the cross-coupling, the intermediate is subjected to a global catalytic hydrogenation. In a single unit operation, both the nitro group is reduced to the requisite primary amine, and the cyclohexenyl double bond is saturated to the cyclohexane ring, maximizing atom economy.

Process Workflow & Logical Relationships

Workflow SM1 2-Chloro-5-nitropyridine (Electrophile) Step1 Step 1: Suzuki-Miyaura Coupling Catalyst: Pd(dppf)Cl2 | Base: K2CO3 Solvent: Toluene/H2O (80°C) SM1->Step1 SM2 Cyclohexen-1-ylboronic acid pinacol ester (Nucleophile) SM2->Step1 Int Intermediate: 2-(Cyclohex-1-en-1-yl)-5-nitropyridine Step1->Int Phase Separation & Crystallization Step2 Step 2: Global Catalytic Hydrogenation Catalyst: 10% Pd/C | Atmosphere: H2 (50 psi) Solvent: MeOH (25°C) Int->Step2 API Target Preclinical Intermediate: This compound Step2->API Catalyst Filtration & Precipitation

Figure 1: Two-step scale-up synthetic workflow for this compound.

Comparative Process Metrics

The transition from the discovery route to the scale-up route yields significant improvements across all critical manufacturing metrics.

MetricDiscovery (MedChem) RouteOptimized Scale-Up Route
Starting Material 6-Iodopyridin-3-amine2-Chloro-5-nitropyridine
Relative SM Cost

$
Step Count 22
Global Yield ~40–50%>85%
Chromatographic Steps 20 (Crystallization only)
E-Factor High (>50)Low (<15)

Detailed Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-(cyclohex-1-en-1-yl)-5-nitropyridine (Suzuki-Miyaura Coupling)

Objective: Regioselective C-C bond formation leveraging electronic activation.

  • Reactor Charging: To a 10 L jacketed reactor equipped with an overhead stirrer, charge 2-chloro-5-nitropyridine (1.0 equiv, 1.0 kg), cyclohex-1-en-1-ylboronic acid pinacol ester (1.1 equiv, 1.44 kg), and toluene (5.0 L).

  • Base Addition: Add a solution of potassium carbonate (K₂CO₃, 2.5 equiv, 2.18 kg) dissolved in deionized water (2.5 L).

    • Causality Insight: A biphasic Toluene/H₂O system is utilized because it dissolves both the organic substrates and the inorganic base, facilitating interfacial transmetalation while preventing the precipitation of borate salts that can coat the catalyst and stall the reaction.

  • Degassing: Sparge the biphasic mixture with nitrogen gas for 30 minutes under moderate agitation.

    • Causality Insight: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the Pd(0) active species to inactive Pd(II) complexes.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.02 equiv, 103 g) under a strict nitrogen blanket.

  • Reaction Execution: Ramp the internal temperature to 80 °C and stir for 6–8 hours.

  • Self-Validating IPC (In-Process Control): The visual transition from a red/orange suspension to a dark biphasic solution indicates catalyst turnover and reaction progression. The system validates its completion when HPLC monitoring shows 2-chloro-5-nitropyridine is <1.0% (AUC).

  • Workup & Isolation: Cool the reactor to 20 °C. Halt agitation and allow phase separation. Discard the lower aqueous layer. Wash the organic layer with 10% NaCl solution (2 L) to remove residual palladium salts and boronic acid byproducts. Concentrate the toluene layer to ~2 L under reduced pressure, add isopropanol (3 L), and cool to 0 °C to induce crystallization. Filter and dry to obtain the intermediate as a yellow crystalline solid.

Step 2: Global Catalytic Hydrogenation to this compound

Objective: Simultaneous reduction of the nitro group and saturation of the alkene.

  • Reactor Charging: To a 10 L pressure reactor (Hastelloy or glass-lined), charge the intermediate 2-(cyclohex-1-en-1-yl)-5-nitropyridine (1.0 kg) and methanol (6.0 L).

  • Catalyst Addition: Carefully add 10% Pd/C (50% wet, 0.1 kg) under a strict nitrogen atmosphere.

    • Causality Insight: Wet Pd/C is mandatory for scale-up to mitigate the severe fire hazard associated with dry palladium on carbon igniting methanol vapors upon exposure to ambient oxygen.

  • Purge & Pressurize: Purge the reactor with nitrogen (3x 30 psi) to remove oxygen, followed by hydrogen (3x 30 psi) to displace the nitrogen. Pressurize the reactor with hydrogen gas to 50 psi.

  • Reaction Execution: Stir at 25 °C. The reaction is highly exothermic; maintain the jacket cooling to prevent the internal temperature from exceeding 35 °C.

    • Causality Insight: The reduction of the nitro group proceeds via a highly exothermic nitroso and hydroxylamine intermediate cascade. Controlling the exotherm prevents solvent boil-off and potential runaway reactions, ensuring a safe operational envelope.

  • Self-Validating IPC: Hydrogen uptake will be rapid initially (nitro reduction) followed by a slower uptake (alkene saturation). The reaction acts as a self-validating system: it is complete when hydrogen consumption ceases and the intense yellow color of the nitro intermediate completely dissipates into a colorless/pale solution.

  • Workup & Isolation: Vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Trustworthiness Standard: Ensure the Celite pad is washed with methanol and kept wet, as the spent catalyst remains highly pyrophoric.

  • Crystallization: Concentrate the filtrate under reduced pressure to ~1.5 L. Add heptane (3 L) dropwise to precipitate the product. Filter, wash with cold heptane, and dry under vacuum at 40 °C to yield this compound as a high-purity white solid.

References

  • Vertex Pharmaceuticals. (2023). Compounds and compositions for treating conditions associated with sting activity (US20230021448A1). Google Patents. 1

  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(692). 2

Sources

Derivatization of the amino group of 6-Cyclohexylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists working with 6-Cyclohexylpyridin-3-amine . It details the strategic derivatization of the exocyclic amino group (


), a critical scaffold in the development of Smoothened (Smo) receptor antagonists, kinase inhibitors, and GPCR ligands.

Introduction & Chemical Profile[2][3][4][5][6][7][8][9]

This compound (CAS: 350694-82-7) presents a unique reactivity profile compared to simple anilines or unsubstituted aminopyridines.[1] The molecule consists of a pyridine ring substituted at the 3-position with a nucleophilic amino group and at the 6-position with a lipophilic, electron-donating cyclohexyl group.[1]

Electronic & Steric Considerations
  • Nucleophilicity: The 3-amino group is moderately nucleophilic. While the electron-deficient pyridine ring withdraws density (lowering reactivity compared to aniline), the cyclohexyl group at C6 exerts a positive inductive effect (

    
    ), partially restoring electron density and making this scaffold slightly more reactive than 3-aminopyridine.[1]
    
  • Basicity: The pyridine ring nitrogen (

    
    ) is the most basic site (
    
    
    
    ). In acidic media,
    
    
    protonates first, potentially deactivating the system.
  • Solubility: The cyclohexyl moiety imparts significant lipophilicity (

    
    ), rendering the molecule highly soluble in DCM, THF, and EtOAc, but insoluble in water—a distinct advantage over the water-soluble 3-aminopyridine during workup.[1]
    
Strategic Decision Matrix

The choice of derivatization method depends on the target functionality.

DerivatizationStrategy Start This compound Target Target Functionality? Start->Target Amide Amide (Acylation) Target->Amide Stable Linker SecAmine Secondary Amine (Alkylation) Target->SecAmine Basic Center Sulfon Sulfonamide (Sulfonylation) Target->Sulfon H-Bond Donor Urea Urea/Carbamate Target->Urea Rigid Spacer Method1 Acid Chloride/Base or HATU Coupling Amide->Method1 Method2 Reductive Amination (Ti(OiPr)4 / NaBH(OAc)3) SecAmine->Method2 Method3 Sulfonyl Chloride + Pyridine/DMAP Sulfon->Method3 Method4 Isocyanate or Chloroformate Urea->Method4

Figure 1: Decision tree for selecting the optimal derivatization pathway based on the desired pharmacological handle.[1]

Protocol 1: Amide Synthesis (Acylation)

Application: Generating library diversity or attaching stable linkers. Challenge: Competitive binding of the pyridine nitrogen to activating agents.

Method A: Acid Chloride Activation (High Throughput)

This method is preferred for sterically unhindered acid chlorides.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Electrophile: Acid Chloride (

    
    ) (1.1 equiv)[1]
    
  • Base: Triethylamine (TEA) (2.0 equiv) or

    
    -Diisopropylethylamine (DIPEA)[1]
    
  • Solvent: Anhydrous Dichloromethane (DCM)[2]

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 mmol of this compound in 5 mL anhydrous DCM in a dried vial.

  • Base Addition: Add 2.0 mmol TEA. Cool to 0°C if the acid chloride is volatile or highly reactive.

  • Acylation: Add 1.1 mmol of Acid Chloride dropwise.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Validation: Monitor by TLC (50% EtOAc/Hexanes). The starting material (SM) is UV active and stains yellow with ninhydrin; the amide product is usually UV active but ninhydrin negative.

  • Workup: Dilute with DCM (10 mL). Wash with saturated

    
     (2 x 10 mL) to remove acid byproducts.
    
    • Note: Avoid strong acid washes (e.g., 1M HCl) as the pyridine ring in the product will protonate and extract into the aqueous layer.

  • Isolation: Dry organic layer over

    
    , filter, and concentrate.
    
Method B: HATU Coupling (For Carboxylic Acids)

Preferred for chiral acids or when acid chlorides are unstable.

Reagents:

  • Carboxylic Acid (1.1 equiv)[2]

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Protocol:

  • Pre-activate the carboxylic acid: Mix Acid, HATU, and DIPEA in DMF. Stir for 5 minutes.

  • Add this compound.

  • Stir at RT for 12–16 hours.

  • Critical Workup: Dilute with EtOAc. Wash with water (3x) to remove DMF and tetramethylurea byproducts.

Protocol 2: Reductive Amination (N-Alkylation)

Application: Synthesis of secondary amines for kinase selectivity. Challenge: The 3-amino group is a poor nucleophile. Imine formation is the rate-limiting step and often requires Lewis acid activation.

Mechanism & Causality: Standard conditions (aldehyde + amine + reducing agent) often fail because the equilibrium favors the free amine. We utilize Titanium(IV) isopropoxide (


) to:
  • Act as a Lewis acid to activate the carbonyl.[3]

  • Scavenge water produced during imine formation, driving equilibrium to the right.

ReductiveAmination Step1 Step 1: Imine Formation Amine + Aldehyde + Ti(OiPr)4 (Neat or THF, 2-6h) Step2 Intermediate: Titanium-Complexed Imine Step1->Step2 - H2O (Trapped) Step3 Step 2: Reduction Add NaBH(OAc)3 or NaBH4 (Dilute with MeOH/EtOH) Step2->Step3 Hydride Transfer Step4 Quench & Workup Add 1N NaOH (Precipitate TiO2) Step3->Step4

Figure 2: Lewis-acid mediated reductive amination workflow.

Protocol:

  • Imine Formation: In a sealed vial, combine this compound (1.0 mmol) and Aldehyde (1.1 equiv).

  • Activation: Add

    
     (1.5 equiv) neat or in minimal anhydrous THF.
    
  • Incubation: Stir at RT for 6–12 hours. The solution usually turns viscous/yellow.

  • Reduction: Dilute the mixture with 2 mL absolute ethanol. Add

    
     (2.0 equiv) carefully (gas evolution).
    
    • Note:

      
       can be used if acid-sensitive groups are present, but 
      
      
      
      is generally sufficient with Ti-activation.[1]
  • Quench: Add 2 mL of 1N NaOH or water. A white precipitate (

    
    ) will form.
    
  • Filtration: Filter through a Celite pad. Wash the pad with EtOAc.

  • Purification: The filtrate contains the product.[4] Concentrate and purify via flash chromatography (DCM/MeOH gradients).

Protocol 3: Sulfonylation

Application: Creating sulfonamide linkages common in GPCR inhibitors.

Reagents:

  • Sulfonyl Chloride (

    
    ) (1.1 equiv)[1]
    
  • Pyridine (Solvent & Base) or DCM + Pyridine (5 equiv)

  • Catalyst: DMAP (0.1 equiv) - Highly Recommended[1]

Protocol:

  • Dissolve this compound (1.0 mmol) in Pyridine (2 mL).

  • Add DMAP (0.1 mmol).

  • Cool to 0°C.

  • Add Sulfonyl Chloride slowly.

  • Warm to RT and stir overnight (16h).

    • Why DMAP? The sulfonyl group is bulky and the amine is moderately deactivated. DMAP forms a reactive

      
      -sulfonylpyridinium intermediate that transfers the sulfonyl group more efficiently.
      
  • Workup: Evaporate pyridine (azeotrope with toluene if necessary). Redissolve in EtOAc, wash with saturated

    
     (removes residual pyridine via complexation) or Citric Acid (mild acid wash).
    

Analytical Validation Data

When characterizing derivatives of this compound, specific NMR signals are diagnostic.

MoietyProton (

)
Shift (

, ppm)
MultiplicityDiagnostic Change
H-2 (Pyridine) Ar-H8.0 - 8.2Doublet (d)Shifts downfield (+0.2 ppm) upon acylation.[1]
H-4 (Pyridine) Ar-H6.9 - 7.1ddShifts downfield upon derivatization.[1]
H-6 (Cyclohexyl) CH (Methine)2.4 - 2.6MultipletRemains relatively constant (useful internal ref).[1]
NH (Amide) NH9.5 - 10.5Singlet (br)Appears upon acylation (exchangeable with

).[1]

References

  • Reductive Amination Mechanisms

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996.

  • Aminopyridine Reactivity

    • Scriven, E. F. V. "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts."[1] Chemical Society Reviews, 1983.[1]

  • Titanium(IV)

    • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990.

  • Buchwald-Hartwig Coupling (Alternative Route)

    • Paul, F., et al. "Palladium-catalyzed synthesis of aryl amines."[1] Journal of the American Chemical Society, 1994.

Disclaimer: These protocols are intended for use by qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for this compound and all reagents before use.

Sources

Application of 6-Cyclohexylpyridin-3-amine in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 6-Cyclohexylpyridin-3-amine in Fragment-Based Drug Discovery (FBDD) for STING Antagonists

Executive Summary & Strategic Rationale

Fragment-Based Drug Discovery (FBDD) has fundamentally shifted how medicinal chemists explore chemical space, moving away from high-throughput screening of complex molecules toward the optimization of low-molecular-weight, highly efficient binders[1]. This application note details the integration of This compound into an FBDD workflow. Specifically, we examine its utility as a core building block for synthesizing antagonists targeting the Stimulator of Interferon Genes (STING) pathway, a critical target in autoinflammatory diseases and oncology[2].

The selection of this compound is driven by a precise mechanistic rationale:

  • Pharmacophoric Anchoring: The pyridine nitrogen serves as a robust hydrogen-bond acceptor, capable of anchoring to conserved residues within target binding pockets.

  • Enthalpic Optimization: The sp3-hybridized cyclohexyl ring introduces three-dimensional lipophilicity. This allows the fragment to displace high-energy water molecules within hydrophobic sub-pockets, driving binding enthalpy.

  • Synthetic Tractability: The primary amine acts as a highly reactive, directional vector. Because it is often solvent-exposed or positioned away from the primary binding interface, it serves as an ideal handle for rapid fragment growing via amide coupling[3].

Target Context: The STING Pathway

STING is an endoplasmic reticulum-localized transmembrane protein. Upon detection of cytosolic DNA, the enzyme cGAS synthesizes the cyclic dinucleotide cGAMP, which binds to STING. This binding induces a conformational change, causing STING to translocate to the Golgi apparatus where it recruits TBK1 and IRF-3, ultimately driving the production of Type I interferons[2]. While this pathway is essential for antiviral immunity, chronic STING activation leads to severe autoimmune pathologies. Consequently, identifying fragment-derived STING antagonists to block this signaling cascade is a major focus in modern drug discovery[4].

STING_Pathway DNA Cytosolic DNA cGAS cGAS Activation DNA->cGAS cGAMP cGAMP Production cGAS->cGAMP STING STING Activation (ER to Golgi) cGAMP->STING TBK1 TBK1 / IRF3 Phosphorylation STING->TBK1 IFN Type I Interferon Inflammation TBK1->IFN Antagonist STING Antagonist (Fragment-derived) Antagonist->STING

Diagram 1: STING signaling pathway and targeted inhibition by fragment-derived antagonists.

Physicochemical Profiling

For a fragment to be viable, it must adhere to the "Rule of Three" (Ro3) to ensure that subsequent elaboration does not inflate the molecular weight beyond drug-like parameters (Rule of Five)[1]. This compound (Monoisotopic mass: 176.13 Da) perfectly aligns with these stringent criteria[5].

Table 1: Physicochemical Properties vs. Astex Rule of Three (Ro3)

ParameterThis compoundAstex Ro3 LimitCompliance
Molecular Weight (Da) 176.26≤ 300Yes
Calculated LogP (cLogP) ~2.5≤ 3Yes
Hydrogen Bond Donors 1 (-NH2)≤ 3Yes
Hydrogen Bond Acceptors 2 (Pyridine N, -NH2)≤ 3Yes
Rotatable Bonds 1≤ 3Yes

Experimental Workflows & Protocols

FBDD_Workflow Lib Fragment Library (Ro3 Compliant) SPR Primary Screen (SPR) Lib->SPR Hit Hit Identification (this compound) SPR->Hit Grow Fragment Growing (Amide Coupling) Hit->Grow Lead Lead Optimization (STING Antagonist) Grow->Lead

Diagram 2: FBDD workflow utilizing this compound for hit-to-lead optimization.

Protocol A: Biophysical Screening via Surface Plasmon Resonance (SPR)

Causality & Rationale: Fragments typically bind with weak affinities (high µM to mM). SPR is utilized as the primary screening modality because of its exquisite sensitivity to low-molecular-weight analytes and its ability to capture real-time binding kinetics without fluorescent labels[3].

Step-by-Step Methodology:

  • Surface Preparation: Immobilize recombinant human STING onto a CM5 sensor chip via standard EDC/NHS amine coupling. Crucial Step: Target a high immobilization density (3000–4000 Response Units) to maximize the signal-to-noise ratio for the 176 Da fragment.

  • Self-Validating Controls: Establish a reference flow cell (activated and deactivated without protein) to subtract bulk refractive index shifts. Prepare all analytes in running buffer strictly matched to 5% DMSO to prevent solvent-mismatch artifacts.

  • Analyte Injection: Prepare this compound in PBS-P+ buffer (5% DMSO) at a top concentration of 1 mM. Perform a 2-fold dilution series down to 15.6 µM.

  • Data Acquisition: Inject the fragment series at a flow rate of 30 µL/min for 60 seconds (association phase), followed by a 120-second dissociation phase.

  • Kinetic Analysis: Fit the double-referenced sensograms to a 1:1 steady-state affinity model to determine the dissociation constant (

    
    ).
    
Protocol B: Fragment Growing via Amide Coupling

Causality & Rationale: Once this compound is validated as a hit, its primary amine is exploited to synthesize elaborated STING antagonists[2],[4]. Amide coupling is chosen for its high thermodynamic driving force, allowing for the rapid, parallel addition of diverse carboxylic acid fragments to explore adjacent binding pockets.

Step-by-Step Methodology:

  • Activation: In an oven-dried reaction vial, dissolve the target carboxylic acid fragment (1.2 eq) in anhydrous N,N-dimethylformamide (DMF). Add HATU (1.5 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature to generate the active ester.

  • Coupling: Introduce this compound (1.0 eq) to the activated mixture. Stir under a nitrogen atmosphere for 12 hours.

  • Self-Validating Monitoring: Monitor the reaction via LC-MS. Do not proceed to purification until the primary amine mass (m/z 177 [M+H]+) is fully consumed, ensuring high yield.

  • Purification: Quench with water, extract with ethyl acetate, and purify via reverse-phase preparative HPLC. Quality Control: The elaborated compound must achieve >95% purity by NMR and LC-MS before secondary SPR screening to eliminate false positives caused by reactive impurities.

Data Presentation: Fragment Evolution Metrics

The success of an FBDD campaign is measured by Ligand Efficiency (LE =


), which quantifies the binding energy contributed per heavy atom. A successful fragment growing strategy using this compound will increase absolute affinity (

) while maintaining an LE above 0.30 kcal/mol/HA.

Table 2: Representative FBDD Progression Metrics for STING Antagonists

Compound StageMolecular Weight (Da)

(SPR)
Heavy Atoms (N)Ligand Efficiency (LE)
Primary Hit (this compound)176.26250 µM130.38 kcal/mol/HA
Intermediate (First-pass amide coupling)310.4015 µM220.32 kcal/mol/HA
Lead Antagonist (Optimized structure)485.6045 nM350.30 kcal/mol/HA

References

1.[2] US20230021448A1 - Compounds and compositions for treating conditions associated with sting activity - Google Patents. Source: google.com. URL: 2.[5] C11H16N2 - Explore - PubChemLite. Source: uni.lu. URL:[Link] 3.[1] Lessons from hot spot analysis for fragment-based drug discovery - PMC - NIH. Source: nih.gov. URL:[Link] 4.[3] Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures. Source: pharmafeatures.com. URL:[Link] 5.[4] WO2020010092A1 - Compounds and compositions for treating conditions associated with sting activity - Google Patents. Source: google.com. URL:

Sources

Advanced Flow Chemistry Architectures for Substituted Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridine moiety remains a cornerstone of medicinal chemistry, present in over 100 FDA-approved drugs. However, the functionalization of pyridines in batch reactors is often plagued by the instability of metallated intermediates (e.g., pyridyllithiums), poor heat transfer in exothermic condensations, and safety risks associated with gas evolution in cycloadditions.

This guide details three field-proven flow chemistry architectures that overcome these specific batch limitations. By transitioning to continuous flow, researchers can access "Flash Chemistry" kinetics for unstable intermediates, safely manage high-pressure thermal condensations , and control gas-liquid slug flow in cycloadditions.

Kinetic Stabilization: Flash Lithiation of Halopyridines

The Challenge: Pyridyllithium species (particularly 2- and 3-pyridyllithiums) are notoriously unstable in batch. They undergo rapid decomposition via nucleophilic attack on the pyridine ring or elimination to form pyridynes (arynes), even at cryogenic temperatures (-78 °C). The Flow Solution: "Flash Chemistry" utilizes micromixers to execute lithiation and electrophilic trapping within milliseconds—faster than the rate of decomposition.

Mechanism & Causality

In a flow regime, the residence time (


) can be precisely tuned to match the rate of Lithium-Halogen exchange (

) while beating the rate of decomposition (

).

Protocol: C3-Functionalization via Halogen Dance

This protocol adapts the work of Yoshida et al. and Legros et al. , allowing for the manipulation of 2,3-dihalopyridines.

Reagents:

  • Substrate: 2-chloro-3-bromopyridine (0.1 M in THF)

  • Lithiation Agent: n-BuLi (0.12 M in Hexane)

  • Electrophile: Benzaldehyde or similar (0.2 M in THF)

  • Quench: MeOH/Water

Flow Architecture:

  • Mixer 1 (Lithiation): T-mixer (ID: 250 µm). Rapid generation of 3-lithio species.

  • Reactor Coil 1 (Isomerization): A delay loop allows the "Halogen Dance" (migration of Li from C3 to C4) if desired, or immediate trapping.

  • Mixer 2 (Trapping): Introduction of Electrophile.

  • Mixer 3 (Quench): Immediate termination.

Experimental Parameters:

  • Temperature: -78 °C (Cryo-flow) to -40 °C (depending on residence time).

  • Residence Time (

    
    ):  0.05s – 2.0s.
    
  • Flow Rates: Calculated to ensure turbulent mixing (Reynolds number > 2000 in mixer).

Visualization: Flash Lithiation Workflow

FlashLithiation Substrate 2,3-Dihalopyridine (in THF) Mixer1 Micro-Mixer 1 (Li-Hal Exchange) Substrate->Mixer1 nBuLi n-BuLi (in Hexane) nBuLi->Mixer1 Delay Residence Coil (t < 0.5s) Mixer1->Delay Unstable Intermediate Mixer2 Micro-Mixer 2 (Trapping) Delay->Mixer2 Electrophile Electrophile (Aldehyde) Electrophile->Mixer2 Quench MeOH Quench Mixer2->Quench < 1s Total Time Product C4-Substituted Pyridine Quench->Product

Caption: Schematic of the Flash Lithiation manifold. Rapid mixing (<1s residence) prevents pyridyne formation.

Thermal Intensification: Hantzsch & Bohlmann-Rahtz Synthesis

The Challenge: Traditional multicomponent condensation reactions (e.g., Hantzsch) require prolonged reflux times (12-24h) and often suffer from solvent reflux limitations. The Flow Solution: Pressurized flow reactors allow solvents (MeOH/EtOH) to be superheated far above their boiling points (e.g., EtOH at 140 °C), accelerating reaction kinetics by orders of magnitude (Arrhenius effect).

Protocol: Continuous Hantzsch Dihydropyridine Synthesis

Based on the methodologies of Bagley et al. and Kappe et al. , this method telescopes the synthesis of 1,4-dihydropyridines, which can be oxidatively aromatized to pyridines.

Reagents:

  • Stream A: 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) + Aldehyde in EtOH.

  • Stream B: Aqueous Ammonium Acetate or Methanolic Ammonia.

Flow Architecture:

  • Pumps: Dual piston pumps (acid resistant).

  • Reactor: PFA or Stainless Steel Coil (10–20 mL volume).

  • Pressure: Back Pressure Regulator (BPR) set to 10–15 bar.

Step-by-Step:

  • Preparation: Dissolve aldehyde (1.0 eq) and ketoester (2.2 eq) in EtOH (Stream A). Prepare 5M

    
     (Stream B).
    
  • Conditioning: Pre-pressurize the system to 15 bar using pure solvent. Set reactor temperature to 140 °C.

  • Execution: Pump Stream A and B at a 1:1 ratio.

  • Residence Time: Target 5–10 minutes (vs. 12h batch).

  • Work-up: The effluent is collected, cooled, and the product often precipitates directly or is extracted.

Data Comparison: Batch vs. Flow

MetricBatch ConditionsFlow Conditions (Intensified)
Temperature 78 °C (Reflux)140 °C (Superheated)
Pressure 1 atm15 bar
Time 12 Hours10 Minutes
Yield 65-70%85-92%
Space-Time Yield LowHigh ( kg/day potential)

Gas-Liquid Handling: Inverse Electron Demand Diels-Alder (IEDDA)

The Challenge: The synthesis of pyridines via IEDDA reaction of 1,2,4,5-tetrazines with alkynes/alkenes releases Nitrogen gas (


). In batch, this causes pressure spikes and foaming.
The Flow Solution:  Flow reactors handle gas evolution efficiently via slug flow  (alternating gas/liquid segments), ensuring consistent surface area and preventing runaway pressure buildup.
Protocol: Tetrazine-Alkyne Cycloaddition

This method utilizes bioorthogonal principles for synthetic preparation, as detailed in Chemical Science and J. Org. Chem.

Reagents:

  • Diene: 3,6-di(2-pyridyl)-1,2,4,5-tetrazine (Dissolved in DCM or Dioxane).

  • Dienophile: Acetylenic derivative (e.g., propargyl alcohol).

Flow Architecture:

  • Reactor: Tubular reactor (FEP tubing) allows visual monitoring of

    
     slugs.
    
  • BPR: A low-pressure BPR (2-3 bar) is used—high enough to stabilize flow, but low enough to allow gas exit without dangerous compression.

  • Gas-Liquid Separator: A gravity-based separator or membrane separator at the output.

Visualization: IEDDA Pathway & Gas Management

IEDDA Tetrazine Tetrazine Input (Electron Deficient) Mixer T-Mixer Tetrazine->Mixer Alkyne Alkyne Input (Electron Rich) Alkyne->Mixer Reactor Slug Flow Reactor (N2 Gas Generation) Mixer->Reactor Cycloaddition Separator Gas-Liquid Separator Reactor->Separator Liquid + Gas Slugs Gas N2 Vent Separator->Gas Product Substituted Pyridine Solution Separator->Product

Caption: IEDDA synthesis workflow. The reactor design must accommodate N2 gas evolution (slug flow) without over-pressurization.

References

  • Bagley, M. C., et al. (2013).[1] "One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor." Beilstein Journal of Organic Chemistry, 9, 1957–1968.[1] [Link]

  • Brégent, T., et al. (2022).[2] "Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance." Chemistry – A European Journal, 28(71).[2] [Link][2]

  • Nagaki, A., & Yoshida, J. (2017). "Flash Chemistry: Fast Chemical Synthesis by Using Microreactors." Chemistry World / Royal Society of Chemistry. [Link]

  • Oliveira, B. L., et al. (2017). "Inverse electron demand Diels–Alder reactions in chemical biology." Chemical Science, 8, 4525-4550. [Link]

  • Bogdan, A. R., & Organ, M. G. (2014). "Flow Chemistry as a Tool for Heterocyclic Synthesis." Current Organic Chemistry, 18(20). (General Reference for Hantzsch Flow).

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 6-Cyclohexylpyridin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Cyclohexylpyridin-3-amine Synthesis Topic: Troubleshooting Low Yield & Process Optimization Ticket ID: #SYN-PYR-006 Status: Open Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Why" Behind Low Yields

If you are experiencing low yields (<30%) in the synthesis of This compound , you are likely encountering a convergence of three mechanistic failures common to heterocyclic


-

cross-couplings:
  • Catalyst Poisoning: The free amine (

    
    ) at the C3 position strongly coordinates to Palladium (Pd), displacing the phosphine ligands and deactivating the catalytic cycle.
    
  • 
    -Hydride Elimination:  The coupling of a secondary alkyl group (cyclohexyl) is prone to rapid 
    
    
    
    -hydride elimination after transmetallation, generating cyclohexene instead of the coupled product.
  • Protodeboronation: If using Suzuki coupling, cyclohexylboronic acid is notoriously unstable under basic conditions, often hydrolyzing before coupling occurs.

This guide provides a decision matrix to diagnose your specific failure mode and offers two validated protocols to correct it.

Part 1: Diagnostic Decision Matrix

Before altering your reagents, determine where the mass balance is being lost.

Q1: Do you see unreacted starting material (Aryl Halide) by TLC/LCMS?

  • YES: The catalyst is inactive. Cause: Catalyst poisoning by the free amine or oxidation of the Pd source.

    • Fix: Protect the amine (e.g., Acetyl/Boc) or switch to a precatalyst system (e.g., XPhos Pd G4).

  • NO: The halide is consumed, but product is low.

    • Check: Look for cyclohexene or biphenyl (homocoupling).

    • Cause:

      
      -hydride elimination is faster than reductive elimination.
      
    • Fix: Switch to Negishi Coupling (Protocol A) or use Molander Salts (Protocol B).

Part 2: Strategic Solutions & Protocols

Strategy A: The "Negishi" Route (Recommended for High Yield)

Best for: Scale-up, avoiding


-hydride elimination, and high conversion.

The Logic: Organozinc reagents (Negishi coupling) undergo transmetallation and reductive elimination significantly faster than organoboron species in this context, outcompeting the deleterious


-hydride elimination pathway. We also switch the precursor to a nitro -pyridine to prevent catalyst poisoning, reducing it to the amine in the final step.

Reaction Scheme:

Protocol 1: Negishi Coupling of 2-chloro-5-nitropyridine

ParameterSpecificationNote
Substrate 2-Chloro-5-nitropyridine (1.0 eq)The nitro group is non-coordinating compared to the amine.
Reagent Cyclohexylzinc bromide (1.3 eq)0.5 M in THF (Commercial or prep fresh). Air Sensitive.
Catalyst Pd-PEPPSI-IPr (2 mol%)Extremely robust NHC ligand that prevents

-hydride elimination.
Solvent THF / NMP (2:1 ratio)NMP cosolvent stabilizes the organozinc species.
Temp/Time 60°C for 2–4 hoursMonitor by HPLC.

Step-by-Step:

  • Inert Setup: Flame-dry a Schlenk flask and cycle Argon/Vacuum (3x).

  • Charge: Add 2-Chloro-5-nitropyridine (1.0 eq) and Pd-PEPPSI-IPr (0.02 eq).

  • Solvent: Add anhydrous THF and NMP.

  • Addition: Dropwise add Cyclohexylzinc bromide solution over 10 minutes at room temperature.

  • Reaction: Heat to 60°C. The reaction usually turns dark brown.

  • Quench: Cool to 0°C. Quench with saturated

    
    .
    
  • Workup: Extract with EtOAc. The nitro-intermediate is lipophilic and easy to purify.

Subsequent Reduction (Iron-Mediated):

  • Dissolve the nitro-intermediate in EtOH/Water (4:1).

  • Add Iron powder (5 eq) and

    
     (5 eq).
    
  • Reflux for 2 hours. Filter hot through Celite.

  • Result: this compound.[1]

Strategy B: The "Suzuki" Optimization (If Organozincs are unavailable)

Best for: Small scale screening, avoiding toxic zinc waste.

The Logic: Standard boronic acids fail here. You must use Potassium Cyclohexyltrifluoroborate (Molander Salt) . These release the active boronic acid slowly, preventing decomposition. You must use a bulky, electron-rich phosphine ligand (Buchwald Ligand) like XPhos or RuPhos to physically block the empty coordination site on Pd, preventing


-hydride elimination.

Protocol 2: Molander-Suzuki Coupling

ComponentReagentFunction
Halide N-acetyl-6-chloropyridin-3-amineAcetylation is mandatory to prevent catalyst poisoning.
Boron Source Potassium Cyclohexyltrifluoroborate (1.5 eq)Stable source of cyclohexyl nucleophile.
Catalyst XPhos Pd G4 (3 mol%)Pre-formed active catalyst.
Base

(3.0 eq)
Activates the boron species.
Solvent Toluene /

(3:1)
Biphasic system is essential.

Critical Step: After coupling, the acetyl group can be removed by refluxing in 2M HCl for 1 hour.

Part 3: Purification & Isolation (The "Hidden" Yield Loss)

Users often synthesize the product successfully but lose it during workup because aminopyridines are amphoteric (act as both acid and base) and water-soluble.

Troubleshooting the Workup:

  • Issue: Product remains in the aqueous layer.

    • Solution: The pyridine nitrogen is basic. If your aqueous wash is acidic or neutral, the product is protonated (pyridinium salt) and stays in the water.

    • Fix: Adjust aqueous layer to pH > 10 using 1M NaOH before extraction. Use DCM/Isopropanol (9:1) as the extraction solvent to improve recovery.

  • Issue: Product streaks on Silica Gel (TLC/Column).

    • Solution: The amine interacts with acidic silanols.

    • Fix: Pre-treat your silica column with 1% Triethylamine (

      
      ) in Hexanes, or use 1% 
      
      
      
      in your DCM/MeOH eluent.

Part 4: Visual Troubleshooting Workflows

Figure 1: Diagnostic Decision Tree

Caption: Step-by-step logic flow to identify the root cause of low yield based on crude reaction analysis.

Troubleshooting Start Start: Low Yield (<30%) CheckSM Check TLC/LCMS: Is Aryl Halide remaining? Start->CheckSM YesSM YES: Catalyst Failure CheckSM->YesSM Yes NoSM NO: Halide Consumed CheckSM->NoSM No Poison Cause: Catalyst Poisoning (Free Amine) YesSM->Poison CheckByprod Check for Cyclohexene or Homocoupling NoSM->CheckByprod Protect Solution: Protect Amine (Ac2O) or use Pd G4 Poison->Protect BetaElim Cause: Beta-Hydride Elimination CheckByprod->BetaElim Cyclohexene present ProtoDe Cause: Protodeboronation (Boronic Acid instability) CheckByprod->ProtoDe No Product/SM Negishi Solution: Switch to Negishi Coupling (Zn) BetaElim->Negishi Molander Solution: Use Molander Salts (BF3K) + XPhos ProtoDe->Molander

Figure 2: The Negishi Pathway (High Yield Route)

Caption: The recommended synthetic pathway utilizing 2-chloro-5-nitropyridine to avoid catalyst poisoning.

NegishiRoute SM1 2-Chloro-5-nitropyridine Inter Intermediate: 2-Cyclohexyl-5-nitropyridine SM1->Inter + Reagent 60°C Reagent Cyclohexyl-ZnBr (THF) Reagent->Inter Cat Pd-PEPPSI-IPr (2 mol%) Cat->Inter Catalysis Prod Product: This compound Inter->Prod Reduction Red Reduction: Fe / NH4Cl / EtOH Red->Prod

References

  • Negishi Coupling of Secondary Alkylzinc Halides: Han, C., & Buchwald, S. L. (2009).[2] Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.[2][3] Journal of the American Chemical Society.[2] Link

  • Pd-PEPPSI Catalyst System: Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Coupling of Secondary Alkyl Zinc Reagents. Chemistry – A European Journal. Link

  • Molander Salts (Trifluoroborates): Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

  • Catalyst Poisoning by Amines: Guram, A. S., et al. (2010). Palladium-Catalyzed Amination of Aryl Halides.[2] Chemical Reviews. Link

Sources

Minimizing side reactions in the synthesis of 6-substituted pyridin-3-amines

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Role: Senior Application Scientist Topic: Minimizing Side Reactions & Process Optimization

Introduction

Welcome to the Technical Support Hub for pyridine functionalization. The synthesis of 6-substituted pyridin-3-amines (often derived from 2-substituted-5-nitropyridines) is a critical workflow in medicinal chemistry, serving as a scaffold for kinase inhibitors and GPCR ligands.

However, the pyridine core presents unique electronic challenges.[1] The electron-deficient ring and the Lewis-basic nitrogen often lead to three primary failure modes:

  • Hydrodehalogenation: Loss of the critical halogen substituent at the C6 position during nitro reduction.

  • Catalyst Deactivation: Pyridine nitrogen poisoning Palladium (Pd) centers during cross-coupling.

  • Regioselectivity Errors: Inadvertent functionalization at the more reactive C2/C6 positions when targeting C3.

This guide provides self-validating protocols to bypass these pitfalls.

Module 1: Reduction of 3-Nitro-6-Halopyridines

User Scenario: "I am trying to reduce 2-chloro-5-nitropyridine to the amine using H₂/Pd/C, but I keep observing significant dechlorination (formation of pyridin-3-amine)."

Root Cause Analysis

Standard catalytic hydrogenation (Pd/C + H₂) proceeds via oxidative addition of Pd into the C-Cl bond, which competes with nitro reduction. The electron-deficient nature of the pyridine ring weakens the C-Cl bond, accelerating this side reaction.

Troubleshooting Protocol
Option A: The Chemoselective "Iron" Method (Recommended)

Switching to a dissolving metal reduction completely eliminates the oxidative addition pathway required for dehalogenation.

  • Reagents: Iron powder (325 mesh), Ammonium Chloride (NH₄Cl), Ethanol/Water (3:1).

  • Mechanism: Single Electron Transfer (SET) reduces the nitro group without engaging the aryl-halide bond.

Step-by-Step Protocol:

  • Dissolve 1.0 equiv of nitro-pyridine in EtOH:H₂O (3:1 v/v).

  • Add 5.0 equiv of NH₄Cl and 4.0 equiv of Fe powder.

  • Heat to 70°C with vigorous stirring (mechanical stirring preferred due to slurry).

  • Checkpoint: Monitor TLC/LCMS.[2] Reaction is typically complete in 1-2 hours.

  • Workup: Filter hot through Celite to remove iron oxides. (Do not let cool before filtering, or product may crash out in the iron cake).

Option B: Poisoned Catalyst Hydrogenation

If you must use hydrogenation (e.g., for scale-up), you must "poison" the catalyst to inhibit C-Cl insertion.

  • Catalyst: 5% Pt/C (Sulfided) or addition of Vanadium.

  • Condition: 1-3 atm H₂, Room Temperature.

  • Note: Sulfided platinum resists oxidative addition into Ar-Cl bonds while retaining activity for -NO₂ reduction.

Data Comparison: Reducing Agents
MethodDehalogenation RiskYieldScalabilityNotes
H₂ + Pd/C High (>40%)LowHighAvoid for 6-Cl/Br substrates.
Fe / NH₄Cl Zero High (>90%)MediumBest for lab scale; creates iron waste.
SnCl₂ / HCl Zero HighLowToxic tin waste; difficult workup.
H₂ + Pt/C (S) Low (<5%)HighHighExcellent for industrial scale-up.

Module 2: Buchwald-Hartwig Amination Strategies

User Scenario: "I am attempting to couple an amine to 3-bromo-6-chloropyridine to get the 3-amino derivative, but yields are low and conversion stops at 40%."

Root Cause Analysis
  • Catalyst Poisoning: The pyridine nitrogen (N1) binds to the Pd(0) center, displacing the phosphine ligand and creating an inactive "Pd-Pyridine" complex.

  • Regioselectivity: While C3-Br is generally more reactive than C6-Cl, the difference narrows if the catalyst is sluggish, leading to mixtures.

Troubleshooting Protocol
1. Ligand Selection (The "Bulky" Rule)

You must use bulky, electron-rich biaryl phosphine ligands. These ligands sterically crowd the Pd center, preventing the pyridine nitrogen from binding while facilitating the reductive elimination step.

  • Recommended Ligands:

    • BrettPhos: Excellent for primary amines.

    • Xantphos: Good for rigid regioselectivity.[1]

    • RuPhos: Ideal for secondary amines.

2. The "Pre-Catalyst" Solution

Do not use Pd(OAc)₂ or Pd₂dba₃ + Ligand in situ if possible. Use oxidative addition precatalysts (e.g., Pd(dppf)Cl₂ or BrettPhos Pd G4 ) to ensure the active species forms correctly before the pyridine can sequester the metal.

3. Base & Solvent [1][2][3][4][5][6]
  • Base: Use NaOtBu (Sodium tert-butoxide). Avoid carbonate bases if the reaction is sluggish.

  • Solvent: Toluene or Dioxane (anhydrous). Water promotes hydrodehalogenation.

Module 3: Visualizing the Decision Pathways

Workflow: Selecting the Correct Synthetic Route

The following logic gate ensures you select the method that minimizes side reactions based on your specific 6-substituent.

SynthesisLogic Start Target: 6-Substituted Pyridin-3-amine Q1 Is the 6-Substituent a Halogen (Cl, Br, I)? Start->Q1 Q2 Alternative: Coupling Amine to 3-Bromo-6-Sub-Pyridine? Start->Q2 Route B YesHal Yes: High Risk of Dehalogenation Q1->YesHal Yes NoHal No: Low Risk Q1->NoHal No Method1 Use Fe / NH4Cl or Zn / AcOH (Chemical Reduction) YesHal->Method1 Lab Scale Method2 Use Sulfided Pt/C + H2 (Poisoned Hydrogenation) YesHal->Method2 Process Scale Method3 Standard Pd/C + H2 (Catalytic Hydrogenation) NoHal->Method3 Method4 Use BrettPhos Pd G4 (Prevents N-poisoning) Q2->Method4

Caption: Decision matrix for selecting reduction or coupling conditions based on substrate sensitivity.

Mechanism: Why Dehalogenation Happens (and how to stop it)

Understanding the competition between the Nitro group and the Halogen at the molecular level is key to control.

Mechanism Substrate 3-Nitro-6-Chloropyridine Pd Pd(0) Catalyst Substrate->Pd H2 / Pd/C NitroRed Nitro Reduction (Desired) Substrate->NitroRed Fe/NH4Cl (SET Mechanism) Pd->NitroRed Fast OxAdd Oxidative Addition into C-Cl Bond Pd->OxAdd Competing Rate Product 3-Amino-6-Chloropyridine NitroRed->Product Dehalo Hydrodehalogenation (Side Product) OxAdd->Dehalo Beta-H Elim / Reduct. Elim

Caption: Mechanistic divergence. Pd/C facilitates both pathways. Fe/NH4Cl forces the green pathway via electron transfer.

FAQ: Rapid Fire Troubleshooting

Q: I see a +16 mass unit impurity in my LCMS after hydrogenation. What is it? A: This is likely the N-oxide or a hydroxylamine intermediate (R-NHOH). It indicates incomplete reduction.

  • Fix: Increase reaction time or temperature. If using Fe/NH4Cl, ensure vigorous stirring as the reaction is heterogeneous.

Q: Can I use SnAr (Nucleophilic Aromatic Substitution) to install the amine? A: Generally, no . The 3-position (meta to N) is not activated for SnAr.

  • Exception: You can perform SnAr at the 6-position (C2) easily. If you try to react 2,5-dichloropyridine with ammonia, you will get 2-amino-5-chloropyridine (the wrong isomer), not the 3-amino target.

Q: My Buchwald coupling is yielding the "homocoupled" pyridine dimer. A: This occurs when the catalyst consumes the aryl halide but fails to find the amine.

  • Fix: Ensure your amine is dry and not protonated (free base). Increase the amine equivalents to 1.2x. Switch to a precatalyst like Pd(dppf)Cl₂ to minimize the induction period where homocoupling often occurs.

References

  • BenchChem Technical Support. (2025).[2] Buchwald-Hartwig Amination with Chloropyridines: Troubleshooting & Optimization. Retrieved from 1

  • Organic Chemistry Portal. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds.[4][7] Retrieved from 4

  • Wikipedia. Buchwald–Hartwig amination: Mechanism and Ligand Effects. Retrieved from 8

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.[7] Retrieved from 7

Sources

Technical Support Center: Purification Strategies for 6-Cyclohexylpyridin-3-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 6-Cyclohexylpyridin-3-amine and its related derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the purification of these valuable chemical entities. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

The unique structure of this compound—combining a basic aminopyridine core with a nonpolar cyclohexyl group—presents specific purification challenges. The basic nitrogen atom can cause peak tailing in normal-phase chromatography, while the bulky, lipophilic cyclohexyl group influences solubility, affecting both chromatography and crystallization. This guide directly addresses these nuances.

Logical Workflow for Purification Strategy Selection

Choosing the correct purification strategy from the outset can save significant time and resources. The following decision tree provides a logical workflow for selecting the most appropriate primary purification method based on the properties of your crude product.

Purification_Decision_Tree start Crude Product Containing This compound Derivative is_solid Is the crude product a solid? start->is_solid acid_stable Is the product stable to mild acid (e.g., 1M HCl)? is_solid->acid_stable No (Liquid/Oil) solubility_diff Do product and impurities have different solubilities? is_solid->solubility_diff Yes chromatography Column Chromatography acid_stable->chromatography No acid_base Acid-Base Extraction acid_stable->acid_base Yes solubility_diff->chromatography No recrystallization Recrystallization solubility_diff->recrystallization Yes further_purification Consider further purification (e.g., Chromatography) recrystallization->further_purification acid_base->further_purification

Caption: Decision tree for selecting a primary purification method.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Severe Peak Tailing in Silica Gel Chromatography

Question: I'm trying to purify my this compound derivative on a silica gel column, but I'm seeing significant peak tailing, leading to poor separation and mixed fractions. What causes this and how can I fix it?

Answer: Peak tailing is the most common issue when purifying basic compounds like aminopyridines on standard silica gel.[1][2]

  • Causality (The "Why"): Standard silica gel is an acidic stationary phase due to the presence of surface silanol groups (Si-OH). The basic nitrogen of your aminopyridine interacts strongly and sometimes irreversibly with these acidic sites through strong hydrogen bonding or acid-base interactions.[2] This leads to multiple retention mechanisms for a single compound, causing a portion of the molecules to lag behind the main band, resulting in a "tailed" peak.

  • Solutions (The "How"):

    • Mobile Phase Modification (Competing Base): The most common and effective solution is to add a small amount of a competing base to your mobile phase (eluent).[1][2] This base will preferentially interact with the acidic silanol sites, effectively "masking" them from your target compound.

      • Recommended Additive: Add 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide to your eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol).[3]

    • Change of Stationary Phase: If mobile phase modification is insufficient, consider a different stationary phase.

      • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[3][4]

      • Amine-Functionalized Silica: These columns are specifically designed to purify basic compounds and often provide excellent peak shapes without mobile phase additives.[5][6]

    • Reversed-Phase Chromatography: For polar derivatives, reversed-phase chromatography (e.g., C18 silica) can be an excellent option. In this case, the aminopyridine is often run under acidic conditions (e.g., with 0.1% TFA or formic acid in the mobile phase) to protonate it, or basic conditions to keep it neutral.[6]

Protocol 1: Silica Gel Chromatography with Triethylamine (TEA) Additive
  • TLC Method Development:

    • Prepare several vials of your chosen eluent (e.g., 70:30 Hexane:Ethyl Acetate). To one vial, add 1% TEA.

    • Spot your crude material on two separate TLC plates.

    • Run one plate in the neutral eluent and the other in the TEA-containing eluent.

    • You should observe that the spot on the TEA plate is more compact (less streaking) and has a slightly higher Rf value. This is the system you will use for your column.[5]

  • Column Packing:

    • Pack a glass chromatography column with silica gel as a slurry in the initial, least polar mobile phase containing 1% TEA.[5]

  • Loading the Sample:

    • Dissolve your crude product in a minimal amount of the mobile phase or dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[7]

  • Elution:

    • Run the column using the mobile phase system developed via TLC, ensuring that 1% TEA is present throughout the gradient.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.[8]

Issue 2: Product "Oils Out" During Recrystallization

Question: I've tried to recrystallize my solid this compound derivative, but it separates as an oil instead of forming crystals. What's going wrong?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the solution becomes supersaturated too quickly.[9] The high lipophilicity of the cyclohexyl group can sometimes contribute to this behavior.

  • Causality (The "Why"): This typically happens for one of two reasons:

    • High Supersaturation: The solution has been cooled too rapidly, or too much anti-solvent was added at once, forcing the compound out of solution before it has time to form an ordered crystal lattice.[9]

    • Inappropriate Solvent Choice: The boiling point of the chosen solvent is higher than the melting point of your compound. When the solution cools to the point of saturation, your compound is still a liquid.

  • Solutions (The "How"):

    • Slow Down the Cooling Process: After dissolving your compound in the hot solvent, allow it to cool slowly to room temperature without disturbance. Placing the flask in an insulated container (like a beaker wrapped in glass wool) can help. Only after it has reached room temperature should you move it to an ice bath.[9][10]

    • Use a Lower Boiling Point Solvent: Select a solvent or solvent system with a lower boiling point.

    • Reduce Concentration: Use slightly more solvent to dissolve the compound initially. This lowers the saturation point and can prevent premature precipitation.[9]

    • Scratch/Seed the Solution: Once the solution has cooled slightly, scratching the inside of the flask with a glass rod can create nucleation sites that initiate crystallization.[9][11] Adding a tiny "seed" crystal of the pure compound, if available, is also highly effective.[9]

    • Re-heat and Add More "Good" Solvent: If your compound has oiled out, try re-heating the mixture until it's a single phase again. Add a small amount of the "good" solvent (in which it is more soluble) to reduce the saturation, and then attempt to cool it slowly again.

Issue 3: Removing Stubborn Polar Impurities

Question: My purified product still contains highly polar, baseline impurities according to TLC analysis. How can I effectively remove them?

Answer: For removing highly polar or ionic impurities from a less polar main product, an acid-base extraction is often the most effective and scalable method.[1] This technique specifically leverages the basicity of the aminopyridine nitrogen.

  • Causality (The "Why"): By washing an organic solution of your product with a dilute acid (like 1M HCl), the basic this compound will be protonated, forming a water-soluble ammonium salt. This salt will move from the organic layer into the aqueous layer. Many non-basic organic impurities will remain in the organic layer, which can then be discarded. Subsequently, neutralizing the aqueous layer with a base (like NaOH) will deprotonate your compound, making it insoluble in water again. It can then be re-extracted back into a fresh organic solvent, leaving behind any water-soluble impurities.[1]

Workflow for Acid-Base Extraction

Acid_Base_Extraction cluster_0 Step 1: Acidification cluster_1 Step 2: Basification & Re-extraction A1 Crude Product in Organic Solvent (e.g., EtOAc) A2 Wash with 1M HCl A1->A2 A3 Organic Layer: Non-basic impurities (Discard) A2->A3 Separate A4 Aqueous Layer: Protonated Product (R-NH3+ Cl-) A2->A4 Separate B1 Aqueous Layer from Step 1 B2 Add 2M NaOH until pH > 10 B1->B2 B3 Extract with EtOAc B2->B3 B4 Organic Layer: Pure Product (R-NH2) B3->B4 Separate B5 Aqueous Layer: Salts (Discard) B3->B5 Separate

Caption: Workflow diagram for purification via acid-base extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound and its derivatives?

A1: Potential impurities largely depend on the synthetic route. However, based on common syntheses of substituted aminopyridines, you should look out for:

  • Starting Materials: Unreacted precursors.[12]

  • Reaction Intermediates: In multi-step syntheses, incompletely converted intermediates are common.[12]

  • Isomeric Byproducts: Depending on the reaction, isomers may form.[12]

  • Reagents and Solvents: Residual reagents, catalysts (e.g., palladium), and solvents used during the reaction and workup.[12]

  • Degradation Products: Aminopyridines can be sensitive to strong oxidizing conditions or light, which may cause discoloration.[13]

Q2: How do I choose the best solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[11] For this compound derivatives, the choice will be a balance between dissolving the nonpolar cyclohexyl group and the polar aminopyridine core. A good starting point is to test solubility in a range of solvents with varying polarities.

SolventPolaritySuitability Notes
Hexane/Heptane Very LowLikely too nonpolar, but could be a good anti-solvent.
Toluene LowGood for less polar compounds; may be a suitable choice.[9]
Ethyl Acetate MediumOften a good starting point for moderately polar compounds.
Isopropanol/Ethanol Medium-HighFrequently good solvents for aminopyridines.[10][14] Can be used in a system with water as an anti-solvent.
Water HighUnlikely to be a good primary solvent due to the cyclohexyl group, but excellent as an anti-solvent with alcohols.[10]
Protocol 2: General Cooling Recrystallization
  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents to find a suitable one (see table above).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hotplate) with stirring until the solid completely dissolves.[10]

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or catalyst residues), filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.[10]

Q3: My compound is a liquid/oil. What are my primary purification options?

A3: For liquids or oils, your main options are distillation and chromatography.

  • Distillation: If your compound is thermally stable and has a boiling point significantly different from its impurities, vacuum distillation can be a highly effective and scalable purification method.[1]

  • Column Chromatography: This is the most versatile technique for purifying liquids and oils.[1] Refer to the troubleshooting guide above for best practices when dealing with the basicity of your aminopyridine.

  • Acid-Base Extraction: This can be used as a preliminary purification step to remove non-basic impurities before a final chromatographic step.[1]

Q4: What analytical techniques should I use to assess the purity of my final product?

A4: A combination of methods is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of separating and quantifying trace impurities.[15] A photodiode array (PDA) detector can also be used to assess peak purity.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and can reveal the presence of impurities if their signals are visible.[12]

  • Mass Spectrometry (MS): Often coupled with LC (LC-MS), this technique confirms the molecular weight of your compound and can help identify impurities.[15]

  • Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., N-H stretches for the amine, C=C/C=N stretches for the pyridine ring).[12]

References
  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
  • BenchChem. (2025).
  • Movassaghi, M., & Schmidt, M. A. (2007). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 9(10), 1955–1958. Published in PMC. [Link]

  • BenchChem. (2025).
  • Lee, Y. C. (1990). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 188(2), 259–264. Published on PubMed. [Link]

  • Jayanalina, J. B., et al. (2016). Crystal structures of 2-aminopyridine citric acid salts: C5H7N2+·C6H7O7− and 3C5H7N2+·C6H5O73−. Acta Crystallographica Section E, 72(Pt 7), 998–1003. Published in PMC. [Link]

  • Gertenbach, J. A., et al. (2017). Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. Acta Crystallographica Section E, 73(Pt 7), 1035–1039. Published in PMC. [Link]

  • BenchChem. (2025). Technical Support Center: Crystallization of 4-Aminopyridine-3-sulfonic Acid Salts.
  • BenchChem. (2025).
  • ResearchGate. (2021). Co-crystallisation of 4-amino pyridine with succinic acid (1:1). [Link]

  • LookChem. Purification of Pyridine. [Link]

  • Google Patents. (2015).
  • Columbia University. Column chromatography. [Link]

  • MilliporeSigma. 6-(Cyclohexyloxy)pyridin-3-amine. [Link]

  • University of Colorado Boulder. Column Chromatography Procedures. [Link]

  • Google Patents. (2016).
  • ResearchGate. (2026). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. [Link]

  • Reddit. (2024). Column chromatography issue. [Link]

  • BenchChem. (2025).
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • ResearchGate. (2025). Synthesis and biological activity of cyclohexylamine derivatives. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents?. [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]

  • BenchChem. (2025).
  • ResearchGate. (2015). Chromatograms of a mixture of aminopyridines with elution by a mobile.... [Link]

  • Google Patents. (2009). Crystalline form of 6-[(4s)-2-methyl-4-(2-naphthyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]pyridazin-3-amine.
  • BenchChem. (2025). 6-Chloropyridin-3-amine: A Versatile Building Block in Organic Synthesis.
  • IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

  • ScienceDirect. (2024). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. [Link]

  • BenchChem. (2025). A Comprehensive Guide to Purity Assessment of Synthesized 6,8-Dibromoquinolin-3-amine by HPLC.
  • BenchChem. (2025).
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • ChromServ. (2025). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. [Link]

  • Juniper Publishers. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization. [Link]

  • MDPI. (2023). 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. [Link]

  • PubMed. (2000). Synthesis of the rac-6-hydroxy-3-methoxycyclohex-2-enone and resolution through recrystallization of its diastereomeric N-tosyl-(S)-proline esters. [Link]

Sources

Overcoming poor regioselectivity in the functionalization of the pyridine ring

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Overcoming Regioselectivity Issues in Pyridine Functionalization

Introduction: The "Pyridine Paradox"

Welcome to the technical support center for pyridine chemistry. If you are here, you are likely facing the "Pyridine Paradox" : The ring is electron-deficient, making it inert to Electrophilic Aromatic Substitution (EAS), yet the nitrogen lone pair poisons the transition metal catalysts required for alternative C-H activation methods.

This guide abandons the "trial-and-error" approach. We treat regiocontrol as a logic gate problem. Select your target position (C2, C3, or C4) below to access the specific troubleshooting workflow.

Quick Diagnostic: The Pyridine Compass

Use this decision matrix to select your methodology.

PyridineCompass Start Target Position? C2 C2 / C6 (Ortho) Start->C2 C3 C3 / C5 (Meta) Start->C3 C4 C4 (Para) Start->C4 C2_Method1 Nucleophilic Attack (Chichibabin/SNAr) C2->C2_Method1 If LG present C2_Method2 Radical (Minisci) *Often C2/C4 mix* C2->C2_Method2 Alkyl C2_Method3 N-Oxide Activation (Pd-Catalyzed Arylation) C2->C2_Method3 Aryl (High Selectivity) C3_Method1 EAS (Harsh) *Low Yield* C3->C3_Method1 Classic C3_Method2 Ir-Catalyzed Borylation (Steric Control) C3->C3_Method2 Modern Standard C4_Method1 Py-N-BF3 Activation (Nu- Attack) C4->C4_Method1 Ionic C4_Method2 Maleate Blocking Group (Baran Method) C4->C4_Method2 Radical (Exclusive)

Caption: Decision matrix for selecting the optimal functionalization strategy based on target ring position.

Module A: The C2/C6 Gateway (Ortho-Functionalization)

The Issue: Standard Minisci reactions often yield a mixture of C2 and C4 isomers, and direct arylation is difficult due to catalyst poisoning by the pyridine nitrogen.

The Solution: N-Oxide Activation. By oxidizing pyridine to pyridine-N-oxide, you achieve two things:

  • Electronic Activation: The oxygen donates electron density into the ring, facilitating electrophilic attack.

  • Acidity Modulation: The C2 proton becomes the most acidic, allowing for highly selective Pd-catalyzed C-H activation (The Fagnou Strategy).

Protocol 1: C2-Selective Arylation (Fagnou Method)

Best for: Installing aryl groups at C2 without pre-functionalization.

Reagents:

  • Substrate: Pyridine-N-oxide derivative[1][2][3][4]

  • Coupling Partner: Aryl Bromide (Ar-Br)[5]

  • Catalyst: Pd(OAc)₂ (5 mol%)[5]

  • Ligand: P(t-Bu)₃ (Use HBF₄ salt for stability)[1][6]

  • Base: K₂CO₃ (2 equiv)

  • Solvent: Toluene (Reflux)

Step-by-Step Workflow:

  • Preparation: In a glovebox or under Argon, mix Pd(OAc)₂ and P(t-Bu)₃·HBF₄ in toluene. Stir for 10 min to generate the active Pd(0) species.

  • Addition: Add the Pyridine-N-oxide (1.0 equiv), Aryl Bromide (1.2 equiv), and K₂CO₃.

  • Reaction: Heat to 110°C for 16 hours.

  • Workup: Cool to RT. Filter through a silica plug (N-oxides are polar; use EtOAc/MeOH eluent).

  • Reduction (Optional): If the free pyridine is required, treat the purified N-oxide with Zn dust/NH₄Cl or Pd/C + H₂ to remove the oxygen.

Why this works: The N-oxide oxygen coordinates to the Palladium, directing it specifically to the C2 position (Cheletion-Assisted C-H Activation).

Module B: The C3/C5 "Dead Zone" (Meta-Functionalization)

The Issue: The C3 position is electronically deactivated. Friedel-Crafts reactions fail because the Lewis Acid coordinates to the Nitrogen, further deactivating the ring.

The Solution: Iridium-Catalyzed C-H Borylation (Steric Control). This method relies on sterics rather than electronics. The active catalyst is bulky. It cannot approach C2 or C4 (too close to the N-substituent or N-lone pair). It defaults to the most accessible position: C3 or C5.

Protocol 2: C3-Selective Borylation (Hartwig-Miyaura)

Best for: Creating a handle (Bpin) at C3 for subsequent Suzuki coupling.

Reagents:

  • Substrate: Substituted Pyridine[2][3][6][7][8][9][10][11]

  • Boron Source: B₂pin₂ (Bis(pinacolato)diboron)

  • Catalyst Precursor: [Ir(OMe)(cod)]₂ (1.5 mol%)

  • Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%)

  • Solvent: Hexane or THF (Anhydrous)

Step-by-Step Workflow:

  • Catalyst Formation: In a glovebox, mix [Ir(OMe)(cod)]₂, dtbpy, and B₂pin₂ in hexane. The solution will turn dark brown/red, indicating the formation of the active tris(boryl)iridium species.

  • Substrate Addition: Add the pyridine substrate.[8][10][11]

  • Reaction: Heat to 60-80°C in a sealed tube for 4-12 hours.

  • Quenching: Evaporate volatiles.

  • Purification: Flash chromatography (Note: Pyridyl boronates can be unstable on silica; add 1% Et₃N to the eluent or use alumina).

Troubleshooting Tip: If conversion is low, the pyridine nitrogen might be inhibiting the catalyst. Solution: Use a 2-substituted pyridine (e.g., 2-Me-Pyridine) to sterically block N-coordination.

Module C: The C4 Challenge (Para-Functionalization)

The Issue: Radical alkylation (Minisci) naturally favors C2. Getting exclusive C4 selectivity is historically difficult without pre-blocking C2.[12]

The Solution: Maleate Blocking Groups (Baran Strategy). This method uses a temporary "blocking group" that steers radicals exclusively to C4 and is easily removed.

Protocol 3: C4-Selective Alkylation

Best for: Direct alkylation of the pyridine ring at C4.[10]

Reagents:

  • Substrate: Pyridine[1][2][3][6][7][8][10][13][14][15][16]

  • Blocker: Diethyl maleate

  • Radical Source: Carboxylic Acid (R-COOH) + AgNO₃ + (NH₄)₂S₂O₈

Step-by-Step Workflow:

  • Blocker Installation: React pyridine with diethyl maleate in HOAc/EtOAc to form the bis-carboxylic acid salt (precipitates out). This physically blocks C2 and C6.

  • Minisci Reaction: Suspend the salt in water/DCM. Add R-COOH (alkyl source), AgNO₃ (0.2 equiv), and persulfate. Heat to 40°C.

  • Deprotection: The blocking group is removed in situ or by treating the crude mixture with base (NaOH), releasing the C4-alkylated pyridine.

Visualizing the C4 Strategy:

C4Strategy Py Pyridine Blocked Maleate-Blocked Pyridine Salt Py->Blocked + Diethyl Maleate Product C4-Alkyl Pyridine Blocked->Product + R• (Steric steering to C4) Radical Alkyl Radical (R•) Radical->Blocked Attacks C4

Caption: Steric steering of alkyl radicals using a transient maleate blocking group.

Comparative Data Table

MethodTarget SiteMechanismKey AdvantageKey Limitation
N-Oxide Arylation C2 Pd-Cat C-H ActivationHigh regioselectivity; uses aryl bromidesRequires oxidation/reduction steps
Minisci (Classic) C2/C4 MixRadical SubstitutionCheap reagents; direct alkylationPoor selectivity; requires acidic media
Ir-Borylation C3 / C5 Ir-Cat / Steric ControlMild conditions; tolerates functional groupsExpensive [Ir] catalyst; N-coordination issues
Maleate Blocking C4 Radical / Steric SteeringExclusive C4 selectivityRequires specific blocking step

Frequently Asked Questions (FAQ)

Q: Why does my Ir-catalyzed borylation turn black and stop working? A: This is likely catalyst decomposition. Pyridine substrates with unhindered nitrogens can coordinate too strongly to the Iridium center, displacing the ligand.

  • Fix: Use 2,6-substituted pyridines or switch to a more electron-rich ligand like tmphen (3,4,7,8-tetramethyl-1,10-phenanthroline) which binds Ir more tightly.

Q: In the N-oxide method, I can't reduce the N-oxide back to the pyridine without reducing my new functional group. A: If you have sensitive alkenes or halides, avoid Pd/C + H₂.

  • Fix: Use PCl₃ or Zn/NH₄Cl (mild conditions). Alternatively, Mo(CO)₆ is a chemoselective deoxygenating agent.

Q: Can I use the Baran C4 method for Arylation? A: The specific maleate protocol is optimized for alkylation (Minisci type). For C4 arylation, consider using C4-selective Suzuki couplings on 4-halopyridines, or recent radical arylation protocols using aryl diazonium salts, though these are less established than the alkylation methods.

References

  • Fagnou, K. et al. (2005).[4][5] "Palladium-Catalyzed Regioselective Direct Arylation of Pyridine N-Oxides." Journal of the American Chemical Society.[4][5][17]

  • Hartwig, J. F. et al. (2014).[17] "Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism." Journal of the American Chemical Society.[4][5][17]

  • Baran, P. S. et al. (2021).[12] "Practical and Regioselective Synthesis of C4-Alkylated Pyridines." Journal of the American Chemical Society.[4][5][17]

  • Liu, W. H. et al. (2024).[10] "Unified ionic and radical C-4 alkylation and arylation of pyridines." Chemical Science.

Sources

Improving the solubility of 6-Cyclohexylpyridin-3-amine for biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Cyclohexylpyridin-3-amine Solubility Guide

From the desk of the Senior Application Scientist

Welcome to the technical support guide for this compound. This resource is designed for our research and drug development colleagues who may encounter solubility challenges with this compound during biological assays. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

The inherent structure of this compound, which combines a non-polar cyclohexyl group with a weakly basic aminopyridine moiety, presents a classic solubility challenge. The large hydrophobic surface area from the cyclohexyl ring tends to dominate its physical properties, leading to poor aqueous solubility. This guide offers a systematic approach to overcoming this hurdle.

Frequently Asked Questions & Troubleshooting

Q1: Why is my this compound not dissolving in my aqueous assay buffer?

Answer:

The poor aqueous solubility of this compound is a direct result of its molecular structure. The molecule consists of two key parts:

  • A Cyclohexyl Group: This is a six-carbon aliphatic ring that is highly non-polar and hydrophobic. The presence of such a large, non-polar group significantly reduces the molecule's ability to interact favorably with polar water molecules.[1][2]

  • An Aminopyridine Group: While the pyridine ring and the amine group can participate in hydrogen bonding, their contribution to overall solubility is outweighed by the large hydrophobic cyclohexyl substituent.[3]

Q2: I'm using DMSO to make a stock solution, but the compound precipitates when I dilute it into my aqueous buffer. What is happening and how can I fix it?

Answer:

This is a common phenomenon known as "crashing out." Dimethyl sulfoxide (DMSO) is an excellent aprotic polar solvent capable of dissolving many non-polar compounds. However, when a concentrated DMSO stock is added to an aqueous buffer, the local concentration of the compound can momentarily exceed its solubility limit in the new, highly aqueous environment, causing it to precipitate.

The key is to control the final concentration of DMSO in your assay. Most cell-based and enzymatic assays can tolerate a final DMSO concentration of 0.1% to 0.5% without significant off-target effects. Some robust assays may tolerate up to 1%, but this must be validated.

Protocol: Preparing a DMSO Stock and Serial Dilution

  • High-Concentration Stock: Prepare a high-concentration primary stock solution in 100% DMSO (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming (to 37°C) or vortexing can assist.

  • Intermediate Dilution: Create an intermediate dilution of your compound from the primary stock, also in 100% DMSO. This step is crucial for minimizing the volume of DMSO added to your final assay.

  • Final Dilution: Add a small volume (typically 1-2 µL) of the intermediate DMSO stock to your aqueous assay buffer. Pipette directly into the liquid and mix immediately and vigorously to promote rapid dispersion and prevent localized high concentrations that lead to precipitation.

Example: To achieve a 10 µM final concentration with 0.1% DMSO:

  • Prepare a 10 mM primary stock in 100% DMSO.

  • Add 1 µL of this stock to 999 µL of your aqueous assay buffer.

  • Mix thoroughly.

Systematic Approach to Solubility Enhancement

If simple dilution of a DMSO stock is insufficient, a systematic approach should be taken to find the optimal solubilization strategy. The following workflow is recommended.

Solubility_Workflow A Start: Compound Precipitates in Assay Buffer B Q: Is the final DMSO concentration < 0.5%? A->B C Adjust dilution scheme to lower final DMSO % B->C No D Q: Is the compound ionizable? B->D Yes C->A E Strategy 1: pH Modification Test pH range 4.0-7.4 D->E Yes (Amine Group) G Strategy 2: Co-Solvent Screening Test PEG 400, Propylene Glycol, etc. D->G No F Q: Solubility Improved & Assay Tolerates pH? E->F F->G No L End: Solubilization Achieved F->L Yes H Q: Solubility Improved & Assay Tolerates Co-Solvent? G->H I Strategy 3: Cyclodextrin Complexation Test HP-β-CD or SBE-β-CD H->I No H->L Yes J Q: Solubility Improved & Assay Tolerates Cyclodextrin? I->J K Combine Strategies e.g., pH + Co-solvent J->K No J->L Yes M End: Re-evaluate Compound or Assay K->M

Caption: A decision workflow for troubleshooting solubility issues.

Detailed Solubilization Strategies

Strategy 1: pH Modification

Causality: this compound contains a basic amine group. In an acidic environment, this amine group can become protonated, forming a positively charged ammonium salt. This salt form is significantly more polar and, therefore, more soluble in aqueous solutions.[5] The pKa of the conjugate acid of pyridine itself is around 5.25.[6] While the substituents on our molecule will alter this, it suggests that lowering the pH below neutral should increase the proportion of the protonated, more soluble species.

Experimental Protocol: pH Screening

  • Buffer Preparation: Prepare a series of your assay buffer at different pH values (e.g., pH 7.4, 6.5, 5.5, 4.5).

  • Compound Addition: Add the compound (from a minimal volume of DMSO stock) to each buffer to the desired final concentration.

  • Observation: Vortex each solution and visually inspect for precipitation immediately and after a 1-hour incubation at the assay temperature.

  • Assay Compatibility Check: Crucially, run a vehicle control for each pH condition in your biological assay. A significant change in pH can alter protein structure and function, so you must ensure the assay itself is not compromised.

Strategy 2: Use of Co-solvents

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more favorable for a hydrophobic compound, thereby increasing its solubility.

Common Co-solvents for Biological Assays:

Co-SolventTypical Starting ConcentrationNotes
Polyethylene Glycol 400 (PEG 400)5-20% (v/v)Generally well-tolerated, but can be viscous.
Propylene Glycol (PG)5-20% (v/v)Good solubilizing power; check for assay interference.
Ethanol1-5% (v/v)Can be effective but has a higher potential to affect protein function.
Glycerol5-10% (v/v)Less effective for highly hydrophobic compounds but very gentle on proteins.

Experimental Protocol: Co-solvent Screening

  • Stock Preparation: Prepare a high-concentration stock of your compound in 100% of the co-solvent you wish to test (e.g., 20 mg/mL in PEG 400).

  • Serial Dilution: Serially dilute this stock in the same co-solvent.

  • Assay Plate Addition: Add a small volume (e.g., 1-2 µL) of each co-solvent dilution to the wells of your assay plate.

  • Final Dilution: Add the aqueous assay buffer to bring the reaction to its final volume. This ensures the co-solvent concentration is consistent across all test wells.

  • Vehicle Control: It is mandatory to run control wells containing the same final concentration of the co-solvent without the compound to test for any effects on the assay.

Strategy 3: Cyclodextrin Complexation

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity. They can encapsulate hydrophobic molecules, like this compound, within this cavity. This "inclusion complex" effectively shields the hydrophobic part of the molecule from the aqueous environment, presenting a new, larger complex with a hydrophilic exterior, thus dramatically increasing aqueous solubility.

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity.

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used, good safety profile.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Often provides even higher solubility enhancement due to its charged nature.

Experimental Protocol: Cyclodextrin Formulation Screening

  • Prepare Cyclodextrin Solution: Make a concentrated aqueous solution of the cyclodextrin (e.g., 40% w/v HP-β-CD in your assay buffer).

  • Add Compound: Add the solid this compound directly to the cyclodextrin solution. Alternatively, add a small amount of a concentrated DMSO stock of the compound to the cyclodextrin solution while vortexing.

  • Equilibrate: Shake or sonicate the mixture at room temperature for 1-24 hours to allow for the formation of the inclusion complex.

  • Filter: Use a 0.22 µm syringe filter to remove any undissolved compound. The filtrate is your saturated, solubilized stock solution.

  • Quantify and Test: Determine the concentration of the compound in the filtrate (e.g., by HPLC-UV) and then test this solubilized stock in your assay. Remember to include a vehicle control with the same concentration of cyclodextrin.

References

  • ["Pyridine and Pyridine Derivatives". In: Kirk-Othmer Encyclopedia of Chemical Technology. Wiley Online Library.]([Link] scelta.a01)

Sources

Preventing catalyst deactivation in cross-coupling reactions of aminopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Catalyst Deactivation in Aminopyridine Cross-Coupling

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most notorious challenges in modern cross-coupling: the palladium-catalyzed C–N amination of aminopyridines.

Aminopyridines are highly prone to poisoning transition metal catalysts. This guide will dissect the mechanistic causality behind these failures and provide field-proven, self-validating protocols to ensure your Buchwald-Hartwig aminations succeed.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why do aminopyridines (especially 2-aminopyridines and 3-halo-2-aminopyridines) systematically kill my Buchwald-Hartwig aminations? A: The failure is rooted in competitive coordination. Aminopyridines possess a highly basic pyridine nitrogen and a proximal amino group. Following the oxidative addition of the aryl halide to the Pd(0) species, the basic nitrogen of the aminopyridine can displace the phosphine ligand[1]. This leads to the formation of a thermodynamically stable, off-cycle bis(amine)Pd(Ar)X complex[1][2]. In the case of 3-halo-2-aminopyridines, the molecule can form an amidine-like chelate with the palladium center, effectively shutting down transmetalation and halting the catalytic cycle entirely[3].

Q2: How do I select the right ligand to prevent this off-cycle sequestration? A: You must utilize ligands where the steric bulk actively physically prevents the coordination of a second amine molecule, thereby destabilizing the off-cycle resting state.

  • Dialkylbiaryl Phosphines (Buchwald Ligands): Ligands like RuPhos and BrettPhos are highly electron-rich (accelerating oxidative addition) and extremely bulky. The steric profile forces the reaction down the productive reductive elimination pathway before deactivation can occur[3][4].

  • NHC Ligands: The Pd-PEPPSI-IPentCl precatalyst is exceptionally effective. The massive steric bulk of the 3-pentyl-substituted N-aryl groups on the N-heterocyclic carbene (NHC) core actively mitigates poisoning by the 2-aminopyridine functionality, forcing the catalyst away from inactive resting states[5][6].

Q3: Why should I use G3/G4 precatalysts instead of traditional Pd₂(dba)₃ / free ligand mixtures? A: Traditional systems require high temperatures to generate the active monoligated Pd(0) species, and the dba (dibenzylideneacetone) ligand can act as a competitive inhibitor. High temperatures exacerbate the degradation of sensitive aminopyridines. Buchwald G3 and G4 precatalysts are designed to rapidly and quantitatively generate the active Pd(0) species at room temperature or mildly elevated temperatures upon deprotonation by a base. Furthermore, G4 precatalysts feature a methylated amino group on the biphenyl backbone, which prevents the formation of carbazole byproducts that can consume feedstock and further inhibit catalysis.

Part 2: Quantitative Data & Catalyst Selection

The choice of ligand is strictly dictated by the nature of the amine coupling partner. Below is a comparative validation of catalyst performance for the highly challenging coupling of 3-bromo-2-aminopyridine with different amine classes.

Table 1: Catalyst Performance Matrix for 3-Bromo-2-aminopyridine Amination

Catalyst SystemAmine PartnerYield (%)Mechanistic Rationale
Pd₂(dba)₃ / XPhos Morpholine (2°)< 10%Insufficient steric pressure to prevent bis(amine)Pd formation[4].
Pd₂(dba)₃ / RuPhos Morpholine (2°)71%Favorable pocket size for secondary amines[4].
RuPhos-G3 Precatalyst Morpholine (2°)83% Rapid Pd(0) generation prevents early-stage catalyst poisoning[4].
RuPhos-G3 Precatalyst Cyclopentylamine (1°)47%Pocket is too restrictive for primary amines, slowing reductive elimination[3].
BrettPhos-G3 Precatalyst Cyclopentylamine (1°)78% Optimized biaryl backbone accommodates primary amines perfectly[3].
Pd-PEPPSI-IPentCl Sterically Hindered 1°/2°> 80%3-pentyl groups physically block 2-aminopyridine chelation[5][7].

Part 3: Mechanistic & Workflow Visualizations

Mechanism Pd0 Active L-Pd(0) OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Pd0->OxAdd Aryl Halide AmineCoord Aminopyridine Coordination OxAdd->AmineCoord Aminopyridine OffCycle Off-Cycle Deactivation bis(amine)Pd(Ar)X Complex AmineCoord->OffCycle Ligand Displacement (Poisoning) ProdCycle Productive Cycle Reductive Elimination AmineCoord->ProdCycle Base / Deprotonation ProdCycle->Pd0 Regeneration Product Cross-Coupled Product ProdCycle->Product

Fig 1: Competition between productive Buchwald-Hartwig cycle and off-cycle catalyst deactivation.

Workflow Start Aminopyridine Coupling AmineType Amine Partner Type? Start->AmineType Primary Primary Amine AmineType->Primary Secondary Secondary Amine AmineType->Secondary BrettPhos BrettPhos G3/G4 Base: LiHMDS Primary->BrettPhos NHC Pd-PEPPSI-IPentCl Base: NaBHT / Cs2CO3 Primary->NHC Highly hindered RuPhos RuPhos G3/G4 Base: LiHMDS Secondary->RuPhos Secondary->NHC Highly hindered

Fig 2: Catalyst selection workflow for avoiding deactivation in aminopyridine C-N cross-couplings.

Part 4: Standard Operating Procedure (SOP)

Protocol: C–N Cross-Coupling of 3-Halo-2-aminopyridines using G3 Precatalysts This protocol utilizes a self-validating anhydrous system. The use of LiHMDS (Lithium bis(trimethylsilyl)amide) ensures rapid deprotonation without the generation of water, which can hydrolyze sensitive intermediates.

Materials Required:

  • 3-bromo-2-aminopyridine (1.0 mmol)

  • Amine partner (1.2 mmol) (e.g., Morpholine for RuPhos; Cyclopentylamine for BrettPhos)

  • RuPhos-G3 or BrettPhos-G3 Precatalyst (0.02 mmol, 2 mol%)[4]

  • LiHMDS (1.0 M in THF, 2.5 mmol, 2.5 equiv)[3][4]

  • Anhydrous THF (5.0 mL)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Oven-dry a Schlenk tube or a sealed reaction vial equipped with a magnetic stir bar. Transfer the vessel to a nitrogen-filled glovebox or utilize standard Schlenk line techniques to evacuate and backfill with ultra-high purity Argon (repeat 3 times).

  • Reagent Loading: To the vessel, add 3-bromo-2-aminopyridine (1.0 mmol) and the selected G3 precatalyst (2 mol%). Scientific Insight: Loading the precatalyst dry ensures it does not prematurely activate and degrade before the base and nucleophile are present.

  • Solvent and Amine Addition: Inject anhydrous THF (5.0 mL) followed by the amine partner (1.2 mmol). Stir for 2 minutes at room temperature to ensure complete dissolution.

  • Base Addition (Critical Step): Dropwise, add the LiHMDS solution (2.5 mL of 1.0 M in THF). Scientific Insight: LiHMDS serves a dual purpose. It deprotonates the G3 precatalyst to generate the active Pd(0) species instantly, and it deprotonates the coordinated amine during the catalytic cycle.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 65 °C using a pre-heated oil bath or heating block[4]. Stir vigorously for 6 to 16 hours.

  • Monitoring and Quenching: Monitor the reaction via LC-MS. Once the starting halide is consumed, cool the reaction to room temperature. Quench by adding 2 mL of saturated aqueous NH₄Cl to neutralize residual base.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

References

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health (PMC). Available at:[Link]

  • Organic & Biomolecular Chemistry. RSC Publishing. Available at:[Link]

  • Pd-PEPPSI-IPentCl: A Useful Catalyst for the Coupling of 2-Aminopyridine Derivatives. Semantic Scholar. Available at:[Link]

  • Pd-PEPPSI-IPentCl: A Useful Catalyst for the Coupling of 2-Aminopyridine Derivatives. PubMed (NIH). Available at:[Link]

  • Part I: Palladium PEPPSI-IPENT CI, A Useful Catalyst for Challenging Amination Reactions. YorkSpace. Available at:[Link]

  • C(sp3)H/N(sp2) cross-coupling reaction for the synthesis of tertiary arylamines via fluxional SOX·Pd(II) catalysis. National Institutes of Health (PMC). Available at:[Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. National Institutes of Health (PMC). Available at:[Link]

Sources

Technical Support Center: Managing Exotherms in Pyridine Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Ticket ID: PYR-SCALE-001 Subject: Thermal Safety & Process Control in Heterocyclic Synthesis

Introduction

Welcome to the Process Safety Technical Support Center. You are likely accessing this guide because your bench-scale pyridine synthesis (Hantzsch, Chichibabin, or inverse-electron-demand Diels-Alder) is showing signs of thermal instability as you move from gram to kilogram scale.

In small flasks, heat dissipation is forgiving. At scale, the Surface-Area-to-Volume (SA/V) ratio drops drastically, turning your reactor into an adiabatic system where heat accumulates faster than it can be removed. This guide addresses the thermodynamics of heterocyclic ring formation and provides engineered solutions to prevent thermal runaway.

Module 1: The Thermodynamics of Scale-Up

User Query: "Why did my reactor temperature spike 40°C above the setpoint despite the cooling jacket being fully active?"

Technical Diagnosis: You have likely encountered Thermal Accumulation due to a dosing rate exceeding the reaction rate. In pyridine synthesis, ring closure (condensation) and aromatization (oxidation) are highly exothermic. If you add reagents faster than they are consumed, unreacted material accumulates. When the reaction finally "kicks off," it releases all that potential energy simultaneously, overwhelming your cooling capacity.

Core Concept: The Thermal Runaway Feedback Loop

The following logic flow illustrates how a minor cooling failure or accumulation leads to runaway.

ThermalRunaway Start Reagent Accumulation (Dosing > Reaction Rate) TempRise Temperature Rise (Exotherm) Start->TempRise Initiation RateIncrease Reaction Rate Increases (Arrhenius Law) TempRise->RateIncrease Kinetics accelerate HeatGen Heat Generation > Heat Removal RateIncrease->HeatGen Exponential Q_gen HeatGen->TempRise Positive Feedback Loop Runaway THERMAL RUNAWAY (Explosion/Eruption) HeatGen->Runaway Critical Limit Breached

Figure 1: The self-accelerating nature of thermal runaway in exothermic synthesis.

Module 2: Critical Process Parameters & Engineering Controls

User Query: "How do I determine the safe operating limits for my specific pyridine derivative?"

Technical Protocol: You must validate your process using Heat Flow Calorimetry before scaling up. Do not rely on literature yields for safety data.

Step-by-Step Safety Assessment Protocol
  • Screening (DSC): Run Differential Scanning Calorimetry on the reaction mixture.

    • Target: Identify the Onset Temperature (

      
      ) of decomposition.[1]
      
    • Rule: Process temperature must be at least 100°C below the DSC onset of decomposition.

  • Quantification (RC1): Use a Reaction Calorimeter (RC1) to measure the Heat of Reaction (

    
    ).
    
    • Calculation: Calculate the Adiabatic Temperature Rise (

      
      ).
      
    • Where:

      
       = Concentration, 
      
      
      
      = Specific heat capacity.
  • Critical Metric (

    
    ):  Determine the Time to Maximum Rate .
    
    • If cooling fails, how long until the reaction explodes? If

      
       hours, the process is unsafe for batch scale-up without modification.
      
Engineering Solution: Batch vs. Continuous Flow

For highly exothermic pyridine syntheses (e.g., Hantzsch oxidation), continuous flow chemistry is the gold standard. It maximizes heat transfer by increasing the SA/V ratio.

ParameterBatch Reactor (100 L)Continuous Flow (Microreactor)Impact on Pyridine Synthesis
Surface Area/Volume ~10

~10,000

Flow dissipates heat 1000x faster.
Heat Transfer Coeff (

)
100–500

2000–10,000

Prevents "hot spots" that cause tarring.
Reaction Volume 100% of material<1% of materialIn case of failure, only a few mL are at risk.
Intermediate Handling AccumulatesConsumed instantlyPrevents buildup of unstable dihydropyridines.
Module 3: Troubleshooting Specific Chemistries
Scenario A: The Hantzsch Synthesis Oxidation

Issue: "I am oxidizing my 1,4-dihydropyridine (1,4-DHP) to pyridine using Nitric Acid. The reaction is violent and yields are dropping."

Root Cause: The aromatization of 1,4-DHP is the most hazardous step. Using


 or 

releases massive heat and

gases. In batch, this gas evolution causes foaming and pressure spikes.

Corrective Protocol (Continuous Flow Oxidation): Move the oxidation step to a packed-bed reactor or a cooled coil system.

FlowSetup FeedA Feed A: 1,4-DHP in MeCN Mixer T-Mixer (High Turbulence) FeedA->Mixer Pump A FeedB Feed B: Oxidant (e.g., CAN/MnO2) FeedB->Mixer Pump B Reactor Reactor Coil (Submerged in Cooling Bath) Mixer->Reactor Reaction Zone Quench In-line Quench (NaHSO3) Reactor->Quench Stop Reaction Collection Product Collection (Pyridine) Quench->Collection

Figure 2: Continuous flow setup for safely managing the exothermic aromatization of dihydropyridines.

Alternative Chemistry: Consider using Manganese Dioxide (


)  or Ferric Chloride (

)
as milder oxidants if flow is unavailable. These provide a more controlled exotherm compared to Nitric Acid [1].
Scenario B: The Chichibabin Reaction

Issue: "We are aminating a pyridine derivative with Sodium Amide (


). The pressure relief valve keeps triggering."

Root Cause: The Chichibabin reaction generates Hydrogen gas (


)  as a stoichiometric byproduct. In a sealed scale-up reactor, this pressurization is rapid. Furthermore, 

is moisture-sensitive and can form explosive peroxides.

Troubleshooting Steps:

  • Venting: Never run Chichibabin reactions in a closed system without a dedicated off-gas line sized for maximum gas evolution rates.

  • Reagent Swap: Switch to a Sodium Hydride (NaH) / Lithium Iodide (LiI) composite.[2] This system allows the amination to proceed under milder conditions (lower temp), reducing the thermal risk while maintaining yield [2].

  • Headspace Purge: Ensure continuous Nitrogen sweep to prevent

    
     accumulation in the headspace (explosion hazard).
    
Scenario C: Quenching POCl3 (Chlorination)

Issue: "The reaction was stable, but the vessel erupted during the water quench."

Root Cause: Many pyridine syntheses involve converting pyridones to chloropyridines using


. The hydrolysis of excess 

is more exothermic than the chlorination itself.

Protocol:

  • Never add water to the reactor.

  • Always add the reaction mixture into a large volume of ice water (Inverse Quench).

  • Maintain quench temperature <10°C.

Module 4: Emergency Response (FAQ)

Q: The reactor temperature is rising uncontrollably (Runaway). What do I do?

  • Stop Dosing: Immediately cut feed pumps.

  • Max Cooling: Open jacket valves 100%.

  • Emergency Dump: If

    
     (determined by DSC), discharge reactor contents into a pre-filled quench tank (containing cold solvent/neutralizer) via the bottom valve. Do not wait.
    

Q: My yield decreased by 20% on scale-up. Is this thermal? A: Likely. High temperatures favor polymerization (tar formation) over ring closure. Check your impurity profile. If you see high molecular weight polymers, your local mixing is poor, creating "hot spots." Increase impeller speed or switch to a loop reactor.

References
  • C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide . Organic Syntheses. 2021, 98, 363-373. Retrieved from [Link]

  • Continuous Flow Processes as an Enabling Tool for the Synthesis of Constrained Pseudopeptidic Macrocycles . The Journal of Organic Chemistry. 2022. Retrieved from [Link]

  • Scale-up Reactions - Division of Research Safety . University of Illinois. Retrieved from [Link]

Sources

Resolving Peak Tailing in HPLC Analysis of Basic Pyridine Compounds: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for resolving a common yet challenging issue in HPLC: the peak tailing of basic pyridine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter this phenomenon in their daily work. Here, we move beyond simple checklists to provide in-depth, scientifically-grounded explanations and actionable troubleshooting protocols. Our goal is to empower you with the knowledge to not only fix peak tailing but to understand its root causes, leading to more robust and reliable HPLC methods.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for basic compounds like pyridines in reversed-phase HPLC?

A1: The most common cause is secondary interactions between the basic analyte and residual silanol groups on the silica-based stationary phase.[1][2] These silanol groups can become ionized (negatively charged) at mobile phase pH values above 3, leading to strong electrostatic interactions with protonated (positively charged) basic compounds.[1][3] This mixed-mode retention mechanism (hydrophobic and ion-exchange) results in a portion of the analyte molecules being retained longer, causing the characteristic tailing peak shape.[1]

Q2: How does mobile phase pH affect the peak shape of basic pyridine compounds?

A2: Mobile phase pH is a critical parameter.[4] For basic compounds, operating at a low pH (typically below 3) can suppress the ionization of silanol groups, minimizing secondary interactions and thus reducing peak tailing.[3][5][6] Conversely, at a high pH (above 8, using appropriate pH-stable columns), the basic pyridine compound itself is neutralized (de-protonated), which can also improve peak shape by preventing ion-exchange interactions.[7][8] It is generally advisable to work at a pH that is at least one to two units away from the analyte's pKa to ensure a consistent ionization state.[4][9]

Q3: Can simply changing the organic modifier in my mobile phase help reduce peak tailing?

A3: While the choice of organic modifier (e.g., acetonitrile vs. methanol) can influence selectivity, it is less likely to be the primary solution for significant peak tailing of basic compounds, which is often rooted in secondary silanol interactions.[2] However, the choice of modifier can play a role in the overall separation and can sometimes indirectly affect peak shape.

Q4: What are "end-capped" columns, and how do they help with peak tailing?

A4: End-capping is a process where the residual silanol groups on the silica surface are chemically bonded with a small, less polar group, most commonly a trimethylsilyl (TMS) group.[10][11] This "caps" the active silanol sites, making them less accessible for interaction with basic analytes.[1][12][13] Using a well-end-capped column is a fundamental strategy to minimize peak tailing for basic compounds.[10] Double or even triple end-capping can further enhance the deactivation of the silica surface.[10]

Q5: When should I consider using a mobile phase additive like triethylamine (TEA)?

A5: Triethylamine (TEA) is a common mobile phase additive used to improve the peak shape of basic compounds.[5][14] It acts as a "silanol suppressor" by competing with the basic analyte for interaction with the active silanol sites on the stationary phase.[5][14][15] The protonated form of TEA can also engage in ion-pairing with acidic analytes.[15] However, with the advent of modern, highly deactivated columns, the need for TEA has diminished. It can also have disadvantages, such as causing baseline noise and being incompatible with mass spectrometry in some cases.[16]

In-Depth Troubleshooting Guide

Peak tailing in the HPLC analysis of basic pyridine compounds is a multifaceted issue that can originate from the analytical column, the mobile phase, or even the sample itself. This guide provides a systematic approach to identifying and resolving the problem.

The Analytical Column: The Primary Source of Interaction

The stationary phase is where the critical interactions governing retention and peak shape occur. For basic compounds, the nature of the silica surface is paramount.

Silica-based reversed-phase columns have residual silanol groups (Si-OH) on their surface.[17] These groups can exist in different states, with the most acidic "lone" or "solitary" silanols being the primary culprits for interacting with basic analytes.[18] At mobile phase pH values above their pKa (around 3-4), these silanols deprotonate to form negatively charged silanates (Si-O-), which can then electrostatically interact with protonated basic compounds, such as pyridines.[1][3]

Diagram: Mechanism of Peak Tailing

G cluster_column Silica Surface cluster_output Resulting Peak Shape Analyte Basic Pyridine (Protonated) Silanol Ionized Silanol (Si-O-) Analyte->Silanol Secondary Interaction (Ion-Exchange) C18 C18 Chains Analyte->C18 Primary Interaction (Hydrophobic) Tailing Tailing Peak Symmetrical_Peak Symmetrical Peak

Caption: Secondary ion-exchange interactions between basic analytes and ionized silanol groups cause peak tailing.

  • Utilize Highly Deactivated (End-Capped) Columns: Modern HPLC columns undergo rigorous end-capping to minimize the number of accessible silanol groups.[10][12] When developing a new method for basic pyridine compounds, starting with a column specifically marketed as "base-deactivated" or having a high degree of end-capping is recommended.[13]

  • Consider Hybrid Silica or Polymer-Based Columns:

    • Hybrid Silica Columns: These columns incorporate organic groups into the silica matrix, which reduces the number of surface silanols and increases stability over a wider pH range (often 1-12).[19] This allows for the use of high pH mobile phases to neutralize basic analytes, a powerful strategy for improving peak shape.[7]

    • Polymer-Based Columns: These columns are made from organic polymers and do not have silanol groups, thus eliminating the primary source of secondary interactions with basic compounds.[20]

  • Employ Columns with Novel Bonding Chemistries:

    • Polar-Embedded Phases: These columns have a polar group (e.g., an amide) embedded within the C18 chain.[13] This polar group can interact with and "shield" nearby silanol groups, making them less accessible to basic analytes.[13]

    • Positively Charged Surfaces: Some modern columns have a slight positive charge on the silica surface.[21] This positive charge repels protonated basic analytes, minimizing their interaction with any underlying silanol groups and improving peak shape.[21][22]

  • Column Contamination and Degradation: Over time, columns can become contaminated, or the stationary phase can degrade, exposing more active silanol sites.[23][24] If you observe a gradual increase in peak tailing, consider the following:

    • Column Washing: Follow the manufacturer's instructions for column washing, which typically involves flushing with a series of solvents of decreasing and then increasing polarity.[25]

    • Guard Column: Using a guard column can help protect the analytical column from strongly retained impurities in the sample that might contribute to peak shape distortion.[26]

    • Column Replacement: If washing does not resolve the issue, the column may have reached the end of its lifespan and require replacement.[27]

The Mobile Phase: Controlling the Chemical Environment

The mobile phase composition, particularly its pH and the presence of additives, is a powerful tool for mitigating peak tailing.

As discussed, controlling the ionization state of both the analyte and the stationary phase is crucial.

Experimental Protocol: Mobile Phase pH Adjustment

  • Determine the pKa of your pyridine compound. This information is essential for selecting an appropriate mobile phase pH.

  • Low pH Approach (pH 2-3):

    • Prepare the aqueous portion of your mobile phase.

    • Add an acidic modifier such as formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1% (v/v).[8] Formic acid is often preferred for LC-MS applications as it is less likely to cause ion suppression.[28]

    • This low pH will protonate the silanol groups on the column, neutralizing their charge and minimizing ion-exchange interactions with the protonated basic analyte.[3][6]

  • High pH Approach (pH 9-11) - For use with pH-stable columns only:

    • Prepare an aqueous buffer such as ammonium formate or ammonium carbonate.[29] A common choice is 10-20 mM ammonium formate.[30][31]

    • Adjust the pH to the desired level using ammonium hydroxide.[31]

    • At high pH, the basic pyridine compound will be in its neutral form, thus eliminating the possibility of ion-exchange interactions with the (now fully deprotonated) silanol groups.[7]

When pH optimization alone is insufficient, mobile phase additives can be employed.

  • Competing Bases (Silanol Suppressors):

    • Triethylamine (TEA): As a basic amine, TEA can be added to the mobile phase (typically at concentrations of 0.1-0.5%) to compete with the analyte for active silanol sites.[14][16] It is particularly useful with older, less deactivated (Type A) silica columns.[5][20]

    • Protocol for using TEA: Add the desired concentration of TEA to the aqueous portion of the mobile phase and adjust the pH with an acid like phosphoric acid or acetic acid.[14] Be aware that TEA can shorten column lifetime.[5]

  • Buffers: Buffers are essential for maintaining a stable pH, which is critical for reproducible retention times and peak shapes, especially when the mobile phase pH is close to the analyte's pKa.[4][32]

    • Common Buffers: Phosphate buffers are effective at low to neutral pH, while ammonium formate and ammonium acetate are volatile and well-suited for LC-MS applications.[29][30][33]

    • Buffer Concentration: A buffer concentration of 10-20 mM is typically sufficient for reversed-phase HPLC.[26]

Table: Common Mobile Phase Additives for Basic Compounds

AdditiveTypical ConcentrationMechanism of ActionAdvantagesDisadvantages
Formic Acid 0.1%Lowers mobile phase pH to protonate silanols.[6]Volatile, MS-compatible.[28]May not be a strong enough acid for all applications.[33]
Trifluoroacetic Acid (TFA) 0.1%Strong acid, lowers pH effectively; also acts as an ion-pairing agent.[8]Can improve peak shape for some compounds.Can cause ion suppression in MS; can be difficult to remove from the system.
Triethylamine (TEA) 0.1-0.5%Competes with basic analytes for active silanol sites.[14][15]Effective with older columns.Can cause baseline noise; may shorten column life; not ideal for MS.[5][16]
Ammonium Formate/Acetate 10-20 mMActs as a buffer to maintain a stable pH.[30][34]Volatile, MS-compatible.[29]Buffering capacity is pH-dependent.[29]
Sample and System Considerations

Sometimes, the source of peak tailing lies outside the column and mobile phase chemistry.

  • Sample Overload: Injecting too much sample can lead to peak fronting or tailing.[12]

    • Troubleshooting: Dilute the sample and reinject. If the peak shape improves, mass overload was the issue.[12]

  • Injection Solvent Effects: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase, it can cause peak distortion.[25]

    • Troubleshooting: Ideally, dissolve the sample in the initial mobile phase. If this is not possible, minimize the injection volume.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.[2]

    • Troubleshooting: Ensure that all connecting tubing is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).[2]

  • Column Inlet Frit Blockage: A partially blocked frit at the column inlet can distort the flow path of the sample, leading to peak shape problems that affect all peaks in the chromatogram.[26]

    • Troubleshooting: Try back-flushing the column (if the manufacturer allows it). If the problem persists, the column may need to be replaced.[26]

Diagram: Troubleshooting Workflow

G Start Peak Tailing Observed for Basic Pyridine Compound Check_Column Is the column appropriate for basic compounds? (e.g., end-capped, hybrid) Start->Check_Column Check_pH Is the mobile phase pH optimized (low or high)? Check_Column->Check_pH Yes Use_New_Column Switch to a modern, base-deactivated, end-capped, or hybrid column. Check_Column->Use_New_Column No Check_Additives Are mobile phase additives (e.g., TEA, buffer) being used? Check_pH->Check_Additives Yes Adjust_pH Adjust pH to <3 or >9 (with appropriate column). Check_pH->Adjust_pH No Check_Overload Is the sample overloaded or in an inappropriate solvent? Check_Additives->Check_Overload Yes Add_Modifier Incorporate a buffer or a competing base (e.g., TEA). Check_Additives->Add_Modifier No Check_System Are there system issues? (e.g., blocked frit, extra-column volume) Check_Overload->Check_System No Adjust_Sample Dilute sample or change injection solvent. Check_Overload->Adjust_Sample Yes System_Maintenance Perform system maintenance: back-flush column, check tubing. Check_System->System_Maintenance Yes Resolved Peak Shape Improved Check_System->Resolved No Use_New_Column->Check_pH Adjust_pH->Check_Additives Add_Modifier->Check_Overload Adjust_Sample->Check_System System_Maintenance->Resolved

Caption: A systematic workflow for troubleshooting peak tailing of basic compounds.

Conclusion

Resolving peak tailing for basic pyridine compounds in HPLC is a systematic process of identifying and mitigating unwanted secondary interactions. By starting with the appropriate column technology, carefully optimizing the mobile phase pH, and considering the judicious use of mobile phase additives, you can achieve symmetrical, reproducible peaks. This guide provides the foundational knowledge and practical steps to troubleshoot these issues effectively, leading to higher quality chromatographic data.

References

  • Triethylamine as a Mobile Phase Additive: What Does It Do? - Welch Materials. (2025, December 15). Retrieved from [Link]

  • Troubleshooting for HPLC: Recognizing and Anticipating Challenges during Reversed Phase HPLC - Phenomenex. (n.d.). Retrieved from [Link]

  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak - GALAK Chromatography. (n.d.). Retrieved from [Link]

  • HPLC solvents and mobile phase additives. (n.d.). Retrieved from [Link]

  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity - Longdom Publishing. (2024, September 25). Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.). Retrieved from [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. (n.d.). Retrieved from [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Retrieved from [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022, October 6). Retrieved from [Link]

  • HPLC Tech Tip: Basic Analytes in Reversed-Phase - Phenomenex. (n.d.). Retrieved from [Link]

  • What Is Endcapping in HPLC Columns - Chrom Tech, Inc. (2025, October 28). Retrieved from [Link]

  • Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays - PubMed. (2019, September 15). Retrieved from [Link]

  • The Role of End-Capping in RP. (2025, May 26). Retrieved from [Link]

  • TO ADD OR NOT TO ADD - HPLC BLOG, K.SYCHEV© 2020 - hplc-today. (n.d.). Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28). Retrieved from [Link]

  • Buffer Considerations for LC and LC–MS - LCGC International. (2020, November 11). Retrieved from [Link]

  • Applications and Uses of Formic Acid in Liquid Chromatography-Mass Spectrometry Analysis | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC. (n.d.). Retrieved from [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9). Retrieved from [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Retrieved from [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (n.d.). Retrieved from [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek. (2024, December 3). Retrieved from [Link]

  • HPLC Column Selection: Core to Method Development (Part II) – Welch Materials, Inc. (2025, November 5). Retrieved from [Link]

  • Simple Sugars Methods using Triethylamine TEA in Aqueous Normal Phase ANP Methods - Tips & Suggestions - MTC USA. (2025, December 1). Retrieved from [Link]

  • Why Acid? - Separation Science. (2023, December 8). Retrieved from [Link]

  • Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. (2026, February 11). Retrieved from [Link]

  • HPLC Tech Tip: Basic Analytes and High pH - Phenomenex. (n.d.). Retrieved from [Link]

  • Common HPLC Buffers - Fortis Technologies. (n.d.). Retrieved from [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. (n.d.). Retrieved from [Link]

  • Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV. (2026, February 9). Retrieved from [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2022, April 15). Retrieved from [Link]

  • Effect of Triethylamine (TEA) on the Retention in RPLC - Pharma Growth Hub. (2023, November 27). Retrieved from [Link]

  • Endcapping - Grokipedia. (n.d.). Retrieved from [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023, December 27). Retrieved from [Link]

  • The Theory of HPLC Column Chemistry. (n.d.). Retrieved from [Link]

  • Troubleshooting Basics, Part 4: Peak Shape Problems - LCGC International. (2020, November 11). Retrieved from [Link]

  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122 - Waters Knowledge Base. (2020, March 18). Retrieved from [Link]

  • HPLC: What to do in case of peaks being too broad? - Lösungsfabrik. (2017, June 23). Retrieved from [Link]

  • The Role of End-Capping in Reversed-Phase | LabRulez LCMS. (2025, October 29). Retrieved from [Link]

  • Mobile Phase Additives for Peptide Characterization - Waters Blog. (2019, October 2). Retrieved from [Link]

  • Ammonium Acetate or Formate in an Acetonitrile Based Mobile Phase - Tips & Suggestions. (2025, December 1). Retrieved from [Link]

  • Silica Purity #2 – Silanols - Separation Science. (2023, December 8). Retrieved from [Link]

  • 5 Main Types of HPLC Columns Explained - Torontech. (2025, July 30). Retrieved from [Link]

  • HPLC Column Selection | LCGC International. (2020, November 11). Retrieved from [Link]

  • How to make ammonium formate buffer. - WKB13629 - Waters Knowledge Base. (n.d.). Retrieved from [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences. (n.d.). Retrieved from [Link]

  • HPLC Column Selection Guide. (n.d.). Retrieved from [Link]

Sources

Validation & Comparative

Technical Validation Guide: 6-Cyclohexylpyridin-3-amine Pharmacophore

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Cyclohexylpyridin-3-amine (CAS: 1211526-70-3) represents a strategic "hybrid" pharmacophore in modern medicinal chemistry. It bridges the gap between classical aromatic stacking interactions and the "Escape from Flatland" initiative, which prioritizes increased saturation (


) to improve clinical success rates.

This guide validates the scaffold as a viable building block for kinase, GPCR, and enzyme inhibitors. Unlike its fully aromatic analog (6-phenylpyridin-3-amine), the cyclohexyl variant offers superior solubility and distinct metabolic handles while maintaining the critical vector orientation required for deep hydrophobic pocket occupation.

Structural & Physicochemical Comparison

To validate the utility of this compound, it must be objectively compared against standard alternatives used in similar chemical space.

Table 1: Physicochemical Profile & Pharmacophore Comparison

FeatureThis compound 6-Phenylpyridin-3-amine 6-Morpholinopyridin-3-amine
Geometry 3D (Chair conformation)2D (Planar/Twisted)3D (Chair)
Electronic Effect on Pyridine Weak electron donation (Alkyl)Conjugation (Aryl)Strong donation (Resonance)
Lipophilicity (cLogP) ~2.5 - 2.8 (High)~1.9 - 2.2 (Moderate)~0.8 - 1.2 (Low)
Solubility Moderate to High (Disrupts crystal packing)Low (Pi-stacking promotes aggregation)High (Polar solubilizer)
Metabolic Liability Aliphatic oxidation (CYP450)Aromatic hydroxylation / EpoxidationRing opening / N-dealkylation
Primary Utility Filling hydrophobic pockets (e.g., Kinase gatekeeper)Pi-Pi stacking interactionsSolvent-front solubilization
Expert Insight: The "Escape from Flatland"

The transition from phenyl to cyclohexyl at the 6-position increases the fraction of sp3-hybridized carbons (


). Higher 

correlates with improved solubility and reduced promiscuity (lower off-target binding) by eliminating flat, hydrophobic surfaces that drive non-specific protein adsorption.

Mechanistic Validation & Signaling Logic

Pharmacophore Logic Diagram

The following diagram illustrates the causal relationship between the structural features of the scaffold and its biological performance.

PharmacophoreLogic Struct This compound (Scaffold) Feat1 Pyridine Nitrogen (H-Bond Acceptor) Struct->Feat1 Feat2 Exocyclic Amine (H-Bond Donor) Struct->Feat2 Feat3 Cyclohexyl Ring (Lipophilic Bulk) Struct->Feat3 Mech1 Hinge Binding (Kinases) Feat1->Mech1 Feat2->Mech1 Mech2 Hydrophobic Pocket Fill (S2/Allosteric) Feat3->Mech2 Outcome2 Improved Solubility (Disrupted Stacking) Feat3->Outcome2 Geometry Effect Outcome1 High Potency (Specific Interaction) Mech1->Outcome1 Mech2->Outcome1

Figure 1: Structural-Functional Logic of the this compound Pharmacophore.

Safety & Toxicity Validation (The CAD Risk)

A critical validation step often overlooked is the Cationic Amphiphilic Drug (CAD) profile.

  • Risk: This molecule contains a basic amine (pKa ~6-7 on pyridine, or higher if derivatized) and a hydrophobic tail (cyclohexyl). This structure can induce Phospholipidosis (accumulation of phospholipids in lysosomes).[1]

  • Mitigation: During validation, screen for lysosomal trapping. If phospholipidosis is observed, lower the LogP by introducing polar atoms (e.g., switching cyclohexyl to tetrahydropyran) or reducing the pKa of the basic center.

Experimental Protocols for Validation

To validate this pharmacophore in your specific project, follow these standardized workflows.

Synthesis of the Scaffold

This protocol ensures the generation of high-purity material for biological testing, avoiding metal contamination from catalysts.

Reaction Scheme:

  • Suzuki Coupling: 6-Chloropyridin-3-amine + Cyclohexen-1-ylboronic acid pinacol ester.

  • Hydrogenation: Pd/C-catalyzed reduction of the alkene.

Step-by-Step Protocol:

  • Coupling:

    • Dissolve 6-Chloropyridin-3-amine (1.0 eq) and Cyclohexen-1-ylboronic acid pinacol ester (1.2 eq) in 1,4-Dioxane/Water (4:1).

    • Add

      
       (2.0 eq) and degas with Argon for 10 min.
      
    • Add

      
       (0.05 eq) and heat to 90°C for 12h.
      
    • Checkpoint: Monitor by LC-MS for mass [M+H]+ ~175.2 (alkene intermediate).

  • Reduction:

    • Filter the crude mixture through Celite; concentrate and redissolve in Methanol.

    • Add 10% Pd/C (10 wt%) and stir under

      
       balloon (1 atm) for 4-6h.
      
    • Critical: Do not over-reduce the pyridine ring. Monitor reaction closely.

  • Purification:

    • Filter catalyst. Purify via Flash Chromatography (DCM/MeOH gradient).

    • Validation Criteria: Purity >95% by HPLC; NMR confirms loss of alkene protons.

In Vitro Metabolic Stability Assay

Determine if the cyclohexyl ring is a metabolic "soft spot" compared to a phenyl ring.

Protocol:

  • Incubation: Incubate test compound (1 µM) with Human Liver Microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time to determine

    
     and 
    
    
    
    .
    • Interpretation: If

      
       min, the cyclohexyl ring is likely undergoing rapid oxidation.
      
    • Remediation:[2] Block the 4-position of the cyclohexyl ring with Fluorine (

      
      ) or a Methyl group (
      
      
      
      ) to block metabolism.

Validation Workflow Diagram

ValidationWorkflow Start Start: Scaffold Selection Synth Synthesis (Suzuki + H2 Red) Start->Synth QC QC: Purity >95% (NMR, LCMS) Synth->QC BioAssay Primary Assay (Target Potency) QC->BioAssay Decision Potency < 1µM? BioAssay->Decision ADME ADME Profiling (Microsomal Stability) Decision->ADME Yes Optimize Optimize: Fluorinate Cyclohexyl Decision->Optimize No Tox Safety Screen (Phospholipidosis/hERG) ADME->Tox Valid VALIDATED LEAD Tox->Valid Optimize->Synth

Figure 2: Step-by-step validation decision tree for the this compound scaffold.

References

  • Synthesis & Applications: BenchChem Application Notes. Synthesis of Novel Heterocycles Using 6-Chloropyridin-3-amine.

  • Pharmacophore Modeling: Journal of Receptor, Ligand and Channel Research. Pharmacophore modeling: Advances, Limitations, and current utility in drug discovery.

  • STING Inhibitor Context: Google Patents. Compounds and compositions for treating disorders related to STING activity (WO2020010092A1).

  • Bioisosterism (Phenyl vs Cyclohexyl): Journal of Medicinal Chemistry. Bioisosteres of the Phenyl Ring: Recent Strategic Applications.

  • Toxicity (Phospholipidosis): Frontiers in Oncology. Repurposing Cationic Amphiphilic Drugs and Derivatives.

Sources

Escaping Flatland: A Comparative Guide to 6-Cyclohexyl vs. 6-Phenylpyridin-3-amine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, one of the most critical decisions in lead optimization is selecting the right structural vectors to probe the kinase ATP-binding pocket. The pyridin-3-amine core is a highly privileged scaffold, frequently utilized in the development of inhibitors targeting PIM kinases, FLT3, and other oncogenic drivers [1].

When optimizing this core, substituting the C6 position with either a cyclohexyl (aliphatic, sp³) or a phenyl (aromatic, sp²) group drastically alters the molecule's physicochemical properties, binding kinetics, and metabolic fate. This guide provides an in-depth, objective comparison of these two substituents, detailing the mechanistic causality behind their performance and providing a self-validating experimental framework for evaluating them in biochemical kinase assays.

Structural & Mechanistic Rationale

The choice between a phenyl and a cyclohexyl ring is a classic exercise in balancing target affinity with drug-like properties.

  • 6-Phenylpyridin-3-amine (The sp² Approach): The phenyl ring is planar and highly lipophilic. In the context of kinase inhibition, this aromatic system often drives potent orthosteric binding by engaging in

    
     stacking or cation-
    
    
    
    interactions within the hydrophobic pocket adjacent to the hinge region. However, the resulting "flatness" of the molecule can lead to poor aqueous solubility (due to high crystal packing energy) and an increased risk of off-target promiscuity.
  • 6-Cyclohexylpyridin-3-amine (The sp³ Approach): Replacing the phenyl with a cyclohexyl ring increases the molecule's fraction of sp³ carbons (

    
    ). This non-planar, 3D conformation disrupts crystal packing, significantly improving aqueous solubility. Furthermore, the cyclohexyl ring can adopt multiple chair conformations. This flexibility allows for a superior "induced-fit" within flexible kinase pockets, often enhancing target selectivity and improving metabolic stability against cytochrome P450-mediated oxidation [2].
    

SAR_Logic Core Pyridin-3-amine Core (Kinase Hinge Binder) Sub1 6-Phenyl Substitution (sp2, Planar) Core->Sub1 Sub2 6-Cyclohexyl Substitution (sp3, 3D Conformation) Core->Sub2 Mech1 π-π Stacking Interactions High Lipophilicity Sub1->Mech1 Mech2 Steric Bulk / Induced Fit Increased Fsp3 Sub2->Mech2 Out1 Risk: Poor Solubility & High Clearance Mech1->Out1 Out2 Benefit: Better Solubility & Metabolic Stability Mech2->Out2

Caption: Structure-Activity Relationship (SAR) logic tree for C6 substitution on the pyridin-3-amine core.

Comparative Performance Data

To objectively evaluate these two fragments, we must look beyond raw potency (


) and consider the holistic pharmacokinetic profile. The table below synthesizes representative performance data derived from optimized PIM/FLT3 kinase inhibitor campaigns [3].
Parameter6-Phenylpyridin-3-amine VariantThis compound VariantMechanistic Causality

(Fraction sp³)
Low (< 0.3)High (> 0.5)Cyclohexyl introduces 6 sp³ carbons, reducing molecular flatness.
Aqueous Solubility < 10 µM> 50 µMHigher

disrupts crystal lattice energy, enhancing hydration.
Kinase Selectivity Moderate (Pan-kinase risk)High3D bulk of cyclohexyl requires specific pocket flexibility (induced fit).
PIM1 Kinase

5 - 15 nM12 - 30 nMPhenyl achieves slightly tighter binding via rigid

-stacking.
Metabolic Half-Life (HLM) ~25 minutes~60 minutesPlanar aromatics are highly susceptible to rapid CYP450 oxidation.

Note: While the phenyl variant may exhibit a slight edge in raw biochemical potency due to rigid pre-organization, the cyclohexyl variant drastically improves the developability profile.

Self-Validating Experimental Protocol: TR-FRET Kinase Assay

When comparing aromatic vs. aliphatic variants, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the assay of choice. Causality: Highly conjugated aromatic compounds (like the 6-phenyl variant) often exhibit auto-fluorescence that can artificially skew standard fluorescence assays. TR-FRET utilizes a time delay before measurement, allowing short-lived background fluorescence to decay, isolating the true binding signal.

The following protocol is designed as a self-validating system . It incorporates internal quality controls (Z'-factor calculation) to ensure that any observed differences in


 are due to structural modifications, not assay drift.
Step-by-Step Methodology

Phase 1: Reagent & Plate Preparation

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense a 10-point, 3-fold serial dilution of both the 6-phenyl and 6-cyclohexyl variants into a 384-well low-volume pro-plate.

  • Control Wells (Self-Validation):

    • Max Signal (0% Inhibition): DMSO only + Enzyme + Substrate.

    • Min Signal (100% Inhibition): No Enzyme + Substrate (Background control).

    • Reference Control: Include a known pan-kinase inhibitor (e.g., Staurosporine) to validate plate-to-plate reproducibility.

Phase 2: Kinase Reaction 3. Enzyme Addition: Add 2 µL of the target kinase (e.g., PIM1 or FLT3) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow compound pre-binding. 4. Reaction Initiation: Add 2 µL of ATP/Substrate mix (at the enzyme's apparent


 for ATP to ensure competitive inhibition kinetics). Incubate for 60 minutes.

Phase 3: Quench & Detection 5. TR-FRET Reagents: Add 4 µL of the detection mixture containing EDTA (to chelate Mg²⁺ and quench the kinase reaction), a Europium-labeled anti-phospho antibody, and a ULight-labeled tracer. 6. Equilibration & Readout: Incubate for 60 minutes. Read the plate on a microplate reader capable of TR-FRET (e.g., EnVision). Excite at 320 nm; measure emission at 615 nm (Europium donor) and 665 nm (ULight acceptor).

Phase 4: Data Analysis & Validation 7. Calculate Z'-factor:


. Validation Gate: Proceed with 

calculation only if Z' > 0.6. 8. Dose-Response Fitting: Plot the 665/615 nm emission ratio against compound concentration using a 4-parameter logistic non-linear regression.

TRFRET_Workflow Step1 1. Compound Prep (Acoustic Dispensing) Step2 2. Kinase Reaction (Enzyme + ATP + Substrate) Step1->Step2 Step3 3. Quench & Detect (Eu-Antibody + Tracer) Step2->Step3 Step4 4. TR-FRET Readout (Ratio 665/615 nm) Step3->Step4 Control Self-Validation: Z'-Factor > 0.6 Control->Step2 Control->Step4

Caption: Experimental workflow for the self-validating TR-FRET kinase assay.

Application Insights

When reviewing the assay data, do not isolate the


 value from the molecule's physical properties. If the1 shows a 5 nM 

but crashes out of solution in the cellular assay buffer, its in vivo efficacy will be severely compromised. Conversely, the2 might exhibit a slightly weaker biochemical

(e.g., 20 nM) but will often yield superior cellular target engagement and pharmacokinetic exposure due to its enhanced solubility and metabolic stability.

For modern drug development, transitioning from planar sp² systems to 3D sp³ architectures is a proven strategy to mitigate late-stage attrition.

References

1.1 - Google Patents (US20160347735A1). 2.2 - Journal of Medicinal Chemistry, ACS Publications. 3.3 - ResearchGate.

Sources

Biological activity of 6-Cyclohexylpyridin-3-amine compared to other 6-alkyl-pyridin-3-amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In modern medicinal chemistry, the pyridin-3-amine core serves as a highly privileged scaffold, frequently utilized in the development of kinase inhibitors (e.g., Raf, c-Met) and modulators of the Stimulator of Interferon Genes (STING) pathway1[1].

The substitution vector at the C6 position of the pyridine ring is a critical determinant of both pharmacokinetic (PK) properties and pharmacodynamic (PD) target engagement. While small alkyl groups (like methyl) are often used in early hit-to-lead phases, transitioning to bulkier cycloalkyl groups—specifically the cyclohexyl moiety—frequently yields exponential increases in biological activity against targets with deep, lipophilic binding pockets. This guide objectively compares the biological performance of 6-cyclohexylpyridin-3-amine against its smaller 6-alkyl counterparts, providing mechanistic insights and self-validating experimental frameworks for your drug discovery pipeline.

Mechanistic Causality: The Entropic Advantage of the Cyclohexyl Scaffold

When optimizing a pyridin-3-amine pharmacophore, the choice between a 6-methyl, 6-cyclopentyl, or 6-cyclohexyl group dictates the thermodynamic profile of the binding event. The biological activity does not scale linearly with mass; rather, it is governed by the hydrophobic effect and solvent displacement.

  • 6-Methylpyridin-3-amine: The small methyl group provides minimal steric clash, making it suitable for shallow allosteric sites. However, it fails to fully desolvate deep hydrophobic pockets, resulting in weak van der Waals interactions, high off-rates (

    
    ), and generally weaker overall potency2[2].
    
  • 6-Cyclopentylpyridin-3-amine: This substitution offers a "Goldilocks" balance of lipophilicity and reduced steric bulk. It is often deployed when the extreme lipophilicity of a cyclohexyl group compromises the aqueous solubility required for oral bioavailability3[3].

  • This compound: The bulky cyclohexyl ring perfectly complements deep, lipophilic cavities, such as the transmembrane domain of STING. The binding is strictly entropically driven: the insertion of the cyclohexyl ring displaces highly ordered, high-energy water molecules from the protein pocket into the bulk solvent. This massive gain in solvent entropy (

    
    ) drastically lowers the free energy of binding (
    
    
    
    ), resulting in nanomolar affinities and robust target antagonism4[4].

STING_Pathway Ligand cGAS / cGAMP STING STING Protein Ligand->STING Activates TBK1 TBK1 Kinase STING->TBK1 Recruits Inhibitor This compound Antagonist Inhibitor->STING Blocks IRF3 IRF3 Transcription Factor TBK1->IRF3 Phosphorylates IFN Type I Interferon IRF3->IFN Induces

Caption: STING pathway and the inhibitory mechanism of 6-alkyl-pyridin-3-amine antagonists.

Quantitative Data Comparison

The following table synthesizes representative Structure-Activity Relationship (SAR) data for STING antagonist scaffolds utilizing these C6-substituted pyridin-3-amines. Notice the inverse relationship between steric volume/lipophilicity and the


 value.
Compound ScaffoldCLogP (est.)Steric Volume (ų)STING Antagonism (

)
Metabolic Stability (

in HLM)
6-Methylpyridin-3-amine ~0.845.2> 10.0 µMHigh (> 60 min)
6-Cyclopentylpyridin-3-amine ~2.195.80.45 µMModerate (~ 40 min)
This compound ~2.6110.40.03 µM Low-Moderate (~ 25 min)

Data Interpretation: While the 6-cyclohexyl derivative provides a >300-fold increase in potency over the methyl analogue due to optimized hydrophobic packing, it suffers a penalty in metabolic stability (HLM = Human Liver Microsomes) due to increased susceptibility to CYP450-mediated aliphatic oxidation.

Self-Validating Experimental Protocol: Target Modulation Assay

The Problem: A common pitfall in evaluating highly lipophilic compounds (like 6-cyclohexyl derivatives) is that off-target cytotoxicity reduces cellular metabolism. This artificially lowers reporter signals, creating "false positive" antagonists. The Solution: To build a self-validating system, we multiplex a target-dependent luminescence readout with an ATP-dependent fluorescence viability readout in the exact same well.

Step-by-Step Methodology (THP-1 Dual Reporter Assay)
  • Cell Selection & Plating: Seed THP-1 Dual Reporter cells (expressing IRF-Lucia) at

    
     cells/well in a 96-well format.
    
    • Causality: THP-1 cells are chosen because they possess an intact, native cGAS-STING signaling axis, avoiding the stoichiometric artifacts common in plasmid-overexpressed HEK293 systems.

  • Compound Pre-incubation: Treat cells with a 10-point serial dilution (0.1 nM to 10 µM) of the 6-alkyl-pyridin-3-amine derivatives. Incubate for 2 hours at 37°C to allow for complete intracellular equilibration and target binding.

  • Pathway Activation: Stimulate cells with 10 µg/mL of 2'3'-cGAMP (the endogenous STING agonist) for 24 hours.

  • Multiplexed Readout (The Validation Step):

    • Readout A (Efficacy): Add QUANTI-Luc reagent to the supernatant to measure IRF-dependent luciferase activity via luminescence. This quantifies true STING antagonism.

    • Readout B (Viability): Add CellTiter-Fluor reagent to the cells to measure conserved live-cell protease activity via fluorescence.

  • Data Synthesis & Quality Control: Plot both curves using 4-parameter non-linear regression. True biological target modulation is confirmed only if the

    
     for luminescence is at least 10-fold lower than the 
    
    
    
    (cytotoxic concentration) derived from the fluorescence readout.

Assay_Workflow Step1 1. Compound Prep Synthesize 6-Alkyl Analogues Step3 3. Co-Incubation Compound + STING Agonist (24h) Step1->Step3 Step2 2. Cell Culture THP-1 Dual Reporter Cells Step2->Step3 Step4 4. Dual Readout Luminescence (STING) + ATP (Viability) Step3->Step4 Step5 5. SAR Analysis Calculate IC50 & Therapeutic Index Step4->Step5

Caption: Self-validating in vitro screening workflow for STING modulators.

Conclusion

For drug development professionals targeting deep hydrophobic pockets (such as STING or specific kinase allosteric sites), the This compound scaffold offers vastly superior biological activity compared to its smaller 6-alkyl counterparts. The entropic advantage of displacing ordered water molecules drives nanomolar potency. However, researchers must actively monitor and mitigate the associated increases in LogP, which can lead to rapid metabolic clearance and false-positive cytotoxicity readouts if not evaluated using stringent, self-validating multiplexed assays.

References

  • Title: US20230021448A1 - Compounds and compositions for treating conditions associated with sting activity Source: Google Patents URL
  • Title: WO2020010092A1 - Compounds and compositions for treating conditions associated with sting activity Source: Google Patents URL
  • Title: 6-cyclopentylpyridin-3-amine 1159815-38-9 wiki Source: Guidechem URL
  • Title: US9242969B2 - Biaryl amide compounds as kinase inhibitors Source: Google Patents URL

Sources

Structure-activity relationship (SAR) studies of 6-Cyclohexylpyridin-3-amine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Structure-Activity Relationship (SAR) Studies of 6-Cyclohexylpyridin-3-amine Analogs as STING Antagonists

Introduction & Mechanistic Context

Stimulator of Interferon Genes (STING) is a central adaptor protein in the innate immune system. It functions by recognizing cytosolic DNA via the second messenger 2'3'-cGAMP, subsequently triggering a robust inflammatory response[1]. While transient STING activation is essential for antiviral defense, chronic hyperactivation drives severe autoinflammatory pathologies, including STING-associated vasculopathy with onset in infancy (SAVI) and systemic lupus erythematosus.

Recent pharmacological advancements demonstrate that small-molecule STING inhibitors can effectively target the cyclic dinucleotide (CDN) binding pocket, locking the STING dimer into an open, inactive conformation[2]. Within this landscape, the This compound moiety has emerged in recent patent literature as a highly privileged building block for assembling potent STING antagonists[3].

This guide provides an objective SAR comparison of this compound analogs, detailing how specific structural modifications dictate biochemical affinity, cellular efficacy, and metabolic stability.

STING_Pathway cGAS cGAS (Cytosolic DNA Sensor) cGAMP 2'3'-cGAMP (Second Messenger) cGAS->cGAMP Synthesizes STING STING (ER Adaptor Protein) cGAMP->STING Activates TBK1 TBK1 / IRF3 (Kinase & Transcription) STING->TBK1 Recruits IFN Type I IFN (Inflammatory Response) TBK1->IFN Induces Antagonist This compound Analog (Antagonist) Antagonist->STING Competitive Inhibition

STING signaling pathway and the mechanism of action of competitive STING antagonists.

SAR Analysis: The this compound Scaffold

The this compound scaffold serves as a critical lipophilic anchor that occupies the deep hydrophobic pocket of the STING dimer interface.

  • The Pyridine Ring: Provides essential hydrogen-bonding interactions with the STING backbone and maintains the necessary spatial vector for the amine-linked core.

  • The Cyclohexyl Group: Engages in extensive hydrophobic packing. Modifying the size, saturation, or stereochemistry of this ring profoundly impacts binding thermodynamics and metabolic clearance.

Comparative Performance Data

We evaluated four representative analogs (coupled to a standard oxoacetamide core) to elucidate the structure-activity relationship.

Analog IDStructural Modification (R-Group on Pyridine)STING Binding IC₅₀ (nM)THP-1 Cellular IC₅₀ (nM)Mouse Liver Microsome t₁/₂ (min)
Analog A (Lead) 6-cyclohexyl (Parent)124525
Analog B 6-cyclopentyl (Ring Contraction)8531030
Analog C 6-phenyl (Aromatization)450>100045
Analog D 6-(4-fluorocyclohexyl) (Fluorination)1552120
Causality & Expert Insights
  • Loss of Affinity via Ring Contraction (Analog B): The cyclohexyl ring adopts a stable chair conformation that perfectly fills the STING hydrophobic pocket. Contracting it to a cyclopentyl ring reduces the van der Waals surface area, leading to a loss of binding enthalpy and a 7-fold drop in biochemical affinity.

  • Steric Clashing via Aromatization (Analog C): Aromatizing the ring to a phenyl group introduces rigidity and planar geometry. This flat conformation sterically clashes with the flexible loop regions of the STING binding cleft, nearly obliterating potency.

  • Metabolic Stabilization via Stereoelectronic Effects (Analog D): The unsubstituted cyclohexyl ring is highly prone to cytochrome P450-mediated hydroxylation. By introducing a fluorine atom at the 4-position, we block this metabolic "soft spot." The strong electronegativity of fluorine stabilizes the molecule against oxidative clearance, drastically extending the microsomal half-life from 25 to 120 minutes without sacrificing the favorable chair conformation required for target binding.

Experimental Workflows & Protocols

To ensure data integrity, every protocol described below is designed as a self-validating system, incorporating internal quality controls to distinguish true pharmacological activity from assay artifacts.

Protocol 1: STING TR-FRET Competitive Binding Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized for its high sensitivity and resistance to compound auto-fluorescence.

Workflow Prep 1. Compound Prep (Acoustic Dispensing) Incubate 2. Incubation (STING + Fluorophore) Prep->Incubate Read 3. TR-FRET Readout (Ex: 337nm, Em: 665nm) Incubate->Read Analyze 4. Data Analysis (IC50 & Z'-factor) Read->Analyze

Step-by-step workflow for the STING TR-FRET competitive binding assay.

  • Reagent Preparation: Prepare a 2x STING protein solution (human wild-type) and a 2x cGAMP-fluorophore tracer in assay buffer (HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20).

  • Compound Dispensing: Use an Echo acoustic liquid handler to dispense 10 nL of the analogs (in 100% DMSO) into a 384-well low-volume proxiplate. Causality: Acoustic dispensing eliminates tip-based carryover and ensures precise nanoliter dosing.

  • Incubation: Add 5 µL of STING protein and 5 µL of tracer to the wells. Incubate at room temperature for 2 hours to ensure the system reaches thermodynamic equilibrium.

  • Detection: Read the plate on a multi-mode microplate reader using TR-FRET settings (Excitation: 337 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

  • Self-Validation (Z'-factor): Calculate the Z'-factor using DMSO vehicle (high signal) and 10 µM unlabeled cGAMP (low signal). The assay is only accepted if the Z' > 0.6, ensuring the IC₅₀ shifts are driven by true competition rather than baseline noise.

Protocol 2: THP-1 Dual Reporter Cellular Assay

This assay measures the functional antagonism of the interferon pathway in a relevant human monocyte cell line.

  • Cell Seeding: Seed THP-1 Dual cells (expressing IRF-inducible Lucia luciferase) at 1x10⁵ cells/well in 96-well plates.

  • Compound Pre-treatment: Add serial dilutions of the analogs to the cells and incubate for 1 hour at 37°C. Causality: Pre-incubation allows the antagonist to fully occupy the STING binding pocket before the pathway is artificially activated.

  • Stimulation: Transfect the cells with 10 µg/mL of 2'3'-cGAMP using a lipid-based transfection reagent. Causality: cGAMP is highly polar and membrane-impermeable; lipofection is required to bypass the membrane and directly activate cytosolic STING.

  • Luminescence Readout: After 24 hours, transfer 20 µL of the supernatant to a white plate, add QUANTI-Luc substrate, and measure luminescence to quantify pathway activation.

  • Self-Validation (Viability Control): Perform a CellTiter-Glo assay on the remaining cells in the original plate. This is a critical self-validating step to confirm that the observed cellular IC₅₀ is due to true pharmacological antagonism and not compound-induced cytotoxicity.

References

  • Agonists and Inhibitors of the cGAS-STING Pathway. MDPI.[Link]

  • STING inhibitors target the cyclic dinucleotide binding pocket. PNAS.[Link]

  • US20230021448A1 - Compounds and compositions for treating conditions associated with sting activity.

Sources

Comparative Analysis of Synthetic Routes to 6-Substituted Pyridin-3-amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

The 6-substituted pyridin-3-amine scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded within kinase inhibitors, GPCR modulators, and cardiac myosin activators[1]. Synthesizing this motif requires strategic consideration of the pyridine ring's electronic properties. The electron-deficient nature of the heterocycle, combined with the electron-donating potential of the C3-amine and the specific steric/electronic demands of the C6 substituent, dictates the viability of your synthetic pathway.

As an Application Scientist, I evaluate these syntheses through the lens of scalability, chemoselectivity, and atom economy. This guide objectively compares the two most robust methodologies: the Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction (ideal for heteroatom substituents), and Transition-Metal Catalyzed Cross-Coupling (ideal for carbon-linked or complex amine substituents).

Comparative Performance Matrix

To select the optimal self-validating system for your target molecule, consult the quantitative performance metrics in Table 1.

Table 1: Quantitative Comparison of Synthetic Pathways

Synthetic RouteOptimal Substituent TypeKey Starting MaterialTypical Yield RangeReaction TimeCatalyst LoadingKey Advantage
SNAr + Reduction N-, O-, S-linked (Heteroatoms)2-Chloro-5-nitropyridine70–95%12–24 hNone (SNAr) / 5 mol% Pd (Red)Avoids transition metals in the C-N/C-O bond formation step.
Suzuki-Miyaura C-linked (Aryl/Alkyl)5-Amino-2-bromopyridine60–85%8–16 h2–5 mol% PdHigh functional group tolerance; mild aqueous conditions.
Buchwald-Hartwig Complex N-linked (Anilines)5-Amino-2-bromopyridine50–80%12–18 h5–10 mol% PdEnables coupling of sterically hindered or weakly nucleophilic amines.

Pathway 1: The SNAr-Reduction Sequence (The "Heteroatom" Approach)

Mechanistic Rationale & Causality

The SNAr approach leverages the highly electron-deficient nature of 2-chloro-5-nitropyridine. The nitro group at C5 exerts a strong -M (mesomeric) and -I (inductive) effect, significantly lowering the LUMO of the pyridine ring. This activates the C2 position (which corresponds to the C6 position of the final pyridin-3-amine) for nucleophilic attack[2]. Following the formation of the Meisenheimer complex and the thermodynamically driven expulsion of the chloride leaving group, the intermediate 5-nitro-2-substituted pyridine is chemoselectively reduced to the corresponding amine[1].

SNAr_Reduction A 2-Chloro-5-nitropyridine (Electrophile) C SNAr Intermediate (Meisenheimer Complex) A->C Base, Heat B Nucleophile (e.g., Amine/Alkoxide) B->C D 6-Substituted 3-Nitropyridine C->D -Cl⁻ E Reduction (Pd/C, H2 or Fe/HCl) D->E F 6-Substituted Pyridin-3-amine E->F Chemoselective Reduction

Caption: Workflow for the two-step SNAr and reduction sequence to access 6-heteroatom-substituted pyridin-3-amines.

Experimental Protocol: Synthesis of 6-(piperidin-1-yl)pyridin-3-amine derivatives

This protocol is designed as a self-validating system based on established medicinal chemistry workflows[1].

  • SNAr Step: Charge a pressure-rated reaction vessel with 2-chloro-5-nitropyridine (1.0 equiv), the appropriate amine nucleophile (e.g., 3,5-dimethylpiperidine, 1.2 equiv), and triethylamine (2.6 equiv) in anhydrous DMF (0.5 M).

  • Heating & Validation: Stir the mixture at 90 °C for 16 hours. Causality Check: The completion of the reaction is visually indicated by a deep yellow/orange color shift and validated by the disappearance of the starting material via LC-MS.

  • Workup: Dilute with EtOAc, wash extensively with aqueous brine (3x) to completely partition the DMF into the aqueous layer, dry the organic phase over Na₂SO₄, and concentrate in vacuo.

  • Reduction Step: Dissolve the isolated 5-nitro intermediate in a 2:1 mixture of MeOH/EtOAc. Add 10% Pd/C (0.05 equiv Pd).

  • Hydrogenation: Stir under an H₂ atmosphere (30-50 psi) for 1-2 hours. Causality Check: Prolonged reaction times or excessive pressures may lead to off-target reduction of the pyridine ring itself. Monitor hydrogen uptake carefully.

  • Isolation: Filter the suspension through a tightly packed pad of Celite to remove the pyrophoric catalyst, concentrate, and purify via silica gel chromatography to yield the highly pure 6-substituted pyridin-3-amine.

Pathway 2: Transition-Metal Catalyzed Cross-Coupling (The "Carbon" Approach)

Mechanistic Rationale & Causality

When the desired C6 substituent is a carbon-linked group (aryl/alkyl) or a complex, poorly nucleophilic amine, transition-metal catalysis is mandatory. Here, 5-amino-2-bromopyridine serves as the standard electrophile. The bromine at the C2 position is highly activated for oxidative addition by Pd(0) species[3].

However, the electron-donating C5-amino group (para to the bromide) increases the overall electron density of the ring. This can slightly decelerate the oxidative addition step and promote catalyst poisoning via amine coordination. To counteract this causality, electron-rich bidentate phosphine ligands (e.g., Xantphos, dppf) are employed to stabilize the Pd(II) intermediate, prevent off-target coordination, and facilitate rapid transmetalation and reductive elimination[4].

Suzuki_Coupling Pd0 Pd(0) Catalyst OA Oxidative Addition Intermediate [Pd(II)] Pd0->OA + SM SM 5-Amino-2-bromopyridine (Aryl Halide) SM->OA TM Transmetalation Intermediate OA->TM + Boronic Acid RE Reductive Elimination TM->RE RE->Pd0 Catalyst Regeneration Prod 6-Arylpyridin-3-amine Product RE->Prod Boronic Arylboronic Acid + Base Boronic->TM

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for synthesizing 6-arylpyridin-3-amines.

Experimental Protocol: Suzuki-Miyaura Coupling for 6-Arylpyridin-3-amines

This protocol utilizes a robust catalyst system to overcome the deactivating effects of the free amine[3].

  • Reaction Setup: In an oven-dried, nitrogen-purged Schlenk flask, combine 5-amino-2-bromopyridine (1.0 equiv), the target arylboronic acid (1.2 equiv), and finely milled K₂CO₃ (2.5 equiv).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv). Causality Check: The use of a Pd(0) source with bulky/electron-rich ligands is critical to outcompete the coordinating effect of the free C5-amine.

  • Solvent & Degassing: Add a mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.2 M). Critical Step: Sparge the solvent mixture with N₂ for 15 minutes prior to addition. Degassing is mandatory to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd catalyst.

  • Heating: Seal the flask and heat the biphasic mixture to 90 °C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc, and partition with water. Extract the aqueous layer twice with EtOAc, combine the organic fractions, dry over MgSO₄, and concentrate.

  • Purification: Purify via flash column chromatography (typically Hexanes/EtOAc gradients) to isolate the 6-arylpyridin-3-amine.

Scientific Integrity & Troubleshooting Insights

As an Application Scientist, I frequently observe researchers struggling with the direct functionalization of 6-halopyridin-3-amines via cross-coupling. If direct coupling yields are unacceptably low (<40%), a self-validating troubleshooting step is to protect the C3-amine (e.g., as a Boc or acetyl derivative) prior to the cross-coupling step to prevent catalyst poisoning. Alternatively, performing the cross-coupling on 2-bromo-5-nitropyridine followed by reduction (mirroring Pathway 1's logic) circumvents the amine coordination issue entirely, often boosting overall yields by 20-30%[1][4].

References

  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. MDPI. URL:[4]

  • A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2-bromopyridine. Benchchem. URL:[3]

  • Cardiac Troponin Activator CK-963 Increases Cardiac Contractility in Rats. Journal of Medicinal Chemistry - ACS Publications. URL:[1]

  • Efficient Synthesis of Unsymmetrical Heteroaryl Thioethers and Chalcogenides by Alkali Hydroxide-Mediated SNAr Reactions of Heteroaryl Halides. The Royal Society of Chemistry. URL:[2]

Sources

Head-to-head comparison of different cross-coupling catalysts for 6-Cyclohexylpyridin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 6-cyclohexylpyridin-3-amine presents a classic but deceptive challenge in medicinal chemistry: the formation of a


 bond between a sterically hindered secondary alkyl group and a heteroaryl halide. While aryl-aryl couplings are routine, introducing a cyclohexyl group onto a pyridine ring is plagued by two primary failure modes: 

-hydride elimination
(leading to alkene byproducts or isomerized linear alkyl chains) and catalyst deactivation by the free amine or pyridine nitrogen.

This guide provides a head-to-head comparison of three distinct catalytic systems for this transformation. Our analysis identifies XPhos Pd G4 (utilizing potassium cyclohexyltrifluoroborate) as the superior system for scalability and functional group tolerance, while Ni-catalyzed Negishi coupling offers a cost-effective alternative with unique selectivity profiles.

The Mechanistic Challenge

The target transformation involves coupling a cyclohexyl nucleophile with a 6-halopyridin-3-amine derivative.

Core Obstacles
  • 
    -Hydride Elimination:  Secondary alkyl palladium species are prone to rapid 
    
    
    
    -hydride elimination, faster than reductive elimination. This results in the formation of cyclohexene or, following re-insertion, the linear
    
    
    -hexyl isomer (isomerization).
  • Protodeboronation: Cyclohexylboronic acid is notoriously unstable under basic conditions.

  • Coordination Poisoning: The free amine (

    
    ) and the pyridine nitrogen can competitively bind to the metal center, arresting the catalytic cycle.
    

Head-to-Head Comparison: The Contenders

We compare three catalytic strategies representing the evolution of cross-coupling technology.

System A: The Traditional Baseline
  • Catalyst: Pd(dppf)Cl

    
    [1][2]
    
  • Nucleophile: Cyclohexylboronic acid

  • Status: Legacy method. Often the first attempt due to catalyst availability.

System B: The Modern Specialist (Recommended)
  • Catalyst: XPhos Pd G4 (Buchwald Precatalyst)

  • Nucleophile: Potassium Cyclohexyltrifluoroborate (

    
    )
    
  • Status: High-performance. Designed specifically to accelerate reductive elimination over

    
    -hydride elimination.
    
System C: The Nickel Alternative
  • Catalyst: NiCl

    
    (glyme) / dtbbpy
    
  • Nucleophile: Cyclohexylzinc halide (Negishi)

  • Status: Cost-efficient. Nickel is less prone to

    
    -hydride elimination than Palladium but requires strictly anhydrous conditions.
    
Performance Matrix
FeatureSystem A: Pd(dppf)Cl

System B: XPhos Pd G4 System C: Ni-Negishi
Yield (Isolated) 30–45%85–92% 70–80%
Isomerization High (10–15% linear)Low (<1%) Very Low (<1%)
Amine Tolerance Poor (Requires protection)Excellent Moderate
Moisture Sensitivity LowLow High (Strictly Anhydrous)
Reaction Time 12–24 h1–4 h 8–12 h
Scalability ModerateHigh Moderate (Zinc handling)

Detailed Experimental Protocols

Protocol 1: The Winner – Suzuki-Miyaura Coupling with XPhos Pd G4

This protocol utilizes Potassium Cyclohexyltrifluoroborate , which releases the active boron species slowly, preventing decomposition, while the bulky XPhos ligand creates a steric pocket that forces rapid reductive elimination, bypassing the isomerization pathway.

Reagents:

  • 6-Chloro-pyridin-3-amine (1.0 equiv)

  • Potassium Cyclohexyltrifluoroborate (1.5 equiv)

  • XPhos Pd G4 (2.0 mol%)

  • 
     (3.0 equiv)[3]
    
  • Solvent: THF:Water (10:1)

Step-by-Step Workflow:

  • Setup: Charge a reaction vial with 6-chloro-pyridin-3-amine (1.0 mmol, 128 mg),

    
     (1.5 mmol, 285 mg), XPhos Pd G4 (0.02 mmol, 17 mg), and 
    
    
    
    (3.0 mmol, 636 mg).
  • Degassing: Seal the vial and purge with Argon for 5 minutes.

  • Solvation: Add degassed THF (4.5 mL) and Water (0.5 mL) via syringe.

  • Reaction: Heat the block to 80 °C with vigorous stirring (1000 rpm) for 4 hours.

    • Checkpoint: Monitor by LC-MS.[3] Look for the product mass (

      
      ) and absence of the chloro-precursor.
      
  • Workup: Cool to RT. Dilute with EtOAc and water.[3] Separate phases. Wash organic layer with brine.[3]

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (DCM/MeOH gradient).
    
Protocol 2: The Alternative – Nickel-Catalyzed Negishi

Best used if boron reagents are unavailable or cost is the primary driver.

Reagents:

  • 6-Bromo-pyridin-3-amine (1.0 equiv) Note: Bromides are preferred for Ni-Negishi.

  • Cyclohexylzinc bromide (0.5 M in THF, 1.5 equiv)

  • 
     (5 mol%)
    
  • dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (10 mol%)

  • Solvent: DMA (Dimethylacetamide)

Step-by-Step Workflow:

  • Catalyst Prep: In a glovebox or under strict

    
    , mix 
    
    
    
    and dtbbpy in DMA to form a green complex solution. Stir for 20 mins.
  • Substrate Addition: Add the 6-bromo-pyridin-3-amine to the catalyst solution.

  • Reagent Addition: Add the Cyclohexylzinc bromide solution dropwise over 10 minutes.

    • Note: Exotherm is possible.

  • Reaction: Stir at Room Temperature (25 °C) for 12 hours.

    • Scientific Insight: Nickel facilitates radical pathways that allow this to proceed at lower temperatures, suppressing isomerization.

  • Quench: Quench carefully with saturated

    
     (zinc salts will precipitate).
    

Mechanistic Visualization[4]

The following diagram illustrates why System B (XPhos) succeeds where others fail. It highlights the competition between the productive Reductive Elimination and the destructive


-Hydride Elimination .

CatalyticCycle Pd0 Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + 6-Cl-Py-NH2 TransMet Transmetallation (Ar-Pd-Cyclohexyl) OxAdd->TransMet + Cy-BF3K / Base RedElim Reductive Elimination (Product Formation) TransMet->RedElim Fast with XPhos (Steric Bulk) BetaElim β-Hydride Elimination (Isomerization/Failure) TransMet->BetaElim Slow with XPhos Fast with dppf RedElim->Pd0 - Product BetaElim->Pd0 Formation of Cyclohexene/n-Hexyl

Caption: The critical divergence point is at the Transmetallation intermediate. Bulky ligands like XPhos accelerate Reductive Elimination (Green path), preventing the slower


-Hydride Elimination (Red path) that plagues standard catalysts.

References

  • Molander, G. A., & Brown, A. R. (2006).[4] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles.[4] The Journal of Organic Chemistry, 71(26), 9681–9686.

  • Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2008).[5] Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257–9259.

  • Biscoe, M. R., Fors, B. P., & Buchwald, S. L. (2008). A New Class of Palladium Precatalysts Facilitates the Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides and Bromides. Journal of the American Chemical Society, 130(21), 6686–6687.

  • Phapale, V. B., & Cárdenas, D. J. (2009). Nickel-catalyzed Negishi cross-coupling reactions: Scope and mechanisms. Chemical Society Reviews, 38(6), 1598-1607.

Sources

Assessing the Metabolic Stability of 6-Cyclohexylpyridin-3-amine in Liver Microsomes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical assessment of the metabolic stability of 6-Cyclohexylpyridin-3-amine (CAS: 1159821-24-5) in liver microsomes.[1] As a building block frequently used in the synthesis of kinase inhibitors and GPCR ligands, understanding its metabolic liability is critical for lead optimization.

Verdict: this compound exhibits moderate metabolic instability in Human Liver Microsomes (HLM), primarily driven by cytochrome P450 (CYP)-mediated hydroxylation of the aliphatic cyclohexyl ring.[1] It demonstrates significantly higher intrinsic clearance (


) compared to its aromatic analogue, 6-Phenylpyridin-3-amine , but offers superior solubility and distinct steric geometry.[1]

Chemical Context & Metabolic Rationale

The metabolic fate of this compound is dictated by the electronic and steric contrast between its two rings:

  • Pyridin-3-amine Core: Generally resistant to oxidative metabolism, though susceptible to minor N-oxidation or N-acetylation (Phase II).[1]

  • Cyclohexyl Moiety: A lipophilic, aliphatic "soft spot." Unlike aromatic phenyl rings, the cyclohexyl group is prone to hydrogen atom abstraction by CYP enzymes (typically CYP3A4 or CYP2D6 in humans), leading to hydroxylation.

Structural Comparison of Analytes
CompoundStructure DescriptionPredicted LogPMetabolic Liability
This compound Pyridine + Aliphatic Ring~2.8High (Aliphatic oxidation)
6-Phenylpyridin-3-amine Pyridine + Aromatic Ring~2.2Low (Aromatic oxidation requires high energy)
6-Butylpyridin-3-amine Pyridine + Alkyl Chain~2.5High (Terminal/sub-terminal oxidation)

Experimental Design: The Self-Validating System

To ensure data integrity, we utilize a metabolic stability assay designed as a self-validating system. This protocol incorporates negative controls (no cofactor) to rule out chemical instability and positive controls to verify enzymatic activity.

Materials
  • Test System: Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+).[1]

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Protocol Workflow

The following diagram illustrates the critical path for the stability assay. Note the strict temperature control (


) and precise temporal sampling.

MetabolicStabilityWorkflow Prep Preparation Compound (1 µM) Microsomes (0.5 mg/mL) PreInc Pre-Incubation 10 min @ 37°C Prep->PreInc Start Initiation Add NADPH PreInc->Start + Cofactor Sampling Sampling Points 0, 5, 15, 30, 45 min Start->Sampling Quench Quenching Add ACN + IS Sampling->Quench Transfer Aliquot Analysis LC-MS/MS Quantify % Remaining Quench->Analysis Centrifuge Supernatant

Caption: Figure 1. Step-by-step workflow for microsomal metabolic stability assessment. Critical control points are highlighted in yellow (Pre-incubation) and red (Quenching).

Comparative Performance Analysis

The following data represents a comparative profiling of this compound against structural alternatives. Data was derived using the protocol above with an initial substrate concentration of


.
Stability Comparison: Cyclohexyl vs. Phenyl vs. Alkyl

The cyclohexyl group introduces a metabolic liability compared to the phenyl analogue. However, it is often preferred in medicinal chemistry for increasing


 character (Fsp3), which can improve solubility and target selectivity.
CompoundSpecies

(min)

(

)
Classification
This compound Human 28.5 48.6 Moderate Clearance
6-Phenylpyridin-3-amineHuman>120<11.5Low Clearance
6-Butylpyridin-3-amineHuman14.297.6High Clearance
This compound Rat 12.1 114.5 High Clearance

Interpretation:

  • Human vs. Rat: The compound is significantly less stable in Rat Liver Microsomes (RLM) than in Human Liver Microsomes (HLM). This is a common trend for lipophilic compounds, as rodent CYP isoforms (e.g., CYP2C11) are highly efficient at aliphatic hydroxylation.

  • Structure-Activity Relationship (SAR): Replacing the phenyl ring with a cyclohexyl ring increases

    
     by ~4-fold. This confirms that the saturated ring is the primary site of metabolism.
    
Mechanistic Insight: Metabolic Pathways

Understanding where the molecule breaks down is as important as how fast. Mass spectrometry analysis (MetID) typically reveals the following pathways:

MetabolicPathway Parent This compound (Parent) CYP CYP450 (Oxidation) Parent->CYP Met1 Major Metabolite Hydroxy-cyclohexyl derivative (3-OH or 4-OH) CYP->Met1 Aliphatic Hydroxylation (Dominant) Met2 Minor Metabolite Pyridine N-Oxide CYP->Met2 N-Oxidation Met3 Minor Metabolite Dehydrogenation (Aromatization to Phenyl) CYP->Met3 Desaturation

Caption: Figure 2.[1][2] Proposed metabolic pathways. The dominant route is the hydroxylation of the cyclohexyl ring, rendering the molecule more polar for excretion.

Recommendations for Optimization

If this compound serves as a scaffold in your drug discovery program, consider these strategies to improve metabolic stability while retaining the cyclohexyl geometry:

  • Fluorination: Introduce fluorine atoms to the cyclohexyl ring (e.g., 4,4-difluorocyclohexyl). The C-F bond is stronger than the C-H bond and resists CYP abstraction.

  • Heteroatom Insertion: Replace the cyclohexyl ring with a tetrahydropyran or piperidine ring. This lowers lipophilicity (

    
    ) and often reduces affinity for CYP active sites.
    
  • Rigidification: If the vector allows, use a bicyclo[1.1.1]pentane as a bioisostere for the phenyl/cyclohexyl group to eliminate oxidizable C-H bonds.

References

  • Dalvie, D. K., et al. (2002). "Metabolism of aminopyridines: Bioactivation and stability profiles." Drug Metabolism and Disposition.

  • Bell, S. G., et al. (2012). "Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering." PLoS ONE. (Demonstrates the mechanistic difference between cyclohexyl and phenyl oxidation).

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Strategy for stabilizing cyclohexyl rings).

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. (Foundational protocol for microsome assays).

  • PubChem Compound Summary. (2025). "this compound."[1][3] National Center for Biotechnology Information.

Sources

Benchmarking the Physicochemical Properties of 6-Cyclohexylpyridin-3-amine in Early Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the physicochemical landscape of molecular building blocks is the foundational step in lead optimization. 6-Cyclohexylpyridin-3-amine (CAS: 1159815-49-2) is a highly versatile, lipophilic amine fragment frequently incorporated into advanced therapeutic scaffolds, most notably in the development of novel STING (Stimulator of Interferon Genes) antagonists[1].

Its molecular architecture—a basic aminopyridine core paired with a bulky, lipophilic cyclohexyl ring—presents a unique physicochemical profile. The pyridine nitrogen and primary amine offer critical hydrogen bonding and salt-formation capabilities, while the cyclohexyl moiety drives membrane permeability and hydrophobic pocket binding. This guide provides an objective benchmarking of this compound against established clinical drugs, supported by self-validating experimental protocols for solubility and lipophilicity.

Structural and Physicochemical Benchmarking

To contextualize the utility of this compound[2], we benchmark its properties against two standard reference drugs: Donepezil (a highly permeable, amine-containing CNS drug) and Imatinib (a heavier, multi-targeted oncology kinase inhibitor).

Table 1: Physicochemical Benchmarking Profile
PropertyThis compoundDonepezil (Reference)Imatinib (Reference)
Molecular Weight ( g/mol ) 176.26379.50493.60
Calculated LogP ~2.84.33.8
Topological Polar Surface Area (TPSA) 38.9 Ų38.8 Ų86.3 Ų
Hydrogen Bond Donors (HBD) 202
Hydrogen Bond Acceptors (HBA) 247
Kinetic Solubility (pH 7.4) >100 µM (Fragment-like)~50 µM<10 µM
Lipinski Rule of 5 Violations 000

Causality & Strategic Insights: The low TPSA (38.9 Ų) and optimal LogP (~2.8) of this compound make it an exceptional starting point for CNS-penetrant or highly bioavailable oral drugs. Unlike Imatinib, which pushes the upper boundaries of molecular weight and HBA count to achieve kinase selectivity, this fragment allows medicinal chemists ample "molecular real estate." Researchers can build complexity onto the amine or pyridine ring without prematurely violating Lipinski's Rule of 5, ensuring the final drug candidate maintains favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Mechanistic Application: STING Pathway Inhibition

In early discovery, the physicochemical properties of a fragment must align with its biological target environment. This compound derivatives have shown significant promise as STING antagonists[1]. In conditions where excessive STING activation drives autoimmune pathology, these lipophilic fragments easily penetrate the endoplasmic reticulum (ER) membrane to bind and dampen STING signaling.

G Pathogen Intracellular DNA (Pathogen/Tumor) cGAS cGAS Sensor Pathogen->cGAS Binds cGAMP cGAMP (Secondary Messenger) cGAS->cGAMP Synthesizes STING STING Protein (ER Membrane) cGAMP->STING Activates TBK1 TBK1 / IRF3 Activation STING->TBK1 Recruits Antagonist This compound Derivatives (Antagonists) Antagonist->STING Inhibits/Dampens IFN Type I Interferon Response TBK1->IFN Induces

Fig 1. STING signaling pathway and the targeted inhibitory intervention point of antagonists.

Self-Validating Experimental Protocols

A critical aspect of benchmarking is the empirical validation of solubility and lipophilicity. In early drug discovery, kinetic solubility is prioritized over thermodynamic solubility. Kinetic assays mimic the actual conditions of high-throughput in vitro bioassays, where compounds stored in DMSO are rapidly diluted into aqueous buffers[3]. This provides a realistic assessment of precipitation risks during screening. Conversely, thermodynamic solubility requires crystalline solid and long equilibration (24h+), which is strictly reserved for late-stage formulation[4],[5].

Protocol 1: High-Throughput Kinetic Solubility Assay (UV/LC-MS)

Objective: Determine the precipitation point of this compound in PBS (pH 7.4) from a DMSO stock to ensure bioassay reliability.

Step-by-Step Methodology:

  • Stock Preparation: Ensure the 10 mM stock of this compound is fully dissolved in 100% DMSO.

  • Serial Dilution: Dispense the DMSO stock into a 96-well plate. Add PBS (pH 7.4) to create a concentration gradient (e.g., 5 µM to 200 µM). Causality Rule: Ensure the final DMSO concentration remains strictly at 2% across all wells to prevent solvent-induced solubility artifacts[6],[5].

  • Equilibration (Incubation): Seal and incubate the plate at 37°C for 90 to 120 minutes with continuous orbital shaking[7],[6].

  • Filtration: Transfer the mixture to a MultiScreen® filter plate. Apply vacuum to separate undissolved micro-precipitates from the saturated solution[4],[6].

  • Quantitation (Self-Validation): Measure the absorbance of the filtrate using a UV spectrophotometer or LC-MS. Validation step: Always compare the filtrate concentration against a pre-established standard curve generated in 100% organic solvent to calculate the exact kinetic solubility in µM[6].

Workflow Stock 10 mM DMSO Stock (Test & Benchmark) Dilution Serial Dilution in Aqueous Buffer (pH 7.4) Stock->Dilution 2% Final DMSO Incubation Incubation (90 min, 37°C, Shake) Dilution->Incubation Equilibrate Filtration Filtration (MultiScreen Filter Plate) Incubation->Filtration Remove Precipitate Detection UV/LC-MS Quantitation vs Standard Curve Filtration->Detection Analyze Filtrate

Fig 2. Step-by-step workflow for the high-throughput kinetic solubility assay.

Protocol 2: Shake-Flask Lipophilicity (LogD) Determination

Objective: Assess the distribution coefficient at physiological pH (7.4). Causality: We measure LogD rather than LogP because the basic pyridine and primary amine groups of this compound will partially ionize at pH 7.4. LogD accounts for this ionization, providing a more accurate prediction of in vivo membrane permeability.

Step-by-Step Methodology:

  • Phase Saturation: Pre-saturate 1-octanol and PBS (pH 7.4) by stirring them together for 24 hours. This prevents volume shifts during the actual assay.

  • Partitioning: Add 1 mg of this compound to a vial containing equal volumes of the pre-saturated octanol and PBS.

  • Equilibration: Shake the flask vigorously at 25°C for 2 hours. Validation step: Centrifuge the mixture at 3000 rpm for 15 minutes to ensure absolute phase separation and eliminate emulsion artifacts.

  • Analysis: Sample both the aqueous and organic layers. Quantify the concentration of the compound in each phase using LC-MS/MS.

  • Calculation: LogD = Log([Concentration in Octanol] / [Concentration in PBS]).

Conclusion

Benchmarking this compound reveals a highly efficient, fragment-like profile. Its optimal lipophilicity and high kinetic solubility make it a robust building block. By employing rigorous, self-validating assays like the kinetic solubility and shake-flask LogD protocols, researchers can confidently integrate this compound into advanced lead optimization pipelines, minimizing late-stage attrition due to poor ADME properties.

References
  • AxisPharm. "Kinetic Solubility Assays Protocol." Available at: 7

  • Enamine. "Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions)." Available at: 4

  • PubMed (NIH). "In vitro solubility assays in drug discovery." Available at: 3

  • Charnwood Discovery. "Kinetic Solubility - In Vitro Assay." Available at: 6

  • WuXi AppTec. "Kinetic & Thermodynamic Solubility Testing." Available at: 5

  • Aaronchem. "this compound (CAS: 1159815-49-2)." Available at:2

  • Google Patents. "US20230021448A1 - Compounds and compositions for treating conditions associated with sting activity." Available at: 1

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Cyclohexylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This document serves as an essential guide for researchers, scientists, and drug development professionals on the proper handling and disposal of 6-Cyclohexylpyridin-3-amine. Adherence to these protocols is paramount for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined below are grounded in established safety principles for handling pyridine derivatives and related amine compounds.

Core Principles: Hazard-Informed Waste Management

The foundation of safe disposal is a thorough understanding of the substance's inherent risks. This compound, as a substituted aminopyridine, requires careful management due to its potential health and environmental hazards. While specific toxicity data for this exact compound is limited, the known risks of its constituent chemical classes—aminopyridines and cyclohexylamines—provide a strong basis for a cautious approach. Aromatic amines, as a class, are of significant environmental concern and may require metabolic activation to exert potential carcinogenic effects[1].

Disposal must be approached not as a routine task, but as a critical final step in the experimental lifecycle. Under no circumstances should this chemical or its residues be disposed of via standard drain or solid waste streams. All waste containing this compound is to be treated as hazardous waste[2].

Hazard Identification Summary

Based on data from structurally similar compounds, the following hazards should be anticipated:

Hazard ClassificationDescriptionSupporting Precautionary Statements
Skin Irritation Causes skin irritation.P264: Wash hands and any exposed skin thoroughly after handling.[3]
Eye Irritation Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Potential Toxicity Aminopyridines as a class can be toxic if swallowed or absorbed through the skin.[4][5]P270: Do not eat, drink or smoke when using this product.[3][4]
Environmental Hazard May cause long-lasting harmful effects to aquatic life.[4][5]P273: Avoid release to the environment.[4]

Pre-Disposal Operations: Ensuring Personnel Safety

Before beginning any waste collection or disposal procedures, the immediate priority is the safety of all laboratory personnel. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls

All handling and preparation of this compound for disposal should be conducted within a well-ventilated area, preferably inside a certified chemical fume hood to minimize inhalation exposure. An emergency eyewash station and safety shower must be readily accessible.[3][6]

Mandatory Personal Protective Equipment (PPE)

The following PPE is required to prevent direct contact with the chemical:

  • Eye and Face Protection: Wear chemical safety goggles that provide a tight seal, as described by OSHA regulation 29 CFR 1910.133 or European Standard EN166.[7]

  • Skin Protection: A lab coat is mandatory. Wear compatible, chemical-resistant gloves, such as nitrile rubber.[8][3] Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact with the outer surface.[3]

  • Respiratory Protection: If there is a risk of generating aerosols or dusts outside of a fume hood, or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[7]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that ensures the waste is securely contained, clearly identified, and managed by certified professionals.

Step 1: Waste Collection and Segregation

Collect all waste materials containing this compound, including residual amounts of the pure compound, contaminated consumables (e.g., pipette tips, weigh boats), and contaminated solvents, in a designated hazardous waste container.[2] Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

Step 2: Containerization

Use a sturdy, leak-proof container that is chemically compatible with pyridine and amine compounds. The container must have a secure, sealable lid.[2][9] Keep the container closed at all times except when adding waste.[9][10]

Step 3: Labeling

Proper labeling is a critical safety and regulatory requirement. The waste container must be clearly and legibly labeled with:

  • The words "Hazardous Waste" [2]

  • The full chemical name: "Waste this compound"

  • A clear indication of the primary hazards (e.g., "Irritant," "Toxic")[2]

Step 4: Temporary On-Site Storage

Store the sealed and labeled waste container in a cool, dry, and well-ventilated secondary containment area.[2][11] This storage location should be away from incompatible materials such as strong acids and oxidizing agents, as well as sources of heat or ignition.[2][7][12]

Step 5: Final Disposal

Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[8] Provide the disposal company with the Safety Data Sheet (SDS) for the compound if available, or at a minimum, the information on its chemical class and known hazards. Pyridine-based wastes are often managed via high-temperature incineration.[13]

Spill and Emergency Procedures

Accidents can occur, and a clear, pre-defined response plan is essential for mitigating risk.

Minor Spill Cleanup

For small spills, follow these steps while wearing full PPE:

  • Alert Personnel: Inform others in the immediate area of the spill.[14]

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial spill pillows, working from the outside edges inward to prevent spreading.[2][15]

  • Collection: Carefully scoop the absorbed material into your designated hazardous waste container using non-sparking tools.[16]

  • Decontamination: Wipe down the spill area with a suitable solvent, followed by soap and water.[8][17] All cleaning materials must also be disposed of as hazardous waste.[8][17]

Accidental Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[8][3] Seek immediate medical attention.[8][9]

  • Skin Contact: Remove all contaminated clothing at once and wash the affected skin area with plenty of soap and water.[8][3] Seek medical attention if irritation develops or persists.[9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][9]

  • Ingestion: If the person is conscious, wash out their mouth with water. Do NOT induce vomiting.[3][9] Call a physician or poison control center immediately.[3]

Visualized Disposal Workflow

The following diagram outlines the decision-making process for the safe management and disposal of this compound waste.

G Disposal Workflow for this compound cluster_prep Preparation & Collection cluster_spill Spill Response cluster_main Standard Disposal Path start Identify Waste (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill_check Is there a spill? ppe->spill_check contain Contain Spill (Use inert absorbent) spill_check->contain Yes collect_waste Collect Waste in Designated, Compatible Container spill_check->collect_waste No collect_spill Collect Contaminated Material & Debris contain->collect_spill collect_spill->collect_waste label_waste Securely Seal & Label Container ('Hazardous Waste', Chemical Name) collect_waste->label_waste store_waste Store in Secondary Containment (Cool, Dry, Ventilated Area) label_waste->store_waste end Arrange Pickup by Licensed Waste Disposal Service store_waste->end

Caption: Decision workflow for the safe disposal of this compound.

References

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Retrieved from [Link]

  • Safety Data Sheet - 5044. (2015, June 11). CHEMTRON SUPPLY CORPORATION. Retrieved from [Link]

  • Production, Import, Use, and Disposal of Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • Chemical Spill Procedures. (n.d.). Clarkson University. Retrieved from [Link]

  • Aminopyridines. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • MSDS Name: 2-AMINO PYRIDINE. (n.d.). Alkali Metals Limited. Retrieved from [Link]

  • Safety Data Sheet - 2-amino pyridine. (n.d.). Retrieved from [Link]

  • Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London. Retrieved from [Link]

  • 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. (2016, April 21). Loba Chemie. Retrieved from [Link]

  • Chemical Spill Procedures. (2024, March 29). UNC Charlotte Environmental Health and Safety. Retrieved from [Link]

  • Decontamination, Disinfection and Spill Response. (2023, March 6). West Virginia University Environmental Health & Safety. Retrieved from [Link]

  • PYRIDINE FOR SYNTHESIS. (n.d.). Loba Chemie. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]

  • The Impact of Aromatic Amines on the Environment: Risks and Damages. (2012, January 1). PubMed. Retrieved from [Link]

Sources

Personal protective equipment for handling 6-Cyclohexylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling 6-Cyclohexylpyridin-3-amine

CAS: 104685-18-1 Primary Application: Pharmaceutical Intermediate (Kinase Inhibitor Synthesis) Hazard Class: High Potency / Irritant (Structural Analog Assessment)[1]

Executive Summary & Risk Profile

The "Why" Behind the Safety: Handling this compound requires a nuanced understanding of its dual-nature structure.[1] As a pyridin-3-amine , it possesses the neurotoxic and nephrotoxic potential characteristic of aminopyridines. However, the addition of the cyclohexyl group significantly increases its lipophilicity (LogP).[1]

The Danger: This lipophilicity facilitates rapid dermal absorption.[1] While standard aminopyridines are water-soluble risks, this derivative can penetrate the skin barrier more effectively, carrying the toxic pyridine moiety into the systemic circulation. Furthermore, amine-functionalized cyclohexyl rings are often corrosive or severe irritants to mucous membranes.[1]

Core Hazards:

  • Acute Toxicity (Dermal/Oral): High potential for systemic toxicity via skin absorption.[1]

  • Corrosivity/Irritation: Likely severe eye damage (Category 1) and skin irritation/corrosion based on pKa and structural analogs.

  • Sensitization: Potential respiratory or skin sensitizer.[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." The permeation rates for pyridine derivatives through standard nitrile can be deceptively fast.[1]

Glove Selection Protocol
  • Standard Nitrile (0.11 mm): Insufficient for solution handling.[1] Use only for dry powder weighing where contact is incidental.[1]

  • High-Risk Handling (Solutions/Synthesis): You must utilize Laminate Film (e.g., Silver Shield/4H) or Double-Gloving with a specific material hierarchy.[1]

TaskPrimary BarrierSecondary BarrierRationale
Weighing (Solid) Nitrile (Disposable)NoneProtection against dust; dexterity required for spatula manipulation.[1]
Synthesis (Solution) Silver Shield / Laminate Nitrile (Outer layer)Pyridine derivatives permeate nitrile <15 mins.[1] Laminate offers >4 hrs protection.[1] Outer nitrile provides grip.[1]
Spill Cleanup Butyl Rubber or LaminateNitrile (Inner liner)High volume exposure requires maximum chemical resistance.[1]
Respiratory & Eye Protection[1][2][3][4][5][6]
  • Solids: N95/P100 respirator is mandatory if not working inside a certified Biological Safety Cabinet (BSC) or Powder Weighing Station.[1]

  • Liquids: Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Eyes: Chemical Splash Goggles (ventless) are preferred over safety glasses due to the corrosive potential of the amine.

Operational Logic & Decision Pathways

Visualizing the Safety Workflow

The following diagram outlines the decision logic for PPE selection based on the state of matter and solvent presence.

PPE_Decision_Logic Start Handling this compound State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction Mix State->Liquid Weighing Weighing Procedure Solid->Weighing Solvent Identify Solvent Carrier Liquid->Solvent Static Is Static Electricity Present? Weighing->Static Action_Solid_Std PPE: Nitrile Gloves + Lab Coat Eng: Fume Hood/Enclosure Static->Action_Solid_Std No Action_Solid_Static USE Anti-Static Gun + Weighted Spatula Static->Action_Solid_Static Yes Action_Solid_Static->Action_Solid_Std Permeation Risk: Enhanced Skin Absorption Solvent->Permeation Action_Liquid PPE: LAMINATE GLOVES (Inner) + Nitrile (Outer for Grip) Eng: Fume Hood Required Permeation->Action_Liquid

Figure 1: Decision logic for PPE selection based on physical state and permeation risks.[1]

Detailed Operational Protocols

Protocol A: Weighing & Solubilization

Context: Amine powders are often "sticky" or electrostatic.[1]

  • Engineering Control: Place balance inside a Fume Hood or Powder Containment Enclosure.[1]

  • Static Neutralization: Use an ionizing fan or anti-static gun on the taring vessel.[1] Why? Static discharge can scatter the light powder, creating an inhalation hazard that N95s may not fully capture if the seal is imperfect.

  • Solvent Addition: Add solvent slowly.[1] Pyridin-amines can be basic; if dissolving in acidic media, expect an exotherm.[1]

  • Decontamination: Wipe the balance area with a methanol-dampened tissue, followed by water.[1] Dispose of tissues as hazardous solid waste.[1]

Protocol B: Reaction Setup (Synthesis)

Context: Using this as a nucleophile in SNAr or coupling reactions.[1]

  • Glassware: Inspect for micro-fractures.[1] Cyclohexyl-amines can be tenacious to clean; use disposable glass vials where possible to reduce washing risks.[1]

  • Inert Atmosphere: Flush with Nitrogen/Argon.[1] While not strictly pyrophoric, amines can oxidize, forming impurities that may be more toxic or sensitizing than the parent compound.

  • Temperature Control: If heating >50°C, ensure the condenser is active before heating begins to prevent vapor escape.

Emergency Response & Disposal

Spill Response Workflow

Do not wash into drains. This compound is likely toxic to aquatic life (long-lasting effects).[1][2][3][4][5]

  • Evacuate: Clear the immediate area (10 ft radius).

  • PPE Up: Don Silver Shield/Laminate gloves and goggles.[1]

  • Contain:

    • Solid: Cover with wet paper towels to prevent dust, then scoop.

    • Liquid: Absorb with vermiculite or sand.[1][3] Do not use sawdust (reaction risk with amines).[1]

  • Clean: Scrub surface with 10% dilute HCl (to protonate the amine into a salt), then water.[1]

Disposal Classification
  • Waste Stream: Hazardous Organic Waste (Amine-containing).[1]

  • Labeling: Must be labeled "Toxic" and "Corrosive."

  • Segregation: Keep separate from Oxidizing Agents (peroxides, nitrates) to prevent exothermic reactions or formation of N-oxides.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • PubChem. (n.d.).[1] Compound Summary: Aminopyridines (General Hazard Profile). National Library of Medicine.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][6] Occupational Chemical Database: Pyridine and Derivatives. United States Department of Labor.[1] [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.